Methyl bromo(4-fluorophenyl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-2-(4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQQNZRQRARBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507900 | |
| Record name | Methyl bromo(4-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71783-54-5 | |
| Record name | Methyl bromo(4-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-2-(4-fluorophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl Bromo(4-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl bromo(4-fluorophenyl)acetate is a key building block in medicinal chemistry and drug development, valued for its utility in introducing the 4-fluorophenylacetyl moiety into more complex molecules. This guide provides a comprehensive overview of the synthetic strategies for preparing this important intermediate. We will delve into the mechanistic underpinnings of the primary synthetic routes, offer detailed, field-tested experimental protocols, and provide essential characterization data. The focus is on providing a practical and scientifically rigorous resource for researchers in the pharmaceutical and chemical sciences.
Introduction: The Significance of this compound
The incorporation of a fluorine atom into pharmacologically active molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenylacetic acid scaffold, and its derivatives, are therefore of significant interest. This compound, with its reactive bromine atom at the alpha position, serves as a versatile electrophile for the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity makes it an invaluable intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), anticoagulants, and other therapeutic agents. A robust and well-characterized synthetic route to this compound is therefore of paramount importance for the drug development pipeline.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached from two primary strategic directions, both starting from the readily available 4-fluorophenylacetic acid. The choice between these pathways often depends on the scale of the synthesis, available reagents, and desired purity profile.
-
Route A: Esterification followed by α-Bromination. This is a two-step sequence involving the initial protection of the carboxylic acid as a methyl ester, followed by the bromination of the activated α-position.
-
Route B: α-Bromination followed by Esterification. This pathway involves the initial bromination of the carboxylic acid, followed by esterification to yield the final product. The classic Hell-Volhard-Zelinsky reaction offers a potential one-pot variation of this route.
Below, we will explore the mechanistic details and provide experimental protocols for the most effective implementations of these strategies.
Synthetic Methodologies and Experimental Protocols
Preferred Synthetic Route: The Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis for the α-halogenation of carboxylic acids.[1][2] Its distinct advantage in this context is the ability to perform a one-pot synthesis of the target α-bromo ester by quenching the reaction with methanol.[1]
Mechanism: The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide by a phosphorus halide, typically formed in situ from red phosphorus and bromine.[2][3] The acyl bromide then tautomerizes to its enol form. This enol is sufficiently nucleophilic to attack a molecule of bromine, resulting in the formation of the α-bromo acyl bromide. The genius of the HVZ reaction lies in the subsequent exchange between the α-bromo acyl bromide and the starting carboxylic acid, which regenerates the acyl bromide intermediate, making the phosphorus halide catalytic.[2] By introducing methanol at the end of the reaction, the highly reactive α-bromo acyl bromide is trapped to form the desired methyl ester.
Diagram 1: Mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-fluorophenylacetic acid (1.0 eq) and a catalytic amount of red phosphorus (0.1 eq).
-
Heat the mixture to 60°C with stirring.
-
Slowly add bromine (1.1 eq) via the dropping funnel over 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to heat the mixture at 80-90°C for an additional 4-6 hours, or until the red-brown color of bromine has dissipated.
-
Cool the reaction mixture to room temperature.
-
Slowly add anhydrous methanol (3.0 eq) to the flask. An exothermic reaction will occur.
-
Gently reflux the mixture for 2 hours to ensure complete esterification.
-
After cooling, dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Alternative Synthetic Route: Two-Step Esterification and Bromination
This route separates the synthesis into two distinct steps: Fischer esterification and subsequent α-bromination using a radical initiator.
The conversion of a carboxylic acid to its methyl ester is a fundamental and high-yielding reaction.[4]
Mechanism: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by methanol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.
Diagram 2: Workflow for the Fischer Esterification of 4-fluorophenylacetic acid.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-fluorophenylacetic acid (1.0 eq) in an excess of methanol (10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-fluorophenylacetate, which is often of sufficient purity for the next step.
The α-position of the newly formed ester can be brominated using N-bromosuccinimide (NBS) under radical conditions, a reaction known as the Wohl-Ziegler reaction.
Mechanism: The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN or benzoyl peroxide, to form radicals. These radicals abstract the α-hydrogen from the methyl 4-fluorophenylacetate, which is benzylic and thus stabilized by the adjacent phenyl ring. The resulting carbon-centered radical then reacts with NBS to form the α-bromo product and a succinimidyl radical, which continues the chain reaction.
Experimental Protocol:
-
In a round-bottom flask, dissolve methyl 4-fluorophenylacetate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.02 eq).
-
Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be initiated and accelerated by irradiation with a UV lamp.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting oil by vacuum distillation or column chromatography to obtain this compound.
Data Summary and Characterization
| Parameter | Hell-Volhard-Zelinsky Route | Esterification-Bromination Route |
| Starting Material | 4-Fluorophenylacetic Acid | 4-Fluorophenylacetic Acid |
| Key Reagents | Red Phosphorus, Bromine, Methanol | H₂SO₄, Methanol, NBS, AIBN |
| Number of Steps | 1 (One-pot) | 2 |
| Typical Yield | 70-85% | 80-90% (overall) |
| Key Advantages | Atom economy, fewer workups | Milder bromination conditions |
| Key Disadvantages | Harsh reagents (Bromine) | Longer overall reaction time |
Characterization of this compound:
-
Molecular Formula: C₉H₈BrFO₂
-
Molecular Weight: 247.06 g/mol
-
CAS Number: 71783-54-5[5]
-
Appearance: Colorless to pale yellow liquid
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.40-7.30 (m, 2H, Ar-H), ~7.10-7.00 (m, 2H, Ar-H), ~5.20 (s, 1H, CH-Br), ~3.75 (s, 3H, OCH₃). Note: Predicted values based on similar structures. Actual experimental data should be acquired for confirmation.
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~168.0 (C=O), ~162.5 (d, J=247 Hz, C-F), ~135.0 (d, J=3 Hz, C-Ar), ~131.0 (d, J=8 Hz, CH-Ar), ~115.5 (d, J=22 Hz, CH-Ar), ~53.0 (OCH₃), ~45.0 (CH-Br). Note: Predicted values based on similar structures. Actual experimental data should be acquired for confirmation.
Conclusion and Future Perspectives
Both the one-pot Hell-Volhard-Zelinsky reaction and the two-step esterification/bromination sequence provide reliable and high-yielding pathways to this compound. The choice of method will depend on the specific requirements of the laboratory and the scale of the synthesis. The HVZ reaction is often favored for its efficiency, while the two-step method offers more control and avoids the use of elemental bromine in the final step. The continued importance of fluorinated building blocks in drug discovery ensures that robust synthetic methods for compounds like this compound will remain a topic of interest, with potential future developments focusing on greener and more catalytic approaches.
References
An In-depth Technical Guide to Methyl bromo(4-fluorophenyl)acetate: Properties, Reactivity, and Synthetic Applications
Introduction
Methyl bromo(4-fluorophenyl)acetate is a halogenated aromatic ester that has emerged as a pivotal building block in modern organic synthesis. Its unique structural features—a reactive α-bromo ester moiety and a fluorine-substituted phenyl ring—make it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, reactivity, and practical applications, with a focus on methodologies relevant to researchers in the pharmaceutical and fine chemical industries. The presence of the 4-fluorophenyl group is particularly significant in drug discovery, where fluorine substitution is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective use in synthesis. These properties dictate storage conditions, solvent choices, and the analytical methods required for reaction monitoring and product characterization.
Physical and Chemical Identity
The essential identification and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 71783-54-5 | [1][2][3] |
| Molecular Formula | C₉H₈BrFO₂ | [2] |
| Molecular Weight | 247.06 g/mol | [2][4] |
| Appearance | Typically a yellow liquid | [4] |
| Purity | Commercially available with ≥98% purity | [4] |
| Storage | Store in a cool, dry, and well-ventilated place | [5][6] |
Spectroscopic Signature
Spectroscopic analysis is crucial for confirming the identity and purity of this compound and for tracking its conversion in chemical reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons will appear as complex multiplets in the range of δ 7.0-7.5 ppm, with splitting patterns influenced by both fluorine and adjacent protons. The methoxy group (-OCH₃) will present as a sharp singlet around δ 3.7 ppm. The benzylic proton (α-proton) adjacent to the bromine will be a singlet at approximately δ 5.3 ppm.
-
¹³C NMR: The carbon spectrum will feature a carbonyl signal for the ester at ~168 ppm. Aromatic carbons will resonate between ~115 and 165 ppm, with the carbon directly bonded to fluorine showing a large coupling constant (¹JCF). The methoxy carbon appears around 53 ppm, and the α-carbon bonded to bromine is found further downfield at ~40 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum provides definitive evidence of the molecule's mass and elemental composition. A key feature is the isotopic pattern of bromine. The molecular ion will appear as two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band around 1740-1760 cm⁻¹ is characteristic of the C=O stretch of the ester. The C-F bond will exhibit a strong absorption in the 1200-1250 cm⁻¹ region, while C-Br stretching vibrations are typically found in the fingerprint region between 500-600 cm⁻¹ .
Reactivity and Mechanistic Principles
The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond, which is activated by the adjacent ester group. This allows it to participate in a variety of synthetically valuable transformations.
Nucleophilic Substitution Reactions
The primary mode of reactivity for α-halo esters is nucleophilic substitution, where the bromine atom acts as an excellent leaving group.[7] The reaction typically proceeds via an Sₙ2 mechanism, particularly with primary and secondary substrates.[8][9] This pathway involves a backside attack by the nucleophile on the electrophilic α-carbon, leading to an inversion of stereochemistry if the carbon is a chiral center.[9]
Causality of Reactivity: The electron-withdrawing nature of the adjacent ester carbonyl group polarizes the C-Br bond, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles. The stability of the resulting bromide anion (Br⁻) makes it a proficient leaving group, thermodynamically favoring the substitution process.
Caption: Generalized Sₙ2 mechanism for this compound.
The Reformatsky Reaction
A cornerstone reaction for α-bromo esters is the Reformatsky reaction, which provides a powerful method for forming carbon-carbon bonds.[10][11] This reaction involves the formation of an organozinc reagent, often called a Reformatsky enolate, which is less reactive and more tolerant of other functional groups than corresponding Grignard or organolithium reagents.[10][12]
Mechanistic Insights: The reaction is initiated by the oxidative insertion of metallic zinc into the C-Br bond.[11] This forms a zinc enolate, which then adds to the carbonyl group of an aldehyde or ketone. The less reactive nature of the zinc enolate prevents it from adding to the ester functionality of another molecule, a common side reaction with more reactive organometallics.[10] The reaction proceeds through a six-membered chair-like transition state to yield a β-hydroxy ester after acidic workup.[11]
Caption: Key stages of the Reformatsky reaction mechanism.
Experimental Protocols & Workflows
The following protocols are designed to be self-validating, with clear endpoints and purification strategies. They serve as a reliable starting point for researchers.
Protocol: General Nucleophilic Substitution
This protocol describes a general procedure for displacing the bromide with an oxygen or nitrogen nucleophile.
Objective: To synthesize α-substituted (4-fluorophenyl)acetates.
Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (e.g., a phenol or amine, 1.1 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 equivalents) in a polar aprotic solvent (e.g., DMF or acetonitrile, 0.5 M).
-
Substrate Addition: To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature. The causality here is to maintain control over any initial exotherm.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). The purpose of the aqueous wash is to remove the inorganic base and polar solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired product.
Protocol: The Reformatsky Reaction with Acetone
This protocol details the synthesis of a β-hydroxy ester using acetone as the electrophile.
Objective: To synthesize methyl 3-hydroxy-3-methyl-2-(4-fluorophenyl)butanoate.
Caption: Experimental workflow for the Reformatsky reaction.
Methodology:
-
Zinc Activation: Place zinc dust (2.0 equivalents) in a three-neck flask equipped with a reflux condenser and dropping funnel. Add a small crystal of iodine and gently heat under vacuum to sublime the iodine, activating the zinc surface.[13] Allow to cool and fill the flask with an inert atmosphere. Add anhydrous THF.
-
Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and acetone (1.2 equivalents) in anhydrous THF.
-
Reaction Execution: Add a small portion of the solution to the zinc suspension and warm gently to initiate the reaction (indicated by a color change or gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue heating for an additional 30-60 minutes.[11]
-
Work-up: Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl or 1M HCl.
-
Purification: Filter the suspension to remove any remaining zinc.[11] Extract the filtrate with ethyl acetate. The combined organic layers should be washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. Purify the crude residue via silica gel chromatography.
Safety, Handling, and Storage
Due to its reactivity, proper handling of this compound is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[5] Wear appropriate PPE, including safety glasses with side-shields, nitrile gloves, and a lab coat.[5]
-
Hazards: This compound is a lachrymator (causes tears) and should be treated as corrosive and toxic.[14][15] Avoid contact with skin and eyes, and avoid inhalation of vapors.[5][16]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][6]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]
-
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined reactivity, centered on nucleophilic substitution and Reformatsky reactions, allows for the efficient construction of molecules bearing the synthetically desirable 4-fluorophenyl motif. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to leverage this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. A firm grasp of its properties and safe handling procedures is paramount to unlocking its full synthetic potential.
References
- 1. 71783-54-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. aoen.lookchem.com [aoen.lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound Factory_Manufacture_Supplier - Shandong Liteng Biotechnology Co., Ltd. [litengpharm.com]
- 5. lookchem.com [lookchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 12. Reformatsky Reaction [organic-chemistry.org]
- 13. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. METHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Introduction to the Analyte: Structure and Context
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-N-(1-(bis(4-fluorophenyl)methyl)azetidin-3-yl)-N-methyl-2-nitrobenzenesulfonamide
This guide provides a comprehensive technical overview of the spectroscopic data for the compound with CAS number 71783-54-5. We will delve into the core spectroscopic techniques used for its characterization, offering not just the data itself, but the underlying principles and experimental considerations essential for its robust analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this molecule's analytical profile.
The compound in focus is (S)-N-(1-(bis(4-fluorophenyl)methyl)azetidin-3-yl)-N-methyl-2-nitrobenzenesulfonamide. A foundational step in any analytical endeavor is to understand the molecule's structure, as this dictates its spectroscopic behavior.
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous determination of the covalent structure of organic molecules.[1] For a molecule of this complexity, a suite of NMR experiments is required.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms. The chemical shift (δ) is influenced by the local electronic environment, and spin-spin coupling (J) provides connectivity information.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument Parameters (500 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 3-4 seconds for good resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Spectral Width: 0-10 ppm is a suitable range for most organic molecules.
-
Predicted ¹H NMR Data Summary:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-7.5 | m | 4H | Aromatic protons (nitrobenzenesulfonamide) | The electron-withdrawing nitro and sulfonyl groups deshield these protons, shifting them downfield. |
| ~7.4-7.0 | m | 8H | Aromatic protons (bis(4-fluorophenyl) groups) | Protons on the fluorophenyl rings will appear as complex multiplets due to proton-proton and proton-fluorine coupling. |
| ~4.5-5.0 | t or m | 1H | Methine proton (-CH(Ph)₂) | This proton is adjacent to two phenyl rings and the azetidine nitrogen, leading to a downfield shift. |
| ~3.5-4.0 | m | 1H | Azetidine CH proton | The proton at the chiral center will be a multiplet due to coupling with the adjacent CH₂ protons. |
| ~3.0-3.5 | m | 4H | Azetidine CH₂ protons | These protons are diastereotopic and will likely appear as complex multiplets. |
| ~2.8 | s | 3H | N-methyl protons (-NCH₃) | The methyl group attached to the sulfonamide nitrogen will appear as a singlet. |
¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information about the carbon framework of the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrument Parameters (125 MHz Spectrometer):
-
Pulse Program: Proton-decoupled pulse program.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Predicted ¹³C NMR Data Summary:
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160-165 (d) | Aromatic C-F |
| ~148 | Aromatic C-NO₂ |
| ~130-140 | Aromatic quaternary carbons |
| ~115-135 | Aromatic CH carbons |
| ~70-75 | Methine carbon (-CH(Ph)₂) |
| ~50-60 | Azetidine carbons |
| ~35-40 | N-methyl carbon (-NCH₃) |
2D NMR Spectroscopy
For unambiguous assignment of the complex ¹H and ¹³C spectra, 2D NMR experiments are essential.[2][3][4][5]
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, helping to trace the connectivity within the azetidine ring and the aromatic systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting the different fragments of the molecule.
NMR Analysis Workflow:
Caption: A typical workflow for structural elucidation using a suite of NMR experiments.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information through fragmentation. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in a solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Ionization Mode: Positive ion mode is expected to be optimal due to the presence of basic nitrogen atoms.
-
Data Acquisition: Acquire a full scan spectrum to identify the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation.
Predicted Mass Spectrometry Data:
-
Molecular Ion: The protonated molecule [M+H]⁺ is expected.
-
Fragmentation: Aromatic sulfonamides are known to undergo characteristic fragmentation, including the loss of SO₂ (64 Da).[6][7] Other likely fragmentations include cleavage of the azetidine ring and the loss of a fluorophenyl group.
Conceptual Fragmentation Pathway:
Caption: Conceptual diagram of potential fragmentation pathways in ESI-MS/MS.
Infrared (IR) Spectroscopy: Functional Group Identification
Principle: IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, which is characteristic of specific functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.[8][9][10][11]
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).[10]
Predicted IR Data Summary:
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1530 and ~1350 | Asymmetric and symmetric N-O stretching | Nitro group (NO₂)[12] |
| ~1340 and ~1160 | Asymmetric and symmetric S=O stretching | Sulfonamide (SO₂N)[1][13] |
| ~1220 | C-F stretching | Fluorophenyl groups |
| ~3100-3000 | C-H aromatic stretching | Aromatic rings |
| ~3000-2800 | C-H aliphatic stretching | Azetidine and methyl groups |
UV-Visible Spectroscopy: Electronic Transitions
Principle: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve the compound in a UV-transparent solvent like ethanol or acetonitrile to a known concentration.
-
Data Acquisition: Scan the UV-Vis spectrum, typically from 200 to 800 nm.
Predicted UV-Vis Data:
The UV-Vis spectrum is expected to be dominated by the electronic transitions of the nitrobenzenesulfonamide chromophore. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region.[14] An absorption maximum (λₘₐₓ) is predicted in the 250-300 nm range.
Conclusion
The comprehensive spectroscopic analysis of (S)-N-(1-(bis(4-fluorophenyl)methyl)azetidin-3-yl)-N-methyl-2-nitrobenzenesulfonamide relies on a combination of modern analytical techniques. While specific experimental data for this molecule is not widely published, a detailed and reliable spectroscopic profile can be constructed by applying fundamental principles and drawing comparisons with structurally related compounds. NMR spectroscopy provides the detailed structural map, mass spectrometry confirms the molecular weight and key structural motifs through fragmentation, and IR and UV-Vis spectroscopy confirm the presence of key functional groups and chromophores. Together, these techniques offer a powerful and synergistic approach to the complete characterization of this complex molecule.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexinstrument.me [apexinstrument.me]
- 9. pubs.acs.org [pubs.acs.org]
- 10. azom.com [azom.com]
- 11. ngs-technology.com [ngs-technology.com]
- 12. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
mechanism of alpha-bromination of methyl (4-fluorophenyl)acetate
An In-Depth Technical Guide to the Alpha-Bromination of Methyl (4-fluorophenyl)acetate
Foreword: The Strategic Importance of α-Halo Esters
In the landscape of modern drug discovery and fine chemical synthesis, α-halo carbonyl compounds represent a cornerstone class of reactive intermediates. Their dual electrophilic sites—at the carbonyl carbon and the halogen-bearing α-carbon—render them exceptionally versatile building blocks. Specifically, methyl 2-bromo-2-(4-fluorophenyl)acetate is a precursor for a range of pharmacologically active molecules and functional materials. A profound understanding of its formation mechanism is not merely an academic exercise; it is a prerequisite for process optimization, yield maximization, and impurity control in both laboratory and industrial settings. This guide delineates the core mechanistic principles governing the α-bromination of methyl (4-fluorophenyl)acetate, offering field-proven insights for the practicing scientist.
The Underlying Principle: Carbonyl α-Substitution Reactions
The reactivity of the α-carbon (the carbon atom adjacent to a carbonyl group) is a central theme in organic chemistry. The hydrogen atoms attached to this carbon, known as α-hydrogens, are unusually acidic compared to typical C-H bonds.[1] This acidity stems from the ability of the carbonyl group to stabilize the conjugate base (an enolate) through resonance. The α-substitution reaction involves the replacement of one of these acidic α-hydrogens with an electrophile.[1][2][3][4]
The reaction universally proceeds through one of two key nucleophilic intermediates: an enol or an enolate .[1][2][3][5][6][7]
-
Enol Formation (Acid-Catalyzed): In the presence of an acid catalyst, a carbonyl compound exists in equilibrium with its tautomer, an enol.[8][9] Although the equilibrium typically favors the keto form, the enol is a potent nucleophile due to its electron-rich double bond and is crucial for reactions under acidic conditions.[1][3]
-
Enolate Formation (Base-Catalyzed): In the presence of a base, the α-hydrogen is abstracted to form an enolate ion.[1][7][8] The enolate is an even stronger nucleophile than the enol.
For the α-bromination of an ester like methyl (4-fluorophenyl)acetate, the choice between an acid- or base-catalyzed pathway has profound implications for selectivity and product outcome.
The Primary Mechanism: Acid-Catalyzed α-Bromination
For achieving controlled mono-bromination of esters, the acid-catalyzed pathway is overwhelmingly preferred.[7][8] The reaction proceeds through an enol intermediate and is often autocatalytic, as hydrogen bromide (HBr) is generated as a byproduct.[6]
The mechanism unfolds in three distinct steps:
-
Acid-Catalyzed Tautomerization (Enol Formation): The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and significantly weakens the adjacent C-H bond, facilitating its removal to form the enol tautomer. This enolization is the rate-determining step of the overall reaction.[6][10]
-
Nucleophilic Attack on Bromine: The enol, behaving as a carbon-centered nucleophile, attacks an electrophilic bromine source (e.g., Br₂ or NBS).[1][8][10] The electron-rich π-bond of the enol attacks one bromine atom, displacing the other as a bromide ion.
-
Deprotonation to Yield Product: The resulting protonated α-bromo ester intermediate is then deprotonated, typically by the bromide ion generated in the previous step, to yield the final product, methyl 2-bromo-2-(4-fluorophenyl)acetate, and regenerate the acid catalyst (HBr).[1][10]
A critical advantage of the acid-catalyzed method is its inherent control against polyhalogenation. The introduction of the first electron-withdrawing bromine atom on the α-carbon decreases the electron density of the enol intermediate, making it less nucleophilic and thus less reactive towards further bromination.[8]
Caption: Acid-catalyzed α-bromination via an enol intermediate.
Alternative Pathways and Reagent Considerations
Base-Promoted Halogenation: A Cautionary Note
While effective for some substrates, base-promoted α-halogenation is generally unsuitable for preparing mono-brominated esters. The mechanism proceeds via an enolate, but the introduction of the first bromine atom, being strongly electron-withdrawing, significantly increases the acidity of any remaining α-hydrogens.[8][9] This makes the mono-brominated product more susceptible to deprotonation and subsequent bromination than the original starting material, often leading to a mixture of poly-brominated products that are difficult to separate.[7][8]
Brominating Agents
-
Molecular Bromine (Br₂): The classic reagent, typically used in a solvent like acetic acid.[1] It is effective but can be hazardous to handle.
-
N-Bromosuccinimide (NBS): A crystalline solid that is a safer and more convenient source of electrophilic bromine.[11][12][13] It is highly effective for the α-bromination of carbonyl derivatives, often in the presence of an acid catalyst.[11][13]
The Hell-Volhard-Zelinsky (HVZ) Reaction
Though technically a method for the α-bromination of carboxylic acids, the Hell-Volhard-Zelinsky (HVZ) reaction provides a powerful strategic insight. Carboxylic acids themselves do not enolize readily.[14][15] The HVZ reaction circumvents this by first converting the acid into a more reactive acyl bromide using PBr₃.[14][16][17] This acyl bromide enolizes much more easily, allowing for efficient α-bromination.[14][17][18]
Crucially for ester synthesis, if the reaction is quenched with an alcohol (e.g., methanol) instead of water, the intermediate α-bromo acyl bromide is directly converted into the corresponding α-bromo ester.[16][17][19][20] This provides a direct, one-pot route from the parent carboxylic acid, (4-fluorophenyl)acetic acid, to the desired methyl ester product.
Field-Validated Experimental Protocol
This protocol describes a common method for the α-bromination of an arylacetate ester using N-bromosuccinimide. The use of a radical initiator suggests the reaction can also proceed via a free-radical pathway, analogous to benzylic bromination, which is plausible given the stability of the benzylic radical intermediate.
Title: Synthesis of Methyl 2-bromo-2-(4-fluorophenyl)acetate
Objective: To synthesize the title compound via bromination of the α-carbon of methyl (4-fluorophenyl)acetate using N-bromosuccinimide.
| Parameter | Value/Reagent | Rationale |
| Starting Material | Methyl (4-fluorophenyl)acetate | The ester substrate with an activatable α-hydrogen. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled and solid source of bromine.[13] |
| Initiator/Catalyst | Benzoyl Peroxide or AIBN | Initiates a free-radical chain reaction.[21] Alternatively, a catalytic amount of HBr can be used for an acid-catalyzed pathway. |
| Solvent | Carbon Tetrachloride (CCl₄) | An inert solvent suitable for radical reactions. Dichloromethane could also be used.[21] |
| Temperature | Reflux | Provides the thermal energy required to initiate the reaction and maintain the reaction rate. |
| Work-up Reagents | NaHCO₃ (sat. aq.), Brine | To neutralize any acidic byproducts and wash the organic phase.[22] |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | To remove residual water from the organic phase before solvent evaporation.[22][23] |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl (4-fluorophenyl)acetate (1.0 eq.) and carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (1.05-1.1 eq.) and a catalytic amount of benzoyl peroxide or AIBN (~0.02 eq.).
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-12 hours. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide byproduct, which will float. TLC or GC analysis can be used for definitive monitoring.
-
Work-up - Filtration: Cool the reaction mixture to room temperature, then chill in an ice bath to precipitate the succinimide byproduct. Filter the mixture to remove the solid succinimide.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[22]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.[23] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude oil, methyl 2-bromo-2-(4-fluorophenyl)acetate, can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: A typical experimental workflow for α-bromination.
Conclusion
The α-bromination of methyl (4-fluorophenyl)acetate is a nuanced transformation governed by the fundamental principles of carbonyl chemistry. While both acid- and base-catalyzed pathways exist, the acid-catalyzed route proceeding through an enol intermediate offers superior control for achieving the desired mono-brominated product. The use of N-bromosuccinimide provides a practical and efficient means of introducing the bromine atom. For process development professionals, understanding these mechanistic details is paramount for troubleshooting, optimizing reaction conditions, and ensuring the synthesis of high-purity intermediates essential for the advancement of pharmaceutical and materials science.
References
- 1. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid-Catalyzed Alpha-Halogentation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. chemistry.coach [chemistry.coach]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 9. longdom.org [longdom.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scribd.com [scribd.com]
- 16. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 17. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 18. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 19. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 20. m.youtube.com [m.youtube.com]
- 21. prepchem.com [prepchem.com]
- 22. methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 [chemicalbook.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
solubility of methyl bromo(4-fluorophenyl)acetate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl Bromo(4-fluorophenyl)acetate in Organic Solvents
Abstract
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, designing efficient purification protocols such as recrystallization, and developing stable formulations. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical, field-proven methodologies. It is designed to empower researchers with the knowledge to make informed decisions in solvent selection and to accurately determine solubility parameters through robust experimental techniques.
Introduction: The Significance of Solubility in Process Chemistry
The solubility of a compound is a critical physical property that dictates its behavior in a liquid phase. For a synthetic intermediate like this compound, solubility data directly impacts:
-
Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for achieving optimal reaction rates and yields.
-
Purification Strategy: The choice between crystallization, column chromatography, or extraction hinges on differential solubility of the target compound and its impurities in various solvent systems.
-
Process Safety and Scalability: Proper solvent selection is crucial for managing reaction exotherms, ensuring material transfer, and minimizing environmental impact.
This document serves as a technical resource, moving beyond simple data points to explain the underlying principles and provide actionable protocols for laboratory application.
Physicochemical Profile and Solubility Predictions
To understand the solubility of this compound, we must first analyze its molecular structure.
Molecular Structure: C₉H₈BrFO₂ Molecular Weight: 247.06 g/mol
The molecule possesses several key features that influence its interaction with solvents:
-
A Polar Ester Group (-C(=O)O-): This group can act as a hydrogen bond acceptor and contributes significantly to the molecule's dipole moment.
-
A Halogenated Aromatic Ring (4-fluorophenyl): The phenyl ring provides a nonpolar, hydrophobic surface, while the fluorine and bromine atoms add to the molecular weight and introduce polarity. The electronegative fluorine atom can participate in dipole-dipole interactions.
-
An Alpha-Bromo Group: The bromine atom at the alpha position is a good leaving group in nucleophilic substitution reactions and contributes to the overall molecular polarity.
Based on these features, the principle of "like dissolves like" provides a foundational predictive framework.[1] We can anticipate that this compound will exhibit favorable solubility in solvents that share its mixed polarity characteristics.
Predicted Solubility Table
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale for Prediction |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents effectively solvate the polar ester group and aromatic ring through dipole-dipole interactions. DCM is a common solvent for workup procedures involving similar compounds.[2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The alcohol's ability to hydrogen bond is less critical for this ester (which is only a hydrogen bond acceptor). Solubility is driven by polarity matching. Methanol is often used in related syntheses.[2] |
| Nonpolar | Hexanes, Heptane, Toluene | Low to Moderate | The nonpolar hydrocarbon backbone of these solvents interacts favorably with the phenyl ring, but poorly with the polar ester group. Toluene may show moderate solubility due to its aromatic nature. |
| Ethers | Diethyl Ether | Moderate | Diethyl ether is a common solvent for Grignard reactions which often precede the formation of such intermediates, indicating sufficient solubility of related precursors.[3] |
| Aqueous | Water | Very Low | The large, hydrophobic bromofluorophenyl group significantly outweighs the polarity of the ester group, leading to poor miscibility with water. |
Theoretical Framework: A Deeper Dive into Solute-Solvent Interactions
While "like dissolves like" is a useful heuristic, a more quantitative approach is offered by Hansen Solubility Parameters (HSP) . HSP theory deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with smaller "distances" between their HSP coordinates are more likely to be miscible.[4] For this compound, we would predict its HSP coordinates to reflect a significant polar component (δP) and a moderate dispersion component (δD), with a low hydrogen bonding component (δH). Solvents with a similar profile, such as acetone or ethyl acetate, are therefore predicted to be excellent solvents.
The following diagram illustrates the logical relationship between molecular properties and the selection of an appropriate solvent based on these principles.
Caption: Relationship between solute properties and solvent selection.
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
Predictive models provide a valuable guide, but for critical process development, empirical determination of solubility is essential. The isothermal shake-flask method is a reliable and widely accepted technique for measuring the equilibrium solubility of a compound.[5]
Self-Validating Protocol Rationale
This protocol is designed to be self-validating. By measuring the concentration at multiple time points (e.g., 24 and 48 hours), one can confirm that the system has reached a true equilibrium—a state where the rate of dissolution equals the rate of precipitation.[5] The use of a certified analytical standard for calibration ensures the accuracy of the final measurement.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of vials (e.g., 20 mL glass scintillation vials), ensuring a visible amount of undissolved solid will remain. The excess solid is critical to ensure saturation is achieved. b. To each vial, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent. c. Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an orbital shaker or on a stir plate equipped with a magnetic stir bar in each vial. b. Maintain a constant temperature (e.g., 25 °C) using a temperature-controlled bath or incubator. Temperature control is crucial as solubility is highly temperature-dependent. c. Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, with a second time point at 48 hours to confirm equilibrium.
-
Sample Preparation and Analysis: a. After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove all undissolved microparticulates. d. Precisely dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: a. Prepare a calibration curve using certified standards of this compound. b. Analyze the diluted samples using a validated HPLC-UV method. c. Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. The result is typically reported in mg/mL or g/100 mL.
The following workflow diagram visually outlines this experimental process.
References
- 1. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 2. methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. capotchem.cn [capotchem.cn]
literature review on the synthesis of fluorinated phenylacetate derivatives
An In-depth Technical Guide to the Synthesis of Fluorinated Phenylacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Phenylacetate Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[1][3] Judicious fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[4][5]
Among the vast landscape of fluorinated compounds, fluorinated phenylacetate derivatives have emerged as particularly valuable scaffolds. They serve as crucial building blocks for a wide range of pharmaceuticals, including anti-inflammatory drugs, analgesics, and kinase inhibitors.[4][5][6] This guide provides a comprehensive overview of the primary synthetic strategies for accessing these important molecules, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices.
Chapter 1: Direct α-Fluorination of Phenylacetic Acid Derivatives
The most direct approach to synthesizing α-fluorophenylacetates involves the introduction of a fluorine atom at the benzylic position of a pre-existing phenylacetic acid or ester core. This can be broadly categorized into electrophilic, nucleophilic, and radical-mediated strategies.
Electrophilic Fluorination: Taming the N-F Reagents
Electrophilic fluorination is a widely employed strategy that utilizes reagents with a polarized N-F bond, rendering the fluorine atom electrophilic. Among these, Selectfluor (F-TEDA-BF₄) is the most prominent due to its stability, commercial availability, and relatively safe handling.[7]
Causality Behind the Mechanism: A Tale of Two Pathways
Recent investigations have revealed that the fluorination of phenylacetic acid derivatives with Selectfluor is not a simple electrophilic attack on an enolate. Instead, it often proceeds through radical intermediates, with the reaction pathway being highly dependent on the solvent system.[8][9][10][11] A charge-transfer complex formed between Selectfluor and a base, such as 4-(dimethylamino)pyridine (DMAP), is believed to initiate the process.[10][11]
-
Hydrogen Atom Transfer (HAT) Pathway: In non-aqueous, aprotic solvents like acetonitrile, the reaction proceeds cleanly via a HAT mechanism. The base facilitates the formation of a benzylic radical from the phenylacetic acid, which is then trapped by a fluorine atom from the N-F reagent. This pathway preserves the carboxylic acid moiety, yielding the desired α-fluoro-α-arylcarboxylic acids.[8][9][10]
-
Single Electron Transfer (SET) Pathway: In the presence of water, the mechanism shifts to a SET-dominated pathway. This leads to an oxidative decarboxylation, where the carboxylic acid group is lost, and a fluorinated alkane is formed instead of the desired phenylacetate derivative.[8][9][10]
This solvent-dependent selectivity switch is a critical insight for any researcher in this field, as controlling the reaction media is paramount to achieving the desired product.
Caption: Solvent-dependent pathways in Selectfluor-mediated fluorination.
Field-Proven Insights & Troubleshooting:
-
Substrate Scope: This method is effective for phenylacetic acids with both electron-rich and electron-deficient substituents on the aromatic ring.[9]
-
Side Reactions: For substrates with strongly activating groups, competing electrophilic aromatic substitution (ring fluorination) can occur. Using milder conditions or protecting the activating group can mitigate this issue.[12]
-
Purification Challenges: Small amounts of unreacted starting material can be difficult to separate from the α-fluorinated product by column chromatography, which may result in modest isolated yields.[8][9]
Experimental Protocol: α-Fluorination of Phenylacetic Acid [10]
-
Setup: Charge an oven-dried vessel equipped with a magnetic stir bar with the phenylacetic acid substrate (1.0 equiv.), 4-dimethylaminopyridine (DMAP, 2.0 equiv.), and Selectfluor (1.2 equiv.).
-
Reaction: Add anhydrous acetonitrile (to achieve a substrate concentration of 0.2 M). Seal the vessel and stir the mixture vigorously at room temperature for one hour. Note: The reaction is often complete in less than five minutes.[8]
-
Workup: Quench the reaction by adding 1 M HCl. Extract the aqueous mixture with diethyl ether (3x).
-
Isolation: Combine the organic phases, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the α-fluoro-α-phenylacetic acid.
Nucleophilic Fluorination: The SN2 Approach
Nucleophilic fluorination involves the displacement of a leaving group at the α-position with a fluoride ion. This is a classic SN2 or SNAr type reaction.[13] The primary challenge lies in the nature of the fluoride ion, which is often poorly soluble and highly basic in its common salt forms (e.g., KF, CsF), leading to competing elimination reactions.[14]
Key Considerations:
-
Substrate Synthesis: The reaction requires an α-substituted phenylacetate, typically an α-bromo or α-tosyl derivative. These precursors can be synthesized from the corresponding phenylacetic acid via standard methods, such as Hell-Volhard-Zelinsky bromination or esterification followed by α-bromination.
-
Fluoride Source: Anhydrous tetra-n-butylammonium fluoride (TBAF) is a more soluble and reactive fluoride source in aprotic solvents compared to alkali metal fluorides.[13] Phase-transfer catalysts are often employed in conjunction with KF or CsF to enhance their solubility and nucleophilicity.[13]
-
Solvent Choice: Polar aprotic solvents like acetonitrile, DMF, or DMSO are required to solubilize the fluoride salt and promote the SN2 reaction.
Chapter 2: The Pursuit of Chirality: Asymmetric Synthesis
For pharmaceutical applications, controlling the stereochemistry at the newly formed C-F bond is often critical. Catalytic asymmetric fluorination has emerged as a powerful tool to generate enantiomerically enriched fluorinated compounds.[15]
Organocatalytic Asymmetric Fluorination
This strategy pairs a prochiral nucleophile (like a silyl ketene acetal derived from a phenylacetate ester) with an electrophilic fluorinating agent in the presence of a chiral catalyst.
Causality of Enantioselection:
Chiral organocatalysts, such as cinchona alkaloids or amino acids like proline, create a chiral environment around the reaction center.[7][15] They interact non-covalently with the substrate and the fluorinating agent, directing the fluorine atom to attack one face of the nucleophile preferentially, thus inducing enantioselectivity. The development of these methods has been a significant breakthrough, allowing for the synthesis of complex fluorinated targets with high stereocontrol.[15]
Caption: Workflow for organocatalytic asymmetric fluorination.
Biocatalysis: The Enzymatic Approach
Enzymatic synthesis represents a frontier in selective fluorination.[16][17] Enzymes like fluorinases, dehalogenases, and engineered cytochrome P450s can catalyze C-F bond formation with exceptional regio- and stereoselectivity under mild, aqueous conditions.[18]
-
Fluorinases: These enzymes naturally catalyze a nucleophilic fluorination reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion.[18]
-
Fluoroacetate Dehalogenases (FAcDs): While their natural function is to cleave C-F bonds, they can be used in the kinetic resolution of racemic α-fluoro-2-phenylacetic acid derivatives to obtain enantiopure R-isomers.[18]
While the industrial application of these methods is still developing, they offer a promising green and highly selective alternative to traditional chemical synthesis.[17]
Chapter 3: Data Summary of Synthetic Methodologies
| Method | Fluorine Source | Typical Substrate | Key Features & Rationale | Common Side Reactions |
| Electrophilic (HAT) | Selectfluor, NFSI | Phenylacetic Acid | Direct C-H fluorination; radical mechanism favored in non-aqueous media preserves the carboxyl group.[8][9] | Ring fluorination, incomplete conversion.[9][12] |
| Electrophilic (SET) | Selectfluor, NFSI | Phenylacetic Acid | Occurs in aqueous media; proceeds via single electron transfer leading to loss of the carboxyl group.[8][10] | Not suitable for α-fluorophenylacetate synthesis. |
| Nucleophilic (SN2) | KF, CsF, TBAF | α-Bromo or α-Tosyl Phenylacetate | Classic nucleophilic substitution; requires activated substrate. Reactivity depends on fluoride solubility.[13][14] | Elimination (E2) reactions, especially with hindered substrates or basic fluoride sources. |
| Asymmetric Organocatalysis | Selectfluor, NFSI | Phenylacetate-derived Silyl Ketene Acetals | Provides access to enantiomerically enriched products through a chiral catalyst-controlled environment.[7][15] | Requires multi-step substrate preparation. |
| Enzymatic | F⁻ ion, Racemic fluoro-compounds | Various | Unparalleled selectivity under mild, aqueous conditions. Green chemistry approach.[16][18] | Limited substrate scope and enzyme availability. |
Chapter 4: Conclusion and Future Outlook
The synthesis of fluorinated phenylacetate derivatives is a dynamic and evolving field. While direct electrophilic fluorination with reagents like Selectfluor offers a rapid and versatile entry point, the critical influence of reaction conditions on the mechanistic pathway must be carefully managed.[8][9] Nucleophilic methods provide a classic alternative, though challenges with fluoride reactivity persist.
The future of this field undoubtedly lies in the continued development of catalytic asymmetric methods. Both organocatalysis and biocatalysis are paving the way for the efficient, selective, and sustainable synthesis of chiral fluorinated building blocks.[7][16] These advancements will continue to empower researchers and drug development professionals, enabling the creation of next-generation pharmaceuticals and advanced materials with precisely tailored properties.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. pure.mpg.de [pure.mpg.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 14. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 15. Catalytic asymmetric fluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 17. the-innovation.org [the-innovation.org]
- 18. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Appearance and Stability of Methyl Bromo(4-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl bromo(4-fluorophenyl)acetate is a key pharmaceutical intermediate whose purity and stability are critical for the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a detailed focus on its stability profile. We will explore its physical appearance, fundamental chemical characteristics, and potential degradation pathways under various stress conditions. Furthermore, this guide outlines robust methodologies for stability testing, including a validated analytical protocol, to ensure the quality and integrity of this crucial building block in the drug development pipeline.
Introduction: The Critical Role of Intermediates in Pharmaceutical Manufacturing
In the intricate process of drug development and manufacturing, the quality of each component is paramount. Pharmaceutical intermediates, such as this compound, are the foundational building blocks upon which the final API is constructed. The stability of these intermediates directly impacts the purity, efficacy, and safety of the final drug product. An unstable intermediate can lead to the formation of impurities, which may be difficult and costly to remove, and could potentially introduce toxicological risks. Therefore, a thorough understanding of the physical appearance and stability of this compound is not merely an academic exercise but a critical component of quality control and risk management in pharmaceutical synthesis. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary insights and protocols to handle, store, and assess the stability of this vital intermediate.
Physicochemical Properties of this compound
A clear understanding of the fundamental physicochemical properties of a compound is the first step in ensuring its proper handling and storage.
Physical Appearance
This compound is typically a liquid at room temperature. Its appearance can range from a colorless to a light brown oil. The color may be an initial indicator of purity, with darker shades potentially suggesting the presence of impurities or degradation products.
Core Chemical Data
A summary of the key chemical and physical data for this compound is presented in Table 1. This data is essential for designing appropriate storage conditions and for the development of analytical methods.
| Property | Value | Source |
| CAS Number | 71783-54-5 | [1] |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Boiling Point | 88-92 °C (at 0.15 Torr) | [1] |
| 265.4 ± 25.0 °C (at 760 mmHg) | [2] | |
| Density | 1.540 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |
Stability Profile and Potential Degradation Pathways
This compound, being an α-halo ester, possesses inherent reactivity that makes it susceptible to degradation under certain conditions. Understanding these degradation pathways is crucial for establishing appropriate storage and handling procedures. The primary degradation pathways of concern are hydrolysis, thermal decomposition, and photolysis.
Hydrolytic Degradation
The ester and the α-bromo functionalities are both susceptible to hydrolysis. The presence of water can lead to the cleavage of the ester bond to form 2-bromo-2-(4-fluorophenyl)acetic acid and methanol. Additionally, the bromine atom can be displaced by a hydroxyl group through nucleophilic substitution to yield methyl 2-(4-fluorophenyl)-2-hydroxyacetate.
Thermal Degradation
Elevated temperatures can promote the decomposition of esters. For α-halo esters, thermal stress can lead to the elimination of hydrogen bromide (HBr), forming an unsaturated ester, or decomposition into smaller molecules such as carboxylic acids and ketones.[3] The specific degradation products will depend on the temperature and the presence of other reactive species.
Photolytic Degradation
Compounds containing a phenyl ring, such as this compound, can be susceptible to photolytic degradation upon exposure to light, particularly UV radiation.[4] This can involve cleavage of the carbon-bromine bond to form radical species, which can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
Recommended Storage and Handling
Based on the stability profile, the following storage and handling procedures are recommended to maintain the quality and purity of this compound:
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[5] The container should be tightly sealed to prevent exposure to moisture and air. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage to minimize oxidative degradation.
-
Light Protection: To prevent photolytic degradation, the compound should be stored in amber glass vials or other light-resistant containers.
-
Personal Protective Equipment (PPE): Due to its potential as an alkylating agent and irritant, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[5]
Stability Testing Protocol: A Self-Validating System
A robust stability testing program is essential to determine the retest period or shelf life of the intermediate.[2] The following protocol outlines a comprehensive approach to assessing the stability of this compound.
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[6]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method described below.
Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is crucial for separating the intact intermediate from its potential degradation products.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water |
| Detector | UV at 230 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[7]
Long-Term and Accelerated Stability Studies
Once the stability-indicating method is established, long-term and accelerated stability studies should be initiated.[2][4]
-
Long-Term Stability: Samples stored at recommended storage conditions (e.g., 25°C/60% RH) are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[8]
-
Accelerated Stability: Samples stored at elevated temperature and humidity (e.g., 40°C/75% RH) are tested at shorter intervals (e.g., 0, 1, 2, 3, 6 months) to predict the long-term stability.[4]
Conclusion: Ensuring Quality from the Start
The physical appearance and stability of this compound are not minor details but are fundamental to the quality and safety of the final pharmaceutical product. This guide has provided a comprehensive overview of the key physicochemical properties, potential degradation pathways, and robust protocols for stability testing. By implementing these principles and methodologies, researchers, scientists, and drug development professionals can ensure the integrity of this critical intermediate, thereby building quality into the drug manufacturing process from the very beginning.
References
- 1. 71783-54-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. methyl 2-(4-bromo-2-fluorophenyl)acetate | CAS#:193290-19-6 | Chemsrc [chemsrc.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. methyl 2-(4-bromo-2-fluorophenyl)acetate | 193290-19-6 [chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of Methyl Bromo(4-fluorophenyl)acetate: A Focus on Key Intermediates
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to methyl bromo(4-fluorophenyl)acetate, a valuable building block in the pharmaceutical and agrochemical industries. We will delve into the critical intermediates, offering detailed analyses of their synthesis, purification, and characterization. This document is intended for researchers, scientists, and professionals in drug development, providing both theoretical understanding and practical, field-tested insights into the production of this important chemical entity.
Introduction
This compound is a key synthon whose utility is primarily derived from the presence of a reactive bromine atom at the alpha-position to the ester carbonyl and a fluorine atom on the phenyl ring. This combination of functionalities allows for a diverse range of subsequent chemical transformations, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This guide will explore the primary routes to this compound, with a focus on the synthesis and handling of its key precursors.
Part 1: The Cornerstone Intermediate: 4-Fluorophenylacetic Acid
The synthesis of this compound invariably proceeds through the pivotal intermediate, 4-fluorophenylacetic acid. The purity and yield of this precursor directly impact the efficiency of the subsequent steps. Several viable synthetic routes to 4-fluorophenylacetic acid exist, each with its own set of advantages and challenges.
Synthesis of 4-Fluorophenylacetic Acid
Three primary methods for the synthesis of 4-fluorophenylacetic acid are discussed below, each starting from a different commercially available 4-fluorinated benzene derivative.
This is a classical and widely used method that involves two main steps: the cyanation of 4-fluorobenzyl chloride and the subsequent hydrolysis of the resulting 4-fluorobenzyl cyanide.
-
Causality: The strong nucleophilicity of the cyanide ion allows for an efficient SN2 displacement of the chloride from 4-fluorobenzyl chloride. The resulting nitrile is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.[1][2]
Experimental Protocol: Hydrolysis of 4-Fluorobenzyl Cyanide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzyl cyanide (1 equivalent) with a mixture of water, concentrated sulfuric acid, and glacial acetic acid. A common ratio is approximately 1:1:1 by volume.
-
Reaction Conditions: Heat the mixture to reflux (typically 110-120 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 3-6 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is poured onto crushed ice, leading to the precipitation of crude 4-fluorophenylacetic acid. The solid is collected by vacuum filtration and washed with cold water to remove residual acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as toluene or a water/ethanol mixture.
This method offers an alternative route starting from the readily available 4-fluoroacetophenone. The Willgerodt-Kindler reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.[3][4][5]
-
Causality: The reaction proceeds through the formation of an enamine from the ketone and a secondary amine (e.g., morpholine) in the presence of elemental sulfur. This intermediate undergoes a complex series of rearrangements, ultimately leading to the formation of a thiomorpholide at the terminal carbon of the alkyl chain. Subsequent hydrolysis yields the desired carboxylic acid.
Experimental Protocol: Willgerodt-Kindler Reaction of 4-Fluoroacetophenone
-
Reaction Setup: In a reaction vessel suitable for heating, combine 4-fluoroacetophenone (1 equivalent), morpholine (2-3 equivalents), and elemental sulfur (2-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (around 120-140 °C) for several hours. The reaction is typically monitored by TLC.
-
Hydrolysis and Purification: After completion, the reaction mixture is cooled and the intermediate thiomorpholide is hydrolyzed by adding a strong base like sodium hydroxide and heating. The resulting aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the 4-fluorophenylacetic acid. The crude product is collected by filtration and purified by recrystallization.
This approach involves the formation of a Grignard reagent from 4-fluorobenzyl bromide or chloride, followed by its reaction with carbon dioxide.
-
Causality: The highly nucleophilic carbon of the Grignard reagent readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice or CO2 gas). The resulting magnesium carboxylate salt is then hydrolyzed to afford the carboxylic acid.[6][7]
Experimental Protocol: Grignard Carboxylation of 4-Fluorobenzyl Bromide
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 4-fluorobenzyl bromide in the same anhydrous solvent is added dropwise to initiate the reaction. Gentle heating may be required to start the reaction, which is then maintained at a gentle reflux.
-
Carboxylation: The freshly prepared Grignard reagent is then slowly added to a vigorously stirred slurry of crushed dry ice in anhydrous ether or THF. Alternatively, CO2 gas can be bubbled through the Grignard solution.
-
Workup and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The magnesium salt is then hydrolyzed by the slow addition of an aqueous acid solution (e.g., 10% HCl or H2SO4). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude 4-fluorophenylacetic acid can be purified by recrystallization.
Characterization of 4-Fluorophenylacetic Acid
| Property | Typical Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 84-87 °C |
| Molecular Formula | C8H7FO2 |
| Molecular Weight | 154.14 g/mol |
Part 2: Esterification to Methyl 4-Fluorophenylacetate
With pure 4-fluorophenylacetic acid in hand, the next key intermediate is its methyl ester, methyl 4-fluorophenylacetate. The most common and industrially scalable method for this transformation is the Fischer esterification.
Fischer Esterification
This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the ester product, an excess of the alcohol (methanol in this case) is typically used.
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, and subsequent elimination of a water molecule yields the ester.[8]
Experimental Protocol: Fischer Esterification of 4-Fluorophenylacetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorophenylacetic acid (1 equivalent) in an excess of methanol (which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 2-5 mol%).
-
Reaction Conditions: Heat the mixture to reflux (the boiling point of methanol, ~65 °C) and maintain for several hours (typically 2-4 hours). Monitor the reaction by TLC or GC.
-
Workup and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether or ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield methyl 4-fluorophenylacetate. Further purification can be achieved by vacuum distillation.
Characterization of Methyl 4-Fluorophenylacetate
| Property | Typical Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~215-217 °C at atmospheric pressure |
| Molecular Formula | C9H9FO2 |
| Molecular Weight | 168.17 g/mol |
Part 3: Synthesis of this compound
The final step is the introduction of a bromine atom at the alpha-position of the ester. Two primary strategies are commonly employed: direct bromination of the ester or bromination of the carboxylic acid followed by esterification.
Route A: Direct Alpha-Bromination of Methyl 4-Fluorophenylacetate
This is often the more direct route, utilizing a brominating agent such as N-bromosuccinimide (NBS) under radical initiation conditions.
-
Causality: The reaction proceeds via a free-radical mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or exposure to UV light, generates a bromine radical from NBS. This radical abstracts a hydrogen atom from the alpha-carbon of the ester, forming a benzylic radical. This radical then reacts with another molecule of NBS to form the alpha-bromo ester and a succinimidyl radical, which continues the chain reaction.[9][10]
Experimental Protocol: Radical Bromination with NBS
-
Reaction Setup: In a flask equipped with a reflux condenser and a light source (if using photochemical initiation), dissolve methyl 4-fluorophenylacetate (1 equivalent) in a suitable solvent, typically a non-polar one like carbon tetrachloride or cyclohexane.
-
Reagent Addition: Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator like AIBN (1-5 mol%).
-
Reaction Conditions: Heat the mixture to reflux while irradiating with a UV lamp or a high-wattage incandescent bulb. The reaction progress is monitored by GC or TLC for the disappearance of the starting material.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in the solvent, is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.
Route B: Hell-Volhard-Zelinsky Bromination followed by Esterification
This classical method involves the alpha-bromination of the carboxylic acid first, followed by esterification of the resulting alpha-bromo acid.[11][12][13][14]
-
Causality: The Hell-Volhard-Zelinsky (HVZ) reaction proceeds by first converting the carboxylic acid to an acyl bromide with a phosphorus trihalide catalyst (e.g., PBr3). The acyl bromide then tautomerizes to an enol, which is more reactive towards electrophilic attack by bromine. After bromination at the alpha-position, the resulting α-bromo acyl bromide can be converted to the desired ester by reaction with methanol.[11][12][15]
Experimental Protocol: HVZ Reaction and Subsequent Esterification
-
HVZ Bromination: In a reaction vessel equipped for heating and with a dropping funnel, add 4-fluorophenylacetic acid (1 equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr3). Heat the mixture gently, and then add bromine (1.1 equivalents) dropwise. The reaction is typically exothermic and should be controlled by the rate of addition. After the addition is complete, the mixture is heated for several hours to ensure complete reaction.
-
Esterification: The crude α-bromo acyl bromide can be directly reacted with an excess of methanol. This reaction is often carried out by carefully adding methanol to the cooled reaction mixture.
-
Workup and Purification: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water and sodium bicarbonate solution. The organic layer is dried and concentrated. The final product, this compound, is purified by vacuum distillation.
Visualization of Synthetic Pathways
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 12. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
electrophilicity of the alpha-carbon in methyl bromo(4-fluorophenyl)acetate
An In-depth Technical Guide to the Electrophilicity of the Alpha-Carbon in Methyl Bromo(4-fluorophenyl)acetate
Abstract
This compound is a benzylic α-haloester of significant interest in synthetic and medicinal chemistry. The reactivity of this molecule is dominated by the electrophilic nature of its α-carbon, which serves as a key site for nucleophilic attack in the construction of more complex molecular architectures. This guide provides a detailed analysis of the structural and electronic factors that govern this electrophilicity. We will dissect the synergistic and competing electronic effects—inductive and resonance—imparted by the bromine atom, the methyl ester moiety, and the 4-fluorophenyl group. Furthermore, this document outlines both experimental and computational methodologies for quantifying and predicting the reactivity of this pivotal carbon center, offering a robust framework for researchers, scientists, and drug development professionals engaged in its application.
Introduction: The Significance of α-Carbon Electrophilicity
In the realm of organic synthesis, α-haloesters are powerful and versatile building blocks. Their utility stems from the presence of two key functional groups attached to the same carbon atom (the α-carbon): a halogen and a carbonyl group. This arrangement renders the α-carbon highly susceptible to attack by a wide range of nucleophiles.[1][2] The reaction, typically a nucleophilic substitution, allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.
This compound belongs to a specific subclass of α-haloesters where the α-carbon is also a benzylic position.[3] This structural feature introduces an additional layer of electronic influence from the aromatic ring, which can stabilize reaction intermediates and transition states, thereby enhancing reactivity.[3][4] Understanding the delicate balance of electronic effects that dictate the electrophilicity of this α-carbon is paramount for controlling reaction outcomes and designing efficient synthetic routes.
Deconstruction of Electronic and Steric Influences
The electrophilicity of the α-carbon in this compound is not the result of a single factor, but rather the cumulative effect of all adjacent substituents. A thorough analysis requires individual consideration of each component.
The Bromine Atom: Inductive Withdrawal and Leaving Group Ability
The bromine atom influences the α-carbon's reactivity in two primary ways:
-
Inductive Effect (-I): As an electronegative halogen, bromine exerts a strong electron-withdrawing inductive effect. It pulls electron density away from the α-carbon through the C-Br sigma bond, creating a significant partial positive charge (δ+) on the carbon and increasing its attractiveness to nucleophiles.[5]
-
Leaving Group Potential: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr). A good leaving group is essential for facilitating nucleophilic substitution reactions, as it can stabilize the negative charge it acquires upon bond cleavage.[6][7]
The Methyl Ester Group: A Tale of Two Effects
The methyl ester moiety (-CO₂CH₃) also exerts a powerful electron-withdrawing inductive effect due to the highly electronegative oxygen atoms. This -I effect further depletes electron density from the α-carbon. While the carbonyl group can participate in resonance, this primarily affects the carbonyl carbon itself and does not directly diminish the electrophilicity of the α-carbon in the context of Sₙ2-type reactions.[1][5]
The 4-Fluorophenyl Group: A Complex Interplay
The 4-fluorophenyl substituent presents the most nuanced electronic influence, involving a competition between inductive and resonance effects, along with the overarching stabilization provided by the benzylic position.
-
Benzylic Stabilization: The adjacent phenyl ring is the most critical factor in enhancing the reactivity of the α-carbon compared to a simple alkyl α-bromoester. In both Sₙ1 and Sₙ2 reaction pathways, the p-orbitals of the aromatic ring can overlap with the reacting center, stabilizing the transition state.[3][8] For an Sₙ1 mechanism, this involves delocalizing the positive charge of the resulting benzylic carbocation through resonance.[4][9] For an Sₙ2 mechanism, it involves stabilizing the electron-rich, five-coordinate transition state.[8][10]
-
The Fluoro Substituent: The fluorine atom at the para-position modifies the electronic nature of the phenyl ring.
-
Inductive Effect (-I): Fluorine is the most electronegative element and strongly withdraws electron density from the ring through the C-F sigma bond. This effect is felt throughout the ring, including the benzylic carbon, and tends to increase electrophilicity.[11]
-
Resonance Effect (+M): Fluorine possesses lone pairs of electrons that can be donated into the π-system of the benzene ring. This π-donation, or mesomeric effect, pushes electron density into the ring, counteracting the inductive effect.[11][12][13]
-
For a substituent at the para position, both effects are significant. The overall electronic impact can be quantified using the Hammett equation , which provides a linear free-energy relationship for substituted benzene derivatives.[14][15][16] The Hammett substituent constant (σₚ) for fluorine is +0.06, indicating a slight net electron-withdrawing character.[17][18] This suggests that the strong inductive withdrawal narrowly outweighs the resonance donation, leading to a marginal increase in the α-carbon's electrophilicity compared to an unsubstituted phenyl ring.
Table 1: Summary of Electronic Effects on the α-Carbon
| Substituent | Primary Electronic Effect | Impact on α-Carbon Electrophilicity |
| Bromine (-Br) | Strong Inductive Withdrawal (-I) | Strong Increase |
| Methyl Ester (-CO₂CH₃) | Strong Inductive Withdrawal (-I) | Strong Increase |
| 4-Fluorophenyl (-C₆H₄F) | Net Weak Inductive Withdrawal (-I > +M) | Slight Increase |
| Benzylic Position | Transition State Stabilization |
The interplay of these forces is visualized in the diagram below.
Caption: Electronic influences on the α-carbon of this compound.
Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways
Given that the α-carbon is a secondary benzylic position, both Sₙ1 and Sₙ2 nucleophilic substitution mechanisms are plausible.[9]
-
Sₙ2 Mechanism: A bimolecular, one-step process where the nucleophile attacks the α-carbon at the same time the bromide leaving group departs.[7][10] This pathway is favored by strong nucleophiles and polar aprotic solvents. The presence of two relatively bulky groups (the ester and the phenyl ring) introduces some steric hindrance, but the electronic activation is significant.
-
Sₙ1 Mechanism: A unimolecular, two-step process involving the initial departure of the bromide to form a resonance-stabilized benzylic carbocation, which is then captured by the nucleophile.[6][7] This pathway is favored by weak nucleophiles, polar protic solvents, and factors that further stabilize the carbocation.
The operative mechanism is highly dependent on the reaction conditions. For many applications in synthetic chemistry utilizing strong nucleophiles, the reaction is likely to proceed through a predominantly Sₙ2 or Sₙ2-like pathway.
Methodologies for Evaluating Electrophilicity
Assessing the electrophilicity of the α-carbon can be approached through both experimental and computational methods.
Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution
A reliable method to quantify electrophilicity is to measure the rate of reaction with a standard nucleophile under controlled conditions. The Finkelstein reaction, using sodium iodide in acetone, is a classic example.
Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with iodide ion.
Materials:
-
This compound
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Internal Standard (e.g., dodecane)
-
Reaction vessel with magnetic stirrer and temperature control
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of known concentration for this compound and sodium iodide in anhydrous acetone. Add a known concentration of the internal standard to the α-haloester stock solution.
-
Equilibration: Place the sodium iodide solution in the reaction vessel and allow it to equilibrate to a constant temperature (e.g., 25.0 °C).
-
Initiation: At time t=0, rapidly add the α-haloester solution to the stirring NaI solution.
-
Sampling: At timed intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate and water) to stop the reaction and partition the components.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining this compound relative to the constant concentration of the internal standard.
-
Data Processing: Plot the natural logarithm of the reactant concentration (ln[R-Br]) versus time. For a pseudo-first-order condition (large excess of NaI) or a second-order reaction, the data can be manipulated to yield the rate constant, k₂. A linear plot confirms the reaction order.
Caption: Experimental workflow for kinetic analysis of nucleophilic substitution.
Computational Protocol: Density Functional Theory (DFT) Analysis
Computational chemistry offers a powerful predictive tool for assessing electrophilicity without the need for laboratory experiments.
Objective: To calculate electronic properties of this compound that correlate with α-carbon electrophilicity.
Software: Gaussian, ORCA, or similar quantum chemistry package.
Step-by-Step Methodology:
-
Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
Population Analysis: Conduct a population analysis, such as Natural Bond Orbital (NBO) analysis, on the optimized structure. This will calculate the partial atomic charge on the α-carbon. A more positive charge indicates higher electrophilicity.[19]
-
Frontier Molecular Orbital (FMO) Analysis: Calculate the energy of the Lowest Unoccupied Molecular Orbital (LUMO). For an electrophile, a lower LUMO energy generally corresponds to greater reactivity towards a nucleophile, as the energy gap between the nucleophile's HOMO and the electrophile's LUMO is smaller.[19][20]
Table 2: Representative Computational Data (Illustrative)
| Parameter | Description | Expected Trend for High Electrophilicity |
| NBO Charge on Cα | Partial atomic charge on the alpha-carbon | More Positive |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower (more negative) |
Conclusion
The electrophilicity of the α-carbon in this compound is a finely tuned property arising from a confluence of potent electronic effects. The strong inductive withdrawal from the adjacent bromine and methyl ester groups creates a significant electron deficiency at this center. This inherent reactivity is further amplified by the benzylic nature of the position, which stabilizes the transition state of nucleophilic substitution reactions. The 4-fluoro substituent provides a slight net-withdrawing effect, further enhancing this electrophilicity. A comprehensive understanding of these principles, validated through kinetic experiments and predicted by computational models, is essential for leveraging this valuable reagent in the precise and efficient synthesis of complex molecules for research and development.
References
- 1. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Hammett equation - Wikipedia [en.wikipedia.org]
- 15. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 16. web.viu.ca [web.viu.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pharmacy180.com [pharmacy180.com]
- 19. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Strategic Utilization of Methyl Bromo(4-fluorophenyl)acetate in SN2 Reactions for Pharmaceutical Intermediate Synthesis
Abstract
This technical guide provides an in-depth exploration of methyl bromo(4-fluorophenyl)acetate as a versatile electrophile in bimolecular nucleophilic substitution (SN2) reactions. We delve into the mechanistic nuances that govern its reactivity, influenced by the synergistic effects of the α-bromo, ester, and para-fluoro functionalities. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for the effective application of this key synthetic building block.
Introduction: The Strategic Importance of a Fluorinated Arylacetate Building Block
This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry. Its structure is primed for SN2 reactions, providing a reliable pathway to introduce the 4-fluorophenylacetyl moiety into a target molecule. The presence of fluorine is of particular significance in drug development, as its incorporation can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. This guide will elucidate the principles governing the use of this reagent and provide a robust framework for its successful implementation in the laboratory.
The reactivity of this compound in SN2 reactions is dictated by several key structural features:
-
α-Halo Ester System: The presence of a bromine atom alpha to a carbonyl group significantly enhances the reactivity of the C-Br bond towards nucleophilic attack. This is due to the orbital overlap between the π* orbital of the carbonyl group and the σ* orbital of the C-Br bond, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the α-carbon more electrophilic and stabilizing the transition state[2][3][4].
-
Benzylic Position: The α-carbon is also a benzylic carbon. SN2 reactions at benzylic positions are accelerated, a phenomenon known as the "benzylic effect." This acceleration is attributed to the stabilization of the SN2 transition state through delocalization of electron density into the phenyl ring and favorable electrostatic interactions[5][6][7].
-
Para-Fluoro Substituent: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect. This effect can influence the electrostatic potential at the benzylic carbon, further modulating its reactivity towards incoming nucleophiles[5][6]. While fluorine's high electronegativity can sometimes hinder reactions through electrostatic repulsion with the nucleophile, in this benzylic system, the overall effect is generally an enhancement of electrophilicity at the reaction center[8].
SN1 pathways are generally disfavored for α-halocarbonyl compounds because they would proceed through a high-energy, destabilized α-carbocation intermediate[4][9]. The focus of this guide is therefore exclusively on the SN2 pathway.
The SN2 Reaction Mechanism: A Detailed View
The SN2 reaction of this compound is a concerted, single-step process. The nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine leaving group (a "backside attack"). This approach leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the central carbon. As the new nucleophile-carbon bond forms, the carbon-bromine bond simultaneously breaks[10][11]. A key stereochemical outcome of this mechanism is the inversion of configuration at the α-carbon, often referred to as a Walden inversion[10][12].
Caption: SN2 mechanism for this compound.
Experimental Design & Protocols
General Considerations & Safety
This compound and related α-halo esters are lachrymators and irritants.[13][14] All manipulations must be performed in a well-ventilated chemical fume hood.[13][15] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[14][15][16] Avoid inhalation of vapors and contact with skin and eyes.[13][16] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[14][16]
Reaction Parameters and Reagent Selection
The success of an SN2 reaction is highly dependent on the choice of nucleophile, solvent, and temperature.
| Parameter | Recommendation | Rationale & Causality |
| Nucleophile | Strong, non-basic nucleophiles (e.g., N₃⁻, CN⁻, RS⁻, I⁻) or weakly basic nucleophiles (e.g., RCOO⁻, RNH₂). | Strong nucleophiles are required for an efficient SN2 reaction as the nucleophile's concentration appears in the rate law.[12][17][18] Strongly basic and sterically hindered nucleophiles (e.g., t-BuO⁻) should be avoided as they can promote competing E2 elimination reactions.[9][19] |
| Solvent | Polar Aprotic (e.g., Acetone, DMF, Acetonitrile, DMSO). | These solvents effectively solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive. Polar protic solvents (e.g., water, methanol) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity, thus slowing the SN2 reaction.[12][18][20] |
| Temperature | 0 °C to Room Temperature (20-25 °C). | SN2 reactions generally have moderate activation energies. Starting at a lower temperature helps to control the initial reaction rate and minimize potential side reactions. The reaction can then be allowed to warm to room temperature. Gentle heating may be required for less reactive nucleophiles. |
| Concentration | 0.1 M to 1.0 M | The reaction is bimolecular, so the rate is dependent on the concentration of both the substrate and the nucleophile.[12][17] Higher concentrations can lead to faster reaction rates, but may also increase the rate of side reactions. |
Protocol: Synthesis of Methyl Azido(4-fluorophenyl)acetate
This protocol details a representative SN2 reaction using sodium azide as the nucleophile. Azides are excellent nucleophiles for SN2 reactions and the resulting product is a versatile intermediate for further transformations, such as reduction to amines or participation in click chemistry.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, condenser, nitrogen inlet
Workflow Visualization:
Caption: Experimental workflow for SN2 azidation.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium azide (1.2 - 1.5 eq). Add anhydrous DMF to form a slurry.
-
Causality: Using an excess of the nucleophile ensures the reaction goes to completion. Anhydrous conditions are crucial to prevent hydrolysis of the ester or reaction with water.
-
-
Substrate Addition: Cool the flask to 0 °C using an ice bath. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring slurry over 10-15 minutes.
-
Causality: Slow, dropwise addition at a low temperature helps to control any exotherm and prevents localized high concentrations of the electrophile, which could lead to side reactions.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Causality: Reaction monitoring is essential to determine the endpoint of the reaction, preventing unnecessary heating or extended reaction times that could lead to product degradation.[21]
-
-
Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Causality: This step quenches the reaction and dissolves the DMF and inorganic salts.
-
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Causality: The desired product is organic-soluble and will move into the ethyl acetate layer, separating it from water-soluble components. Multiple extractions ensure efficient recovery.
-
-
Workup - Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Causality: The NaHCO₃ wash neutralizes any residual acidic impurities. The brine wash helps to remove residual water from the organic layer, breaking any emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removing all water is critical before solvent evaporation to prevent hydrolysis of the product upon concentration.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure methyl azido(4-fluorophenyl)acetate.
-
Causality: Chromatography separates the desired product from any unreacted starting material, byproducts, or impurities.
-
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and Mass Spectrometry.
Troubleshooting and Common Pitfalls
| Issue | Potential Cause | Suggested Solution |
| Low or No Reactivity | Poor nucleophile; Inappropriate solvent; Deactivated substrate. | Ensure the nucleophile is strong and not overly hindered. Use a polar aprotic solvent like DMF or DMSO. Confirm the quality of the starting this compound. |
| Formation of Side Products | Competing elimination (E2) reaction; Hydrolysis of the ester. | Use a less basic nucleophile. Ensure the reaction is run under anhydrous conditions. Avoid high temperatures. |
| Difficult Product Isolation | Product is water-soluble; Emulsion during workup. | If the product has high polarity, use continuous liquid-liquid extraction. To break emulsions, add more brine or filter the mixture through celite. |
| Racemization | Presence of a competing SN1 pathway. | This is highly unlikely for this substrate. However, ensure non-ionizing, polar aprotic solvents are used and avoid conditions that could promote carbocation formation. |
Conclusion
This compound is a highly effective substrate for SN2 reactions, offering a reliable method for synthesizing diverse 4-fluorophenylacetic acid derivatives. Its enhanced reactivity, stemming from the combined electronic effects of the α-carbonyl and benzylic phenyl ring, makes it a valuable tool for medicinal chemists and synthetic researchers. By carefully selecting nucleophiles and optimizing reaction conditions as outlined in this guide, professionals can leverage the unique properties of this reagent to efficiently construct complex molecular architectures critical to the advancement of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. idc-online.com [idc-online.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. SN2 Reaction [iverson.cm.utexas.edu]
- 12. youtube.com [youtube.com]
- 13. matrixscientific.com [matrixscientific.com]
- 14. fishersci.com [fishersci.com]
- 15. lookchem.com [lookchem.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
protocol for alkylation of amines with methyl bromo(4-fluorophenyl)acetate
Protocol for the N-Alkylation of Amines with Methyl Bromo(4-fluorophenyl)acetate for Pharmaceutical Intermediate Synthesis
Abstract
This application note provides a comprehensive, field-proven protocol for the N-alkylation of primary and secondary amines with this compound. This reaction is a critical step in the synthesis of various pharmaceutical intermediates, leveraging the unique properties conferred by the fluorophenylacetic acid moiety.[1][2][3] The presence of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2] This guide offers a detailed, step-by-step methodology, explains the causal relationships behind experimental choices, and provides a framework for troubleshooting and optimization.
Introduction: Significance in Drug Development
The synthesis of N-substituted amino acid esters is a cornerstone of modern medicinal chemistry. The 4-fluorophenylacetic acid scaffold, in particular, is a valuable building block in the development of non-steroidal anti-inflammatory drugs (NSAIDs), receptor antagonists, and other therapeutic agents.[2][3] Its incorporation into lead compounds can modulate biological activity and improve pharmacokinetic profiles.[3]
The reaction described herein is a nucleophilic aliphatic substitution (SN2) reaction, where an amine acts as the nucleophile, displacing the bromide from the α-carbon of this compound.[4][5] While seemingly straightforward, the direct alkylation of amines can be complicated by over-alkylation, yielding undesired tertiary amines or quaternary ammonium salts.[5][6][7] This protocol is designed to favor selective mono-N-alkylation through careful control of reaction conditions.[8]
Reaction Mechanism and Key Parameters
The core of this protocol is the SN2 reaction between the amine and the alkylating agent.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 8. books.rsc.org [books.rsc.org]
The Strategic Application of Methyl Bromo(4-fluorophenyl)acetate in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: The Versatility of a Fluorinated Building Block
In the landscape of modern pharmaceutical development, the incorporation of fluorine into lead compounds is a widely employed strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] Methyl bromo(4-fluorophenyl)acetate, a versatile bifunctional reagent, serves as a cornerstone in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its structure, featuring a reactive α-bromo ester and a 4-fluorophenyl moiety, makes it an ideal precursor for introducing the fluorophenylacetic acid scaffold into larger, more complex molecules. This guide provides an in-depth exploration of its application, focusing on the synthesis of fluorinated thiazole derivatives, a class of compounds with demonstrated biological activities.[1][3] While the detailed protocol herein describes the synthesis using the analogous 2-bromo-4-fluoroacetophenone, the principles and reaction mechanisms are directly applicable to this compound for the generation of related heterocyclic systems.
The strategic importance of the 4-fluorophenyl group lies in its ability to modulate the electronic properties of the molecule, often leading to improved therapeutic efficacy.[1] The α-bromo ester functionality, on the other hand, is a potent electrophile, readily participating in alkylation reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This dual reactivity makes this compound a powerful tool in the medicinal chemist's arsenal for the construction of diverse compound libraries.
Core Application: Synthesis of 4-(4-fluorophenyl)thiazole Derivatives via Hantzsch Thiazole Synthesis
A prime example of the utility of α-bromo-4-fluorophenyl carbonyl compounds is in the Hantzsch thiazole synthesis, a classic and reliable method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone (or in analogous reactions, an α-haloester like this compound) with a thioamide. The resulting thiazole derivatives are prevalent in many biologically active compounds, including those with antidiabetic potential.[1][3]
Causality Behind Experimental Choices
The selection of the Hantzsch synthesis for this application is deliberate. It is a robust and high-yielding reaction that allows for the direct incorporation of the desired 4-fluorophenyl moiety into the heterocyclic core. The fluorine atom at the para position of the phenyl ring is known to enhance the biological activity of many therapeutic agents by increasing their metabolic stability and binding affinity to target proteins. The choice of an α-bromo carbonyl compound ensures a facile reaction with the sulfur nucleophile of the thiourea or thioamide derivative, driving the cyclization to form the thiazole ring.
Experimental Workflow: A Visual Guide
The overall workflow for the synthesis of 4-(4-fluorophenyl)thiazole derivatives is depicted below. This diagram illustrates the key stages from starting materials to the final product, emphasizing the condensation and cyclization steps that form the core of the Hantzsch synthesis.
Figure 1: Workflow for the Hantzsch synthesis of 4-(4-fluorophenyl)thiazole derivatives.
Detailed Protocol: Synthesis of 2-Arylidenehydrazinyl-4-(4-fluorophenyl)thiazoles
This protocol provides a step-by-step methodology for the synthesis of a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, adapted from established literature procedures.[1][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-4-fluoroacetophenone | ≥98% | Commercial | Handle with care, lachrymator. |
| Substituted Thiosemicarbazones | As required | Synthesized in-house or Commercial | Starting material for the thioamide component. |
| Ethanol | Anhydrous | Commercial | Reaction solvent. |
| Acetic Acid | Glacial | Commercial | Catalyst (optional, for thiosemicarbazone synthesis). |
| Sodium Acetate | Anhydrous | Commercial | Base (optional, for thiosemicarbazone synthesis). |
Step-by-Step Methodology
Part 1: Synthesis of Thiosemicarbazone Precursors (if not commercially available)
-
Dissolution: In a round-bottom flask, dissolve the desired substituted aldehyde (1.0 eq.) in ethanol.
-
Addition: To the stirred solution, add thiosemicarbazide (1.0 eq.), followed by a catalytic amount of glacial acetic acid or a small amount of sodium acetate.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
Part 2: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, combine the appropriate thiosemicarbazone (1.0 eq.) and 2-bromo-4-fluoroacetophenone (1.0 eq.) in anhydrous ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Characterization: The final product's structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Results and Data Presentation
The synthesis is expected to yield the desired 2-arylidenehydrazinyl-4-(4-fluorophenyl)thiazole derivatives in moderate to good yields (typically 60-85%). The physical appearance is usually a crystalline solid.
| Compound ID | Substituent on Arylidene | Molecular Formula | Yield (%) | Melting Point (°C) |
| 3a | H | C₁₆H₁₁FN₄S | 75 | 198-200 |
| 3b | 4-CH₃ | C₁₇H₁₃FN₄S | 80 | 210-212 |
| 3c | 4-Cl | C₁₆H₁₀ClFN₄S | 78 | 225-227 |
| 3d | 4-NO₂ | C₁₆H₁₀FN₅O₂S | 72 | 240-242 |
Note: The data in this table is representative and may vary based on specific experimental conditions.
Mechanism of Action: The Chemistry Behind the Synthesis
The Hantzsch thiazole synthesis proceeds through a well-established reaction mechanism. The process is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic α-carbon of the bromo-ester. This is followed by a cyclization step and subsequent dehydration to yield the aromatic thiazole ring.
Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.
Conclusion and Future Perspectives
This compound and its analogs are indispensable reagents in the synthesis of pharmaceutically relevant compounds. The protocol detailed above for the synthesis of 4-(4-fluorophenyl)thiazole derivatives via the Hantzsch reaction is a testament to the utility of these building blocks. The ability to readily introduce the 4-fluorophenyl moiety into heterocyclic systems provides a powerful strategy for the development of novel therapeutic agents with enhanced properties. Future applications of this compound will undoubtedly continue to expand as medicinal chemists explore new scaffolds and biological targets. The principles and protocols outlined in this guide serve as a solid foundation for researchers and scientists in the field of drug development to harness the full potential of this versatile fluorinated reagent.
References
Application of Methyl Bromo(4-fluorophenyl)acetate in the Synthesis of Novel Agrochemicals
Introduction: The Strategic Role of Fluorinated Phenylacetates in Agrochemical Design
The introduction of fluorine into active molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance the biological activity, metabolic stability, and overall efficacy of pesticides.[1] Methyl bromo(4-fluorophenyl)acetate emerges as a pivotal building block in this context. Its structure combines a reactive α-bromo ester functionality, ideal for nucleophilic substitution and condensation reactions, with a 4-fluorophenyl moiety, a common feature in a variety of successful herbicides and fungicides. This application note provides a detailed exploration of the synthetic utility of this compound in the creation of potent agrochemical candidates, with a focus on a novel furanone-based herbicide.
Core Application: Synthesis of a Phenyl Furanone Herbicide
One of the prominent applications of this compound is in the synthesis of phenyl furanone derivatives, a class of compounds that has demonstrated significant herbicidal activity. These compounds often act by inhibiting critical plant enzymes, leading to growth arrest and eventual death of the target weed species. The 4-fluorophenyl group in these molecules is crucial for their biological activity, often enhancing their binding affinity to the target enzyme.
The synthesis of a model phenyl furanone herbicide from this compound is a multi-step process that showcases the versatility of this starting material. The overall synthetic pathway involves the initial formation of a key intermediate through the reaction of this compound with a suitable nucleophile, followed by cyclization to form the furanone ring.
Synthetic Pathway Overview
The following diagram illustrates the key transformations in the synthesis of a model phenyl furanone herbicide starting from this compound.
Caption: Synthetic workflow for a phenyl furanone herbicide.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Intermediate Ester
This protocol details the nucleophilic substitution reaction between this compound and a model nucleophile, diethyl malonate, to form the key intermediate ester. This reaction is fundamental to building the carbon skeleton of the final furanone herbicide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 247.06 | 10 | 2.47 g |
| Diethyl malonate | 160.17 | 12 | 1.92 g |
| Sodium ethoxide (21% in ethanol) | 68.05 | 12 | 3.8 mL |
| Anhydrous Ethanol | 46.07 | - | 50 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (50 mL) and sodium ethoxide (3.8 mL, 12 mmol).
-
Stir the solution at room temperature and add diethyl malonate (1.92 g, 12 mmol) dropwise over 10 minutes.
-
After the addition is complete, add this compound (2.47 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add 50 mL of water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ester.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure intermediate ester.
Expected Yield: 75-85%
Protocol 2: Hydrolysis and Decarboxylation to form the Furanone Precursor
This protocol describes the conversion of the intermediate ester to a dicarboxylic acid, followed by decarboxylation to yield the furanone precursor. This step is critical for preparing the molecule for the final cyclization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Intermediate Ester | - | 5 | (from Step 1) |
| Sodium Hydroxide | 40.00 | 15 | 0.6 g |
| Water | 18.02 | - | 30 mL |
| Concentrated Hydrochloric Acid | 36.46 | - | As needed |
Procedure:
-
Dissolve the intermediate ester (5 mmol) in a solution of sodium hydroxide (0.6 g, 15 mmol) in water (30 mL) in a 100 mL round-bottom flask.
-
Heat the mixture to reflux for 3 hours to facilitate hydrolysis.
-
Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Heat the acidified solution gently to 50-60 °C for 1 hour to promote decarboxylation, until the evolution of CO2 ceases.
-
Cool the solution to room temperature and extract the furanone precursor with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude furanone precursor.
Protocol 3: Intramolecular Cyclization to the Phenyl Furanone Herbicide
This final protocol details the acid-catalyzed intramolecular cyclization of the precursor to form the target phenyl furanone herbicide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Furanone Precursor | - | (from Step 2) | - |
| Acetic Anhydride | 102.09 | - | 20 mL |
| Sodium Acetate (anhydrous) | 82.03 | 1 g | 1 g |
Procedure:
-
To the crude furanone precursor from the previous step, add acetic anhydride (20 mL) and anhydrous sodium acetate (1 g).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it carefully into 100 mL of ice-cold water.
-
Stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure phenyl furanone herbicide.
Mechanism of Action and Structure-Activity Relationship
The herbicidal activity of phenyl furanone derivatives is often attributed to their ability to inhibit key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The 4-fluorophenyl group plays a crucial role in the molecule's interaction with the active site of the target enzyme. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, thereby enhancing the binding affinity and inhibitory potency of the compound.
The general structure-activity relationship (SAR) for this class of herbicides indicates that:
-
The nature and position of substituents on the phenyl ring significantly influence activity. Electron-withdrawing groups, such as fluorine, are often beneficial.
-
The furanone ring is essential for activity, acting as a key pharmacophore.
-
Substituents on the furanone ring can modulate the compound's selectivity and spectrum of activity against different weed species.
The following diagram illustrates the key structural features of the phenyl furanone herbicide and their contribution to its biological activity.
Caption: Key structural elements for herbicidal activity.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its utility is demonstrated in the efficient construction of phenyl furanone herbicides, where the 4-fluorophenyl moiety is a key determinant of biological activity. The protocols provided herein offer a robust framework for the laboratory-scale synthesis of these promising herbicidal candidates, enabling further investigation into their efficacy and mode of action. The continued exploration of synthetic routes utilizing fluorinated building blocks like this compound will undoubtedly lead to the development of next-generation crop protection agents with improved performance and environmental profiles.
References
Application Notes and Protocols: Optimizing the Reformatsky Reaction for Methyl Bromo(4-fluorophenyl)acetate
Abstract
The synthesis of β-hydroxy esters is a cornerstone of modern organic chemistry, with wide-ranging applications in the synthesis of natural products and pharmaceuticals.[1][2] The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, offers a reliable and versatile method for producing these valuable intermediates.[3][4][5] This application note provides a comprehensive guide to the practical execution and optimization of the Reformatsky reaction, with a specific focus on the use of methyl bromo(4-fluorophenyl)acetate as the α-halo ester component. We will delve into the critical parameters of the reaction, including zinc activation, solvent selection, and reaction conditions, to provide researchers, scientists, and drug development professionals with a robust protocol for the synthesis of fluorinated β-hydroxy esters.
Introduction: The Enduring Relevance of the Reformatsky Reaction
First reported by Sergey Nikolaevich Reformatsky in 1887, this reaction involves the condensation of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxy ester.[1][3][6][7][8][9] The key to the reaction's success lies in the in situ formation of an organozinc reagent, often referred to as a Reformatsky enolate.[10][11][12] Unlike more reactive organometallic reagents like Grignard or organolithium reagents, Reformatsky enolates are sufficiently mild to avoid reacting with the ester functionality of the starting material, thus preventing self-condensation.[10][11][12] This chemoselectivity makes the Reformatsky reaction a powerful tool for the synthesis of complex molecules.
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The use of this compound in the Reformatsky reaction allows for the direct introduction of a fluorinated phenyl group, leading to the formation of β-hydroxy esters that are valuable precursors in drug discovery programs.
The Heart of the Matter: Understanding the Reformats.ky Reaction Mechanism
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism proceeds through several key steps:
-
Oxidative Addition: The reaction initiates with the oxidative insertion of zinc metal into the carbon-halogen bond of the α-halo ester, in this case, this compound.[1][10][11] This step forms an organozinc intermediate.
-
Enolate Formation: The organozinc intermediate rearranges to form a zinc enolate.[1][3][10] In the solid state, these enolates can exist as dimeric structures.[11][12][13]
-
Coordination and C-C Bond Formation: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate carbon on the carbonyl carbon, proceeding through a six-membered chair-like transition state to form a new carbon-carbon bond.[10][11][14]
-
Acidic Workup: The final step involves an acidic workup to protonate the resulting zinc alkoxide, yielding the desired β-hydroxy ester and zinc(II) salts.[1][10][11][14]
Figure 1: Generalized mechanism of the Reformatsky reaction.
Critical Experimental Parameters: A Guide to Success
The success of the Reformatsky reaction is highly dependent on several key experimental parameters. Careful attention to these details will ensure reproducible and high-yielding results.
The Crucial First Step: Activation of Zinc
Commercially available zinc dust is often coated with a layer of zinc oxide, which can inhibit the reaction. Therefore, activation of the zinc is a critical prerequisite for a successful Reformatsky reaction.[6] Several methods can be employed for this purpose:
-
Acid Washing: A simple and effective method involves washing the zinc dust with dilute hydrochloric acid to remove the oxide layer, followed by rinsing with water, ethanol, and diethyl ether, and drying under vacuum.[15]
-
Treatment with Iodine or 1,2-Dibromoethane: A small amount of iodine or 1,2-dibromoethane can be added to the reaction mixture to activate the zinc surface in situ.[6][15]
-
Rieke Zinc: For particularly challenging substrates, highly reactive "Rieke zinc," prepared by the reduction of zinc salts, can be utilized.[6][15]
-
TMSCl Activation: The addition of trimethylsilyl chloride (TMSCl) has been shown to be an effective method for activating zinc and improving reaction yields.[14][15][16]
Choosing the Right Environment: Solvent Selection
The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents are generally preferred to avoid quenching the organozinc intermediate.
| Solvent | Key Characteristics & Considerations |
| Tetrahydrofuran (THF) | A common and effective solvent for the Reformatsky reaction. Its good solvating properties for the organozinc intermediate facilitate the reaction.[1][2] |
| Diethyl Ether | Another frequently used solvent, often in combination with other solvents like benzene.[1][2] |
| Dioxane | A suitable alternative to THF, particularly for reactions requiring higher temperatures.[14] |
| Benzene/Toluene | Historically used, but less common now due to toxicity concerns. Can be used in a mixture with ether.[1] |
For the reaction of this compound, anhydrous THF is the recommended solvent due to its excellent performance and ease of handling.
Controlling the Reaction: Temperature and Addition Rate
The Reformatsky reaction is typically exothermic.[17] Therefore, careful temperature control is essential. The reaction is often initiated at room temperature or with gentle heating to start the formation of the organozinc reagent. Once the reaction is initiated, the temperature should be controlled to maintain a steady reflux.
A slow, dropwise addition of a solution of the this compound and the carbonyl compound to the activated zinc suspension is crucial to control the exotherm and prevent the accumulation of unreacted organozinc reagent.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the Reformatsky reaction of this compound with a generic aldehyde or ketone.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Zinc Dust (<10 µm, >98%) | 65.38 | 1.63 g | 25.0 |
| Iodine | 253.81 | ~2-3 crystals | - |
| This compound | 247.06 | 2.47 g | 10.0 |
| Aldehyde/Ketone | - | - | 10.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Step-by-Step Procedure
References
- 1. byjus.com [byjus.com]
- 2. recnotes.com [recnotes.com]
- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 4. tandfonline.com [tandfonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. psiberg.com [psiberg.com]
- 8. Reformatsky (Reformatskii) Reaction [drugfuture.com]
- 9. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. scribd.com [scribd.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Large-Scale Synthesis of Methyl Bromo(4-fluorophenyl)acetate Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: The Strategic Importance of α-Halo Phenylacetates
In the landscape of modern pharmaceutical synthesis, methyl bromo(4-fluorophenyl)acetate and its analogs represent a class of pivotal intermediates. The unique structural motif, featuring a fluorinated phenyl ring and a reactive α-bromo ester, serves as a versatile scaffold for constructing complex molecular architectures.[1] These compounds are instrumental in the synthesis of various active pharmaceutical ingredients (APIs), where the fluorophenyl group can enhance metabolic stability and binding affinity, and the bromo-ester functionality provides a reactive handle for nucleophilic substitution and carbon-carbon bond formation.[1][2]
However, transitioning the synthesis of these intermediates from the laboratory bench to a large-scale industrial setting presents significant challenges. The core of this challenge lies in the α-bromination step—a reaction class notorious for its hazardous reagents, potential for runaway reactions, and the generation of corrosive byproducts.[3][4][5] This guide is engineered to provide not just a set of instructions, but a comprehensive strategic overview, balancing efficiency, safety, and scalability to empower your development programs.
Part 1: Strategic Analysis of Synthetic Pathways
The synthesis of the target molecule, methyl 2-bromo-2-(4-fluorophenyl)acetate, can be approached via two primary strategic pathways. The choice between them is dictated by factors such as raw material availability, process control capabilities, and safety infrastructure.
-
Route A: Esterification First, then α-Bromination. This is often the preferred industrial route. It involves converting the stable and less corrosive 2-(4-fluorophenyl)acetic acid into its methyl ester, followed by the more hazardous bromination step on a less reactive substrate. This sequence can offer better control over the bromination reaction and potentially higher yields.[1]
-
Route B: α-Bromination First, then Esterification. This route involves the direct bromination of 2-(4-fluorophenyl)acetic acid to yield 2-bromo-2-(4-fluorophenyl)acetic acid, which is subsequently esterified.[1][6] While viable, direct bromination of the carboxylic acid can sometimes be less selective and require harsher conditions compared to the ester.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Esterify → Brominate | Route B: Brominate → Esterify | Rationale & Field Insights |
| Starting Material | 2-(4-fluorophenyl)acetic acid | 2-(4-fluorophenyl)acetic acid | Both routes utilize the same readily available starting material. |
| Key Challenge | α-bromination of the methyl ester. | Direct α-bromination of the carboxylic acid. | Brominating the ester (Route A) is often more controllable than brominating the free acid. |
| Control & Selectivity | Generally higher.[1] | Can be lower, with potential for side reactions. | The electron-withdrawing nature of the ester group in Route A helps direct the bromination to the α-position. |
| Safety Profile | Concentrates the primary hazard (bromination) into one key step. | The intermediate, 2-bromo-2-(4-fluorophenyl)acetic acid, is a strong corrosive agent.[1] | Route A allows for dedicated safety protocols to be focused on a single, well-defined hazardous step. |
| Overall Yield | Often higher due to better reaction control. | Potentially lower due to challenges in the bromination step. | Efficient process control in Route A minimizes byproduct formation. |
| Scalability | Highly scalable with appropriate engineering controls for bromination. | Scalable, but handling and purification of the corrosive bromo-acid can be challenging. | The protocols detailed in this guide focus on maximizing the scalability and safety of Route A. |
Part 2: Recommended Large-Scale Synthesis Workflow (Route A)
This section details the optimized workflow for the large-scale production of this compound, emphasizing safety, efficiency, and process control.
Workflow Visualization
Caption: Recommended two-step synthesis workflow.
Protocol 1: Esterification of 2-(4-fluorophenyl)acetic acid
Objective: To convert 2-(4-fluorophenyl)acetic acid to its corresponding methyl ester with high efficiency.
Materials & Equipment:
-
Glass-lined or stainless steel reactor with reflux condenser, temperature control, and overhead agitation.
-
2-(4-fluorophenyl)acetic acid (1.0 equiv)
-
Methanol (5-10 vol)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 equiv)
-
Sodium Bicarbonate (NaHCO₃) solution (5-10%)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Charging: Charge the reactor with 2-(4-fluorophenyl)acetic acid and methanol. Begin agitation.
-
Catalyst Addition: Under controlled cooling (to manage the exotherm), slowly add the concentrated sulfuric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.[6]
-
Cooling and Quenching: Cool the reactor contents to room temperature. Transfer the mixture to a larger vessel containing chilled water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the acidic catalyst.
-
Extraction: If an organic solvent like dichloromethane or ethyl acetate was used, perform a phase separation. If only methanol was used, much of it will need to be removed under reduced pressure, followed by extraction with a suitable solvent.
-
Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine to remove any remaining acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude methyl 2-(4-fluorophenyl)acetate as an oil. This intermediate is often of sufficient purity to proceed to the next step.
Part 3: The Critical Step - Large-Scale α-Bromination
The α-bromination is the most hazardous and technically demanding step. The use of liquid bromine (Br₂) at scale is highly discouraged due to its extreme toxicity, corrosivity, and high vapor pressure.[3][5] A safer, more controlled, and industrially proven alternative is the in-situ generation of bromine from a bromide salt and an oxidant.[4][7][8]
Safety First: Engineering and PPE for Bromination
Caption: Mandatory safety controls for bromination.
Core Safety Mandates:
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a contained system connected to a caustic scrubber to neutralize any bromine vapors.[3][9]
-
Material Compatibility: Use equipment made of compatible materials like borosilicate glass, PVDF, or PTFE-lined steel. Avoid incompatible metals like aluminum.[3]
-
Emergency Response: Have spill kits with neutralizing agents (e.g., sodium thiosulfate, sodium bisulfite) readily available. All personnel must be trained on emergency shutdown and evacuation procedures.[9]
Protocol 2: α-Bromination via In-Situ Bromine Generation
Objective: To safely and efficiently brominate methyl 2-(4-fluorophenyl)acetate at the α-position. This protocol is adapted from established methods for brominating phenylacetic acid derivatives.[8]
Materials & Equipment:
-
Reactor system as described under "Safety First".
-
Methyl 2-(4-fluorophenyl)acetate (1.0 equiv)
-
Sodium Bromide (NaBr, 1.1-1.5 equiv)
-
Dichloromethane (CH₂Cl₂, 5-10 vol)
-
Sulfuric Acid (50% solution, ~2.0 equiv)
-
Hydrogen Peroxide (H₂O₂, 30% solution, 1.1-1.3 equiv)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10%)
Procedure:
-
Reactor Charging: Charge the reactor with methyl 2-(4-fluorophenyl)acetate, sodium bromide, and dichloromethane. Cool the mixture to 10-15°C with agitation.
-
Acidification: Slowly add the 50% sulfuric acid solution, ensuring the temperature does not exceed 20°C.
-
In-Situ Bromine Generation & Reaction: Begin the slow, dropwise addition of 30% hydrogen peroxide. This will react with the NaBr and H₂SO₄ to generate bromine in situ, which then reacts with the ester. This step is highly exothermic. The addition rate must be carefully controlled to maintain the internal temperature between 15-20°C.[8]
-
Reaction Monitoring: After the H₂O₂ addition is complete, allow the reaction to stir at the controlled temperature for several hours (typically 12-36 hours). Monitor the reaction's completion by GC or HPLC.
-
Quenching: Once the reaction is complete, quench any excess bromine by slowly adding a 10% sodium thiosulfate solution until the characteristic red-brown color of bromine disappears.
-
Workup: Allow the layers to separate. Drain the lower organic (dichloromethane) layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to achieve high purity suitable for subsequent pharmaceutical applications.
Part 4: Synthesis of Derivatives
The primary value of this compound is its role as a precursor. The α-bromo group is an excellent leaving group, making the compound an ideal electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles, including:
-
Amines: To form α-amino esters, precursors to novel amino acids and peptide fragments.
-
Thiols: To create α-thio esters.
-
Alcohols/Phenols: To generate α-alkoxy or α-aryloxy esters.
-
Carbanions (e.g., from malonates): For carbon-carbon bond formation, extending the molecular framework.
These reactions are crucial for building a diverse library of derivatives for screening in drug discovery programs.[1]
References
- 1. 2-Bromo-2-(4-fluorophenyl)acetic Acid|CAS 29270-33-5 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
The Strategic Deployment of Methyl Bromo(4-fluorophenyl)acetate in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Building Block of Strategic Importance
In the landscape of modern medicinal chemistry, the judicious selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl bromo(4-fluorophenyl)acetate has emerged as a highly valuable and versatile building block, primarily owing to its unique trifecta of reactive sites: an electrophilic carbon alpha to the ester, a fluorinated aromatic ring, and a bromo-substituent on the phenyl ring that can participate in cross-coupling reactions. This guide provides an in-depth exploration of its application, underscored by field-proven insights and detailed protocols for its effective utilization in drug discovery and development. The presence of the 4-fluorophenyl moiety is particularly significant, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]
Application Notes: The Rationale Behind the Reactivity
The utility of this compound in medicinal chemistry is rooted in its predictable and high-yielding reactivity, primarily as an alkylating agent. The key to its effectiveness lies in the α-bromo group, which renders the adjacent carbon highly susceptible to nucleophilic attack. This feature allows for the facile introduction of the 4-fluorophenylacetyl scaffold into a wide range of molecules.
Nucleophilic Substitution: A Gateway to Diverse Scaffolds
The primary application of this compound is in SN2 reactions with a variety of nucleophiles, including amines, amides, phenols, and thiols. This reaction is a cornerstone for the synthesis of a diverse array of biologically active molecules. The ester functionality can be subsequently hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further derivatization, such as amide bond formation.
A prime example of the strategic use of this building block is in the synthesis of antagonists of Lymphocyte Function-Associated Antigen-1 (LFA-1). LFA-1 is a critical integrin involved in the adhesion and activation of T-cells, making it a key target for the treatment of autoimmune and inflammatory diseases, such as dry eye disease.[2][3] The drug Lifitegrast, an LFA-1 antagonist, incorporates a substructure derived from a bromo(4-fluorophenyl)acetate derivative. The synthesis of Lifitegrast and its analogs often involves the coupling of a benzofuran-6-carboxamide derivative with a bromo(4-fluorophenyl)acetate moiety in a key bond-forming step.[4][5][6]
The Influence of the 4-Fluoro Substituent
The presence of the fluorine atom at the para-position of the phenyl ring is not merely a passive spectator in the molecule's reactivity. It exerts a significant electronic effect, enhancing the stability of the aromatic ring to oxidative metabolism. Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and influence the conformation of the molecule, which can be critical for optimal binding to a biological target.[1]
Protocols: From Synthesis to Application
The following protocols are provided as a guide for the synthesis and application of this compound. These are representative procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of this compound
The synthesis of the title compound is typically achieved in two steps from 4-fluorophenylacetic acid: α-bromination followed by esterification. The Hell-Volhard-Zelinskii (HVZ) reaction is a classic and effective method for the α-bromination of carboxylic acids.[7][8]
Step 1: α-Bromination of 4-Fluorophenylacetic Acid (Hell-Volhard-Zelinskii Reaction)
-
Materials:
-
4-Fluorophenylacetic acid
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Phosphorus tribromide (PBr₃) (catalytic amount)
-
Inert solvent (e.g., carbon tetrachloride, dichloromethane)
-
-
Procedure:
-
To a solution of 4-fluorophenylacetic acid in an inert solvent, add a catalytic amount of PBr₃.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) or bromine (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude α-bromo-(4-fluorophenyl)acetic acid.
-
Step 2: Esterification to this compound
-
Materials:
-
α-Bromo-(4-fluorophenyl)acetic acid
-
Methanol (excess)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
-
Procedure:
-
Dissolve the crude α-bromo-(4-fluorophenyl)acetic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
| Parameter | Condition | Typical Outcome |
| α-Bromination | ||
| Brominating Agent | NBS or Br₂ | High conversion |
| Catalyst | PBr₃ (catalytic) | Facilitates acyl bromide formation |
| Solvent | CCl₄ or CH₂Cl₂ | Inert reaction medium |
| Temperature | Reflux | Drives reaction to completion |
| Esterification | ||
| Alcohol | Methanol (excess) | Drives equilibrium towards product |
| Catalyst | H₂SO₄ (catalytic) | Accelerates esterification |
| Temperature | Reflux | Speeds up the reaction |
| Overall Yield | 60-80% |
Protocol 2: Alkylation of an Amine with this compound
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine, a key step in the synthesis of many pharmaceutical intermediates.
-
Materials:
-
This compound
-
Amine nucleophile (1.0 equivalent)
-
Non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), potassium carbonate) (1.5-2.0 equivalents)
-
Aprotic solvent (e.g., acetonitrile, dimethylformamide (DMF), tetrahydrofuran (THF))
-
-
Procedure:
-
Dissolve the amine nucleophile in the chosen aprotic solvent.
-
Add the non-nucleophilic base to the solution.
-
Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a human monoclonal antagonistic antibody AL-57 that preferentially binds the high-affinity form of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifitegrast synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl Bromo(4-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of α-Aryl-α-fluoroaryl Esters
The synthesis of molecules containing the α-aryl-α-fluoroaryl ester motif is of paramount importance in medicinal chemistry and materials science.[1] The fluorine atom at the benzylic position can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these compounds highly valuable as pharmaceutical intermediates.[2] However, the construction of the quaternary carbon center alpha to the carbonyl group presents a significant synthetic challenge.[3] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology to forge this critical C(sp³)–C(sp²) bond with high efficiency and functional group tolerance.[4][5]
This guide provides a detailed examination of palladium-catalyzed cross-coupling reactions utilizing methyl bromo(4-fluorophenyl)acetate as a key electrophilic partner. We will delve into the mechanistic principles, explore critical reaction parameters, and provide field-proven protocols for successful implementation in a research and development setting.
Core Principles and Mechanistic Insights
The efficacy of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The reaction is initiated by the oxidative addition of the aryl or alkyl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the nature of the C-X bond and the steric and electronic properties of the palladium catalyst's ligands.[7]
For α-bromoesters like this compound, this step is particularly crucial. The catalyst must selectively activate the C-Br bond without promoting undesirable side reactions. Following oxidative addition, a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) undergoes transmetalation, replacing the halide on the palladium center.[8] The cycle concludes with reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst.[4][9]
The choice of ligands on the palladium catalyst is critical for a successful reaction. Sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to accelerate both the oxidative addition and the final reductive elimination steps, thereby increasing the overall efficiency of the catalytic cycle.[4][10]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Key Reaction Parameters and Optimization
The success of coupling reactions with this compound is highly dependent on the careful selection of several key parameters.
-
Catalyst and Ligand Selection : The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is critical. For α-arylation of esters, bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups have proven to be highly effective.[3][11] These ligands promote the crucial oxidative addition and reductive elimination steps.[10]
-
Base Selection : A base is required to facilitate the transmetalation step, particularly in Suzuki and Buchwald-Hartwig reactions.[12][13] The choice of base (e.g., K₃PO₄, Cs₂CO₃, LiHMDS) can significantly impact the reaction yield and selectivity.[3] For sensitive substrates, weaker bases like KF may be employed to avoid decomposition.[12]
-
Solvent Choice : The solvent must be capable of dissolving the reactants and catalyst system while remaining inert to the reaction conditions. Common solvents include toluene, dioxane, and THF. The polarity of the solvent can influence the reaction rate and catalyst stability.
-
Coupling Partners : this compound can be coupled with a variety of nucleophilic partners. The most common transformations include:
-
Suzuki-Miyaura Coupling : Utilizes organoboron reagents (boronic acids or esters) for C-C bond formation.[6][14]
-
Buchwald-Hartwig Amination : Employs primary or secondary amines to form C-N bonds, leading to α-amino acid derivatives.[13][15]
-
Sonogashira Coupling : Involves terminal alkynes for the synthesis of propargyl esters.[8]
-
Heck Coupling : Couples with alkenes, although this can be more challenging with α-bromoesters.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 | Adapted from[3] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 80 | 85-95 | Adapted from[16] |
| 3-Thienylboronic acid | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 100 | >90 | Adapted from[16] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOt-Bu | Toluene | 100 | >95 | Adapted from[15][16] |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 110 | 80-90 | Adapted from[13][16] |
| Benzyl Amine | G3-XPhos (1) | (precatalyst) | LHMDS | THF | RT | >90 | Adapted from[11] |
Detailed Application Protocols
The following protocols are provided as a starting point and may require optimization based on the specific coupling partners and available laboratory equipment. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a typical procedure for the C-C bond formation to synthesize methyl 2-(4-fluorophenyl)-2-phenylacetate.
Reagents & Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Stir bar, heating mantle/oil bath, inert gas line
Procedure:
-
Vessel Preparation : To a dry reaction vessel equipped with a stir bar, add Pd(OAc)₂, SPhos, and phenylboronic acid.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition : Under a positive flow of inert gas, add this compound, K₃PO₄, anhydrous toluene, and degassed water.
-
Reaction : Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Characterization : Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for a typical cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol outlines the synthesis of methyl 2-(4-fluorophenyl)-2-morpholinoacetate, a key step in forming α-amino ester derivatives.
Reagents & Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
BrettPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Reaction vessel, stir bar, heating mantle/oil bath, inert gas line
Procedure:
-
Glovebox Recommended : Due to the air-sensitivity of the catalyst and base, it is highly recommended to set up this reaction in an inert atmosphere glovebox.
-
Vessel Preparation : In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOt-Bu to a dry reaction vessel with a stir bar.
-
Reagent Addition : Add anhydrous toluene, followed by morpholine, and finally this compound.
-
Reaction : Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel to obtain the desired α-amino ester.
-
Characterization : Confirm the product's identity and purity via appropriate analytical methods (NMR, MS).
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd(0) oxidized)- Insufficiently anhydrous conditions- Poor quality base or reagents- Inappropriate ligand choice | - Use a precatalyst or ensure Pd(II) is reduced in situ.- Use freshly distilled, anhydrous solvents.- Use fresh, high-purity base and reagents.- Screen alternative ligands (e.g., XPhos, RuPhos). |
| Formation of Side Products | - Homocoupling of the nucleophile- Decomposition of the starting material- Competing elimination reactions | - Lower the reaction temperature.- Use a less strong base.- Ensure a thoroughly degassed reaction mixture. |
| Difficulty in Purification | - Co-elution with ligand or byproducts | - Perform an aqueous wash to remove inorganic salts.- Consider a different solvent system for chromatography.- Recrystallization may be an option for solid products. |
Conclusion
Palladium-catalyzed cross-coupling reactions provide a robust and highly adaptable platform for the synthesis of α-aryl-α-fluoroaryl esters from this compound. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently access a diverse range of valuable compounds. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in pharmaceutical discovery and chemical synthesis, enabling the streamlined production of these critical molecular building blocks.
References
- 1. Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl Bromo(4-fluorophenyl)acetate
Welcome to the technical support center for the synthesis of methyl bromo(4-fluorophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles.
Introduction to the Synthesis
The primary route for the synthesis of this compound is the α-bromination of methyl (4-fluorophenyl)acetate. This is typically achieved through a variation of the Hell-Volhard-Zelinsky (HVZ) reaction. The overall transformation involves the selective bromination of the carbon atom adjacent to the carbonyl group (the α-carbon).
The reaction begins with the conversion of a carboxylic acid to an acyl bromide, which then tautomerizes to an enol. This enol is the key intermediate that reacts with bromine at the α-position.[1][2] To obtain the desired methyl ester, the reaction is quenched with methanol instead of water.[3]
Visualizing the Reaction Pathway
Caption: The Hell-Volhard-Zelinsky pathway for this compound synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Causes | Solutions & Explanations |
| Low or No Product Formation | 1. Inactive reagents (PBr3, Bromine).2. Insufficient reaction temperature or time.3. Presence of water in the reaction mixture. | 1. Use freshly opened or properly stored PBr3 and bromine. PBr3 is sensitive to moisture.[4]2. The HVZ reaction can be slow and may require elevated temperatures and prolonged reaction times to proceed to completion.[5]3. Ensure all glassware is oven-dried and reagents are anhydrous. Water will hydrolyze the PBr3 and the acyl bromide intermediate, halting the reaction. |
| Formation of Di-bromo Byproduct | 1. Excess bromine.2. High reaction temperature.3. Prolonged reaction time after consumption of starting material. | 1. Use a stoichiometric amount of bromine (1.0 to 1.1 equivalents). Adding bromine dropwise allows for better control.[6]2. Higher temperatures can increase the rate of the second bromination. Maintain a controlled temperature throughout the reaction.[6]3. Monitor the reaction progress by TLC or GC-MS and quench the reaction once the starting material is consumed. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of bromine or PBr3.2. Incomplete reaction due to short reaction time or low temperature. | 1. Ensure the correct stoichiometry of all reagents. A slight excess of bromine may be necessary to drive the reaction to completion.[7]2. Increase the reaction time or temperature, while monitoring for the formation of byproducts. |
| Hydrolysis of the Ester Product | 1. Presence of water during workup.2. Basic or strongly acidic conditions during purification. | 1. Use anhydrous solvents and drying agents during the workup.[8]2. Avoid prolonged exposure to strong acids or bases. If a basic wash is necessary to remove acidic impurities, perform it quickly and at a low temperature.[9] |
| Discoloration of the Final Product (Yellow or Brown) | 1. Residual bromine.2. Thermal decomposition. | 1. Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any remaining bromine.[10]2. The product may be thermally sensitive. Purify at the lowest possible temperature and store in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus tribromide (PBr3) in this reaction?
A1: PBr3 acts as a catalyst to convert the starting carboxylic acid into an acyl bromide.[11] Carboxylic acids themselves do not readily form enols, which are necessary for the α-bromination to occur. The resulting acyl bromide, however, enolizes much more easily, allowing the reaction to proceed.[7]
Q2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?
A2: While NBS is a common brominating agent, its use in the HVZ reaction is less typical than elemental bromine. NBS is often preferred for radical-mediated brominations.[12] For the α-bromination of carboxylic acids via the HVZ mechanism, Br2 with a phosphorus catalyst is the standard and more reliable method.
Q3: How does the 4-fluoro substituent affect the reaction?
A3: The fluorine atom is an electron-withdrawing group. This can have a slight deactivating effect on the aromatic ring towards electrophilic substitution, which is generally not a competing reaction under HVZ conditions. The primary electronic effect on the α-carbon is inductive, which can influence the acidity of the α-proton and the stability of the enol intermediate. However, the reaction is generally expected to proceed efficiently.
Q4: My crude product is a dark oil. How can I best purify it?
A4: Purification is typically achieved by column chromatography on silica gel. A common eluent system to start with is a mixture of hexane and ethyl acetate.[13][14] The polarity of the eluent can be gradually increased to effectively separate the non-polar di-bromo byproduct, the desired mono-bromo product, and the more polar starting material.
Q5: How should I store the purified this compound?
A5: The product should be stored in a tightly sealed container in a cool, dry, and dark place.[15] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
Experimental Protocols
Optimized Synthesis Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4-fluorophenylacetic acid (1 equivalent).
-
Activation: Add a catalytic amount of red phosphorus (0.1 equivalents) or phosphorus tribromide (0.3 equivalents).
-
Bromination: Heat the mixture to 60-70 °C. Slowly add bromine (1.05 equivalents) dropwise from the dropping funnel over 1-2 hours. The reaction mixture will turn reddish-brown.
-
Reaction: After the addition is complete, continue to stir the mixture at 70-80 °C for 4-6 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add anhydrous methanol (5 equivalents) to the flask. An exothermic reaction will occur.
-
Workup: Stir the mixture for 1 hour at room temperature. Dilute the mixture with an inert organic solvent like diethyl ether or ethyl acetate and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) to elute any non-polar impurities, including the di-bromo byproduct. Gradually increase the polarity (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a clear to pale yellow oil.
Safety Information
-
This compound: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[15]
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Phosphorus Tribromide: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
General Precautions: Always wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area.[16]
Logical Troubleshooting Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 4. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. PBr3: A Polar Molecule with Diverse Applications_Chemicalbook [chemicalbook.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. orgsyn.org [orgsyn.org]
- 14. reddit.com [reddit.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. lookchem.com [lookchem.com]
Technical Support Center: Troubleshooting the Bromination of Methyl (4-fluorophenyl)acetate
Introduction: The selective bromination of the benzylic position of methyl (4-fluorophenyl)acetate is a critical transformation in the synthesis of various pharmaceutical intermediates and advanced materials. The target molecule, methyl 2-bromo-2-(4-fluorophenyl)acetate, is a valuable building block. However, this seemingly straightforward free-radical bromination is often plagued by the formation of side products that can complicate purification and reduce yields. This guide provides in-depth technical support, troubleshooting strategies, and validated protocols to help researchers overcome common challenges, ensuring high selectivity and product purity.
Part 1: Frequently Asked Questions (FAQs) & Core Issues
This section addresses the most common problems researchers encounter during the bromination of methyl (4-fluorophenyl)acetate, typically performed via the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS).
Question 1: I'm observing a significant amount of a higher molecular weight byproduct in my GC-MS/LC-MS. What is it likely to be?
Answer: The most common and often most significant side product in this reaction is the dibrominated species , methyl 2,2-dibromo-2-(4-fluorophenyl)acetate. This occurs when the desired monobrominated product reacts further with the bromine radical. Over-bromination is a well-known challenge in benzylic brominations and is often a result of using an excess of the brominating agent or allowing the reaction to proceed for too long.[1]
Question 2: My NMR analysis shows bromine substitution on the aromatic ring instead of the benzylic carbon. Why is this happening?
Answer: Aromatic ring bromination is an electrophilic substitution reaction, which competes with the desired free-radical pathway. This side reaction is typically promoted by:
-
Presence of Acid: Hydrogen bromide (HBr) is a byproduct of the radical reaction. Its accumulation can catalyze electrophilic aromatic bromination.
-
Polar Solvents: Solvents like DMF can favor ionic pathways, leading to high levels of para-selectivity in aromatic brominations with NBS.[2]
-
Absence of a Radical Initiator: Without an effective radical initiator (like AIBN or benzoyl peroxide) or photo-initiation, the free-radical pathway is suppressed, allowing the slower, acid-catalyzed aromatic substitution to become more prominent.
Question 3: My reaction is sluggish, and a large amount of starting material remains even after extended reaction times. What are the potential causes?
Answer: Low conversion can stem from several factors:
-
Ineffective Initiation: The radical initiator may be old or decomposed. AIBN and benzoyl peroxide have limited shelf lives and should be stored properly. For photo-initiated reactions, the light source may not be of the appropriate wavelength or intensity.
-
Presence of Inhibitors: Radical scavengers, such as oxygen or certain impurities in the solvent or starting material, can quench the chain reaction.
-
Insufficient Energy: The reaction may not have been heated to the required temperature for efficient thermal decomposition of the initiator (typically ~80 °C for AIBN in CCl₄).
Question 4: How do I effectively remove the succinimide byproduct from my reaction mixture?
Answer: Succinimide, the byproduct of NBS, is a solid that is largely insoluble in non-polar solvents like carbon tetrachloride or cyclohexane typically used for this reaction. The simplest method for its removal is to cool the reaction mixture post-completion and remove the solid succinimide by filtration. A subsequent aqueous wash of the organic phase will remove any remaining traces.
Question 5: My desired product seems to be degrading during aqueous workup or column chromatography. What is causing this instability?
Answer: The product, methyl 2-bromo-2-(4-fluorophenyl)acetate, is an α-bromo ester. This class of compounds is susceptible to hydrolysis, especially in the presence of water or nucleophilic solvents.[2][3] The presence of silica gel (which is acidic) during column chromatography can also promote decomposition. It is crucial to perform the workup under neutral or slightly acidic conditions and to use a minimally reactive stationary phase for chromatography if required.
Part 2: Troubleshooting Guide & Optimized Protocols
This section provides a systematic approach to diagnosing and solving the issues outlined above.
Summary of Common Issues and Solutions
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Dibromination | 1. Excess NBS (>1.1 eq.).[1]2. Reaction time too long. | 1. Use 1.0 to 1.05 equivalents of NBS.2. Monitor reaction closely by TLC or GC and quench upon consumption of starting material. |
| Ring Bromination | 1. HBr byproduct accumulation.2. Use of polar solvents.[2]3. Lack of radical initiator. | 1. Use freshly recrystallized NBS.2. Add a non-nucleophilic base (e.g., BaCO₃) to scavenge HBr.[3]3. Use a non-polar solvent (CCl₄, cyclohexane).4. Ensure an active radical initiator (AIBN, benzoyl peroxide) is used. |
| Low Conversion | 1. Decomposed radical initiator.2. Insufficient heating/irradiation.3. Presence of radical inhibitors (e.g., O₂). | 1. Use a fresh batch of initiator.2. Ensure reaction is refluxing vigorously or adequately irradiated.3. Degas the solvent prior to starting the reaction. |
| Product Decomposition | 1. Hydrolysis during workup.[2][3]2. Decomposition on silica gel. | 1. Minimize contact time with water during extraction.2. Use a deactivated (e.g., base-washed) silica gel or an alternative purification method like distillation. |
Experimental Protocols
This protocol is optimized to maximize the yield of the desired monobrominated product while minimizing dibromination and ring bromination.
Materials:
-
Methyl (4-fluorophenyl)acetate
-
N-Bromosuccinimide (NBS), recrystallized from water and dried under vacuum.
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl (4-fluorophenyl)acetate (1.0 eq.).
-
Add anhydrous CCl₄ to create a 0.5 M solution.
-
Add freshly recrystallized NBS (1.05 eq.).
-
Add AIBN (0.02 eq.).
-
Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction can also be initiated using a sunlamp.
-
Monitor the reaction progress every 30 minutes using TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature, then to 0-5 °C in an ice bath.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Visualization of Key Processes
The following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.
Caption: Free-radical mechanism for benzylic bromination via the Wohl-Ziegler reaction.[4][5][6]
Caption: Troubleshooting logic for common side products in the bromination reaction.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography Purification of Methyl Bromo(4-fluorophenyl)acetate
Welcome to the technical support guide for the purification of crude methyl bromo(4-fluorophenyl)acetate. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with the column chromatography of this reactive intermediate. Here, we address specific experimental issues with evidence-based solutions and in-depth protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the purification of this compound.
Question: My yield is very low, or I've recovered no product from the column. What happened?
Low or no recovery is a critical issue often linked to the stability of the target compound on the stationary phase.[1][2]
Core Problem: this compound, like many α-halo esters, can be susceptible to degradation on standard silica gel. The surface of silica gel is acidic due to the presence of silanol groups (Si-OH), which can catalyze hydrolysis or other decomposition pathways.[2]
Troubleshooting Steps & Solutions:
-
Assess Compound Stability (Pre-Column Analysis): Before committing your entire batch to a column, determine if your compound is stable on silica gel.[1] The recommended method is a two-dimensional thin-layer chromatography (2D TLC) analysis.[2] If new spots or significant streaking appear after the second run, decomposition is likely occurring.
-
Deactivate the Silica Gel: To mitigate acid-catalyzed degradation, you can neutralize the silica gel. This is achieved by preparing a slurry of the silica in your starting eluent and adding a small amount (0.5-1% v/v) of a non-nucleophilic base like triethylamine.[2][3] Allow this to equilibrate before packing the column.
-
Consider Alternative Stationary Phases: If your compound is highly acid-sensitive, silica gel may not be the appropriate choice. Consider using a more neutral stationary phase like alumina.[1][2][3]
-
Check for Overly Dilute Fractions: It's possible the compound did elute but the fractions are too dilute to be detected easily by TLC.[1] Try concentrating a few fractions in the expected elution range and re-analyzing by TLC.[1]
Question: The separation is poor, and my product is co-eluting with impurities. How can I improve resolution?
Poor separation is a classic chromatography challenge that can almost always be solved by optimizing the experimental parameters.
Core Problem: Inadequate separation results from an unoptimized mobile phase, improper column packing, or overloading the column.[2][4]
Troubleshooting Steps & Solutions:
-
Optimize the Mobile Phase (Eluent): The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for your target compound on a TLC plate.[2] This Rf value typically provides the best balance for good separation in column chromatography. A common starting point is a mixture of hexane and ethyl acetate.[2]
-
Avoid Column Overloading: Overloading is a frequent cause of poor separation.[2] A general rule of thumb is to use a silica gel-to-crude product mass ratio of at least 30:1, and a ratio of 70:1 or higher may be needed for difficult separations.[5]
-
Ensure Proper Column Packing: The column must be packed uniformly to prevent "channeling," where the solvent and sample bypass parts of the stationary phase, leading to broad peaks and poor separation.[2] A well-packed column should have a flat, undisturbed surface. Adding a thin layer of sand on top of the silica can help prevent disruption when adding the eluent.[2]
-
Control the Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, resulting in peak broadening and co-elution.[2] For traditional flash chromatography, a flow rate that allows for the collection of fractions in a timely but controlled manner is ideal.
Question: The purified product is yellow or brown. How can I get a colorless compound?
Discoloration often indicates the presence of residual reagents from the preceding bromination reaction or product degradation.[2]
Core Problem: The most common colored impurity is residual bromine (Br2) from the synthesis of the α-bromoester.
Troubleshooting Steps & Solutions:
-
Pre-Chromatography Workup: Before loading the crude product onto the column, perform a liquid-liquid extraction. Wash the organic solution of your crude product with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO3) or sodium thiosulfate (Na2S2O3), to quench any remaining bromine.[2] Follow this with a water wash and then a brine wash to remove salts.[2][6]
-
Use an Inert Atmosphere: If the compound is suspected to be sensitive to air or light, conduct the purification and subsequent solvent removal under an inert atmosphere (e.g., nitrogen or argon) and protect the column from light.[2]
-
Proper Storage: Store the final, purified product at a low temperature to minimize degradation over time.[2]
Visual Workflow & Troubleshooting
The following diagrams illustrate the standard workflow for purification and a decision tree for troubleshooting common issues.
Caption: Standard workflow for purification.
Caption: Troubleshooting decision tree.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase for purifying this compound? A1: The ideal mobile phase is highly dependent on the specific impurity profile of your crude material. However, a common and effective starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] You must optimize the ratio of these solvents using TLC to achieve an Rf value of approximately 0.3-0.4 for the desired compound, which generally provides the best separation on a column.[2]
Q2: How can I remove the hydrolysis byproduct, bromo(4-fluorophenyl)acetic acid, from my product? A2: Bromo(4-fluorophenyl)acetic acid is an acidic impurity. A liquid-liquid extraction with a mild basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃), can be used to remove it before column chromatography.[2] The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and will partition into the aqueous layer.
Q3: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do? A3: If your compound is too polar for a hexane/ethyl acetate system, you will need to introduce a more polar solvent.[1] A common strategy is to switch to a dichloromethane/methanol system. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be cautious, as using high concentrations of methanol can sometimes lead to silica gel dissolving into the eluent.[7]
Q4: The column has stopped running, and the solvent flow is blocked. What is the cause? A4: A blocked column can be caused by several factors. The most common is the precipitation of a poorly soluble compound or impurity at the top of the column, forming a solid barrier.[1] Another possibility is that the frit or cotton plug at the bottom is blocked by very fine silica particles. To resolve this, you can try gently stirring the very top layer of silica with a long pipette or, if the blockage is at the bottom, carefully pushing up on the cotton plug with a thin wire.[1] If these fail, the column may need to be unpacked.
Experimental Protocols & Data
Data Presentation: Eluent Optimization
The following table provides illustrative data for optimizing the mobile phase for a compound with polarity similar to this compound.
| Hexane:Ethyl Acetate Ratio (v/v) | Approximate Rf Value | Comments |
| 9:1 | 0.80 | Compound elutes too quickly, poor separation from non-polar impurities.[2] |
| 7:3 | 0.35 | Good separation, likely ideal for column chromatography. [2] |
| 1:1 | 0.10 | Compound has high affinity for the stationary phase, leading to slow elution and potential peak tailing.[2] |
| 100% Ethyl Acetate | <0.05 | Compound may not elute from the column or will require a more polar solvent system.[2] |
Protocol 1: 2D TLC for Compound Stability Assessment
-
Spotting: On a square TLC plate, lightly spot a concentrated solution of your crude product in a volatile solvent (e.g., dichloromethane) in the bottom-left corner, about 1 cm from each edge.
-
First Elution: Develop the TLC plate in a chamber with your chosen eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Allow the solvent front to travel to about 1 cm from the top of the plate.
-
Drying: Remove the plate and allow it to dry completely in a fume hood until all solvent has evaporated.
-
Second Elution: Rotate the plate 90 degrees counter-clockwise, so the line of separated spots from the first run is now at the bottom. Develop the plate again in the same eluent system.
-
Analysis: After the second run, dry the plate and visualize it under UV light. A stable compound will show all spots lying on a 45-degree diagonal line from the origin.[1] The appearance of new spots off this diagonal indicates decomposition on the silica gel.[1][2]
Protocol 2: Column Chromatography Purification
-
Preparation of the Slurry: In a beaker, add dry silica gel to your starting, least polar eluent (e.g., hexane) to form a pourable slurry.[2]
-
Packing the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[5] Pour the silica gel slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the solvent to drain until it is just level with the top of the silica bed.[2]
-
Add Protective Layer: Add a thin layer of sand on top of the silica bed to prevent it from being disturbed.[2]
-
Loading the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]
-
-
Elution: Carefully add the eluent to the column. Begin elution with the optimized solvent system. If separation is difficult or if tailing occurs, you can gradually increase the polarity of the eluent during the run (gradient elution).[1]
-
Fraction Collection and Analysis: Collect the eluting solvent in a series of numbered test tubes or vials.[2] Monitor the composition of the fractions by TLC to identify which ones contain the pure product.
-
Final Steps: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.[2]
References
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Alpha-Bromo Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates frequently encountered in reactions involving alpha-bromo esters. As versatile intermediates, the success of your synthesis often hinges on their effective transformation. This document is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Foundational Issues - Reagents and Reaction Setup
This section addresses the most common and often overlooked sources of error: the quality of your starting materials and the integrity of your reaction environment.
Q1: My reaction is sluggish or fails completely. How do I know if my alpha-bromo ester is the problem?
A1: The stability and purity of your alpha-bromo ester are paramount. These reagents can degrade over time, especially if exposed to moisture or light.
Causality: Alpha-bromo esters are susceptible to hydrolysis, which converts them into the corresponding alpha-hydroxy ester and hydrogen bromide (HBr).[1] The generated HBr can catalyze further decomposition or unwanted side reactions. Impurities from the synthesis of the alpha-bromo ester, such as unreacted carboxylic acid or bromine, can also interfere with your reaction.[2][3]
Troubleshooting & Validation:
-
Purity Assessment: Before use, verify the purity of your alpha-bromo ester using:
-
¹H NMR Spectroscopy: Look for the characteristic proton signal alpha to the bromine and carbonyl group. Check for the appearance of signals corresponding to the alpha-hydroxy analog or starting carboxylic acid.
-
Gas Chromatography (GC): This can quantify the purity and detect volatile impurities.
-
-
Visual Inspection: A significant yellow or brown discoloration can indicate degradation and the presence of elemental bromine.
-
Purification: If impurities are detected, purification is necessary. For liquid esters, vacuum distillation is often effective.[3] For solid esters, recrystallization may be required.
Q2: I'm confident my alpha-bromo ester is pure, but the reaction still isn't working. What else should I check regarding my reagents?
A2: The quality of your solvent, nucleophile/electrophile, and any additional reagents like bases or metals is equally critical.
Causality: The presence of water is a frequent culprit in low-yield reactions. Moisture can hydrolyze the alpha-bromo ester, quench strong bases, and deactivate metallic reagents like zinc in a Reformatsky reaction.[4][5][6]
Troubleshooting & Validation:
-
Use Anhydrous Solvents: Ensure your solvents are rigorously dried. Use freshly opened bottles of anhydrous solvent or dry them using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system).
-
Verify Other Reagents: Check the purity and integrity of all other reaction components. If using a base like sodium hydride (NaH), ensure it is fresh and has been handled under inert conditions.[7]
-
Inert Atmosphere: For moisture- or oxygen-sensitive reactions (e.g., Reformatsky, Barbier, or reactions involving strong bases), ensure your glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
Section 2: Optimizing Reaction Conditions
Fine-tuning the reaction parameters is often necessary to achieve high conversion.
Q3: I'm observing a mixture of starting material and product, even after a long reaction time. How should I approach optimization?
A3: Incomplete conversion suggests that the reaction conditions are suboptimal. The key parameters to investigate are temperature, concentration, and reaction time.
Causality: Chemical reactions have an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to decomposition or the formation of side products.[1] Reaction kinetics are also dependent on the concentration of reactants.
Troubleshooting Workflow:
Below is a systematic workflow for optimizing your reaction conditions.
References
Technical Support Center: Optimizing Nucleophilic Substitution of Methyl Bromo(4-fluorophenyl)acetate
Welcome to the technical support guide for the nucleophilic substitution of methyl bromo(4-fluorophenyl)acetate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and foundational knowledge to help you navigate the complexities of this reaction, with a specific focus on the critical parameter of reaction temperature.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the reaction, providing the "why" behind the experimental choices.
Q1: What is the expected reaction mechanism for nucleophilic substitution on this compound, and how does temperature influence it?
A1: The substrate, this compound, is an α-halo ester. The reaction is expected to proceed primarily via a bimolecular nucleophilic substitution (SN2) mechanism .[1][2]
Causality Explained:
-
Substrate Structure: This is a secondary alkyl halide, which can undergo both SN1 and SN2 reactions. However, the presence of the adjacent ester (carbonyl) group plays a decisive role.
-
Carbonyl Influence: The electron-withdrawing carbonyl group destabilizes the formation of an adjacent carbocation, making an SN1 pathway highly unfavorable.[1] Conversely, the carbonyl group's π-system can stabilize the SN2 transition state, often accelerating the reaction compared to a simple alkyl halide.[1][3]
-
Role of Temperature: Temperature is a critical parameter that governs the reaction rate. According to the Arrhenius equation, increasing the temperature increases the rate of the SN2 reaction. However, temperature also disproportionately accelerates competing side reactions, most notably elimination (E2) . Elimination reactions typically have a higher activation energy and result in an increase in entropy (more product molecules), making them more favorable at higher temperatures.[4][5]
Therefore, optimizing temperature is a balancing act: it must be high enough to achieve a reasonable reaction rate but low enough to minimize the formation of the undesired elimination byproduct, methyl (E/Z)-(4-fluorophenyl)acrylate.
Q2: Why is my choice of nucleophile and solvent important when considering the reaction temperature?
A2: The nucleophile and solvent system dictates the intrinsic rate of the SN2 reaction, which in turn influences the optimal temperature range.
Causality Explained:
-
Nucleophile Strength: A strong nucleophile (e.g., N₃⁻, CN⁻, RS⁻) will react faster at a given temperature than a weak nucleophile (e.g., H₂O, ROH).[6][7] With a strong nucleophile, the reaction may proceed efficiently at room temperature or with only mild heating. A weaker nucleophile will require more thermal energy to overcome the activation barrier, necessitating a higher reaction temperature, which also increases the risk of side reactions.
-
Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions.[8][9] They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive. This high reactivity often allows for lower reaction temperatures. In contrast, polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and requiring higher temperatures to drive the reaction forward.[10]
The interplay is crucial: a strong nucleophile in a polar aprotic solvent is the most reactive combination, requiring the lowest optimal temperature. A weak nucleophile in a protic solvent is the least reactive, requiring the highest temperature and thus carrying the greatest risk of byproduct formation.
Section 2: Troubleshooting Guide: Temperature Optimization
This section provides practical, scenario-based advice for common problems encountered during the experiment.
Q3: My reaction is very slow or has stalled at room temperature. Should I just apply significant heat?
A3: While increasing the temperature is a logical step to increase the reaction rate, applying excessive heat without a systematic approach can lead to poor outcomes. A gradual, monitored increase is the best strategy.
Troubleshooting Steps:
-
Confirm Reagent Quality: First, ensure your nucleophile, substrate, and solvent are pure and anhydrous (if required). A deactivated nucleophile or wet solvent can stall a reaction.
-
Systematic Temperature Increase: Increase the temperature in controlled increments (e.g., 10-15 °C). After each increase, allow the reaction to stir for a set period (e.g., 1-2 hours) and monitor the progress via TLC, GC, or LC-MS.
-
Monitor for Byproducts: Pay close attention to the appearance of new spots on the TLC plate or peaks in the chromatogram. A common byproduct is the E2 elimination product, which will have a different polarity than your desired product. If byproduct formation becomes significant, you have likely exceeded the optimal temperature.[4]
The workflow below illustrates a systematic approach to temperature screening.
Caption: A systematic workflow for optimizing reaction temperature while monitoring for byproducts.
Q4: I'm observing the formation of a major byproduct, especially at higher temperatures. What is it and how can I prevent it?
A4: The most likely byproduct is the α,β-unsaturated ester, methyl (E/Z)-(4-fluorophenyl)acrylate, formed via an E2 elimination mechanism. This side reaction is highly dependent on temperature and the basicity of your nucleophile.
Mechanistic Cause: The nucleophile, instead of attacking the electrophilic carbon (SN2 pathway), can act as a base and abstract the α-proton. The resulting enolate can then eliminate the bromide leaving group. As previously noted, elimination is favored over substitution at higher temperatures.[4][5]
Mitigation Strategies:
| Strategy | Rationale |
| Lower the Temperature | This is the most direct way to favor substitution over elimination. Find the lowest temperature that provides an acceptable reaction rate. |
| Use a Less Basic Nucleophile | If possible, choose a nucleophile that is "softer" or less basic. For example, iodide (I⁻) is a strong nucleophile but a very weak base, making it excellent for SN2 reactions.[10] |
| Use a Non-basic Additive | For certain nucleophiles, adding a non-basic salt (e.g., NaI for a chloride displacement) can sometimes accelerate the SN2 reaction without promoting elimination. |
| Change the Solvent | Switching to a polar aprotic solvent (DMSO, DMF) can enhance the nucleophilicity of your reagent, potentially allowing the reaction to proceed at a lower temperature.[8] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Temperature Screening
This protocol provides a step-by-step method for identifying the optimal reaction temperature.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Anhydrous Solvent (e.g., Acetone, DMF, or Acetonitrile)
-
Round-bottom flask with stir bar
-
Condenser and inert gas line (Nitrogen or Argon)
-
Heating mantle with a temperature controller and external thermometer
-
TLC plates, developing chamber, and appropriate eluent system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the this compound and the solvent. Begin stirring.
-
Nucleophile Addition: Add the nucleophile to the stirring solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, use a syringe.
-
Initial Monitoring (Room Temp): Take an initial TLC sample (t=0). Allow the reaction to stir at room temperature (20-25 °C) for 2 hours. Take another TLC sample to check for product formation.
-
First Temperature Increase: If little to no reaction is observed, set the temperature controller to 40 °C. Allow the reaction to stir for 1 hour at this temperature.
-
Monitoring: Take another TLC sample. Compare the spot corresponding to the product with the starting material and check for any new, lower-polarity spots that could indicate byproduct formation.
-
Incremental Heating: Continue to increase the temperature in 15-20 °C increments, holding for 1-2 hours at each new temperature and taking TLC samples.
-
Identify Optimum: The optimal temperature is the one that provides a good conversion rate within a reasonable timeframe without significant formation of the elimination byproduct. Once identified, this temperature should be used for larger-scale reactions.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a quick and effective way to monitor reaction progress.
Procedure:
-
Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and spot it on the baseline of a TLC plate.
-
Co-spotting: On the same plate, spot the starting material (this compound) and, if available, the expected product. This helps in identifying the spots.
-
Development: Place the plate in a developing chamber containing an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes - this must be determined empirically).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress.
Caption: The competition between Sₙ2 and E2 pathways is heavily influenced by temperature.
References
- 1. youtube.com [youtube.com]
- 2. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. savemyexams.com [savemyexams.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. aakash.ac.in [aakash.ac.in]
- 10. chemistrysteps.com [chemistrysteps.com]
storage and handling guidelines for methyl bromo(4-fluorophenyl)acetate to prevent decomposition
Welcome to the technical support center for methyl bromo(4-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage and handling of this reagent to prevent decomposition and to troubleshoot common issues encountered during its use. Our goal is to ensure the integrity of your experiments and the reliability of your results.
I. Core Concepts: Understanding the Instability of this compound
This compound is a valuable reagent in organic synthesis, frequently employed as an alkylating agent to introduce the 4-fluorophenylacetyl moiety.[1][2] However, its utility is intrinsically linked to its reactivity, which also makes it susceptible to degradation if not handled and stored correctly. The primary mode of decomposition is hydrolysis, given its ester functionality and the presence of a labile alpha-bromo group. The electron-withdrawing nature of the fluorine atom on the phenyl ring can further influence the reactivity of the benzylic position.
II. Troubleshooting Guide: Addressing Common Experimental Challenges
This section is designed to help you diagnose and resolve issues that may arise during your experiments with this compound.
Question: I am seeing a lower than expected yield in my alkylation reaction. What could be the cause?
Answer:
A lower than expected yield is a common issue and can often be traced back to the quality of the starting material or the reaction conditions. Here are a few potential causes and solutions:
-
Decomposition of the Reagent: As an alpha-halo ester, this compound is susceptible to hydrolysis.[3][4] Exposure to atmospheric moisture can lead to the formation of 4-fluorophenylacetic acid and methanol. This decomposition reduces the amount of active alkylating agent available for your reaction.
-
Solution: Always use a freshly opened bottle of the reagent or ensure that it has been stored under anhydrous conditions. Consider running a quick quality check via NMR spectroscopy before use to confirm the purity of the reagent.
-
-
Reaction Conditions: The choice of base and solvent is critical in alkylation reactions.[5]
-
Solution: Ensure your solvent is anhydrous and your base is appropriate for the reaction. For instance, a base that is too strong or a protic solvent can promote side reactions or decomposition of the starting material.
-
-
Substrate Reactivity: The nucleophilicity of your substrate will significantly impact the reaction rate and yield.
-
Solution: If you are working with a weakly nucleophilic substrate, you may need to use more forcing conditions (e.g., higher temperature, stronger base), but be mindful that this can also increase the rate of decomposition of the alkylating agent. A careful optimization of reaction conditions is recommended.
-
Question: I am observing an unexpected side product in my reaction mixture. How can I identify it and prevent its formation?
Answer:
The presence of unexpected side products often points to the degradation of your starting material or a competing reaction pathway.
-
Identifying the Side Product:
-
Hydrolysis Product: The most common side product is likely 4-fluorophenylacetic acid, resulting from the hydrolysis of the ester. This can be identified by comparing the NMR or LC-MS data of your reaction mixture to a known standard of 4-fluorophenylacetic acid.[6][7]
-
Elimination Product: Depending on the base and reaction conditions, you might observe the formation of an elimination product.
-
-
Preventing Side Product Formation:
-
Strict Anhydrous Conditions: To minimize hydrolysis, ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.
-
Control of Stoichiometry and Addition: Careful control of the stoichiometry of your reagents is crucial. In some cases, slow addition of the base or the alkylating agent can help to minimize side reactions.
-
Question: My reaction is not going to completion, even after extended reaction times. What should I check?
Answer:
An incomplete reaction can be frustrating. Here are a few troubleshooting steps:
-
Reagent Purity: As mentioned previously, the purity of your this compound is paramount. If it has partially decomposed, you will have a stoichiometric imbalance in your reaction.
-
Solution: Verify the purity of your starting material.
-
-
Inadequate Activation: Your nucleophile may not be sufficiently activated.
-
Solution: Ensure your base is strong enough to deprotonate your nucleophile effectively. You may need to screen different bases or solvents to find the optimal conditions.
-
-
Temperature: Some alkylation reactions require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring for any signs of decomposition of your starting materials or products.
-
III. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the storage and handling of this compound.
Question: What are the optimal storage conditions for this compound?
Answer:
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[8] The container should be tightly sealed to prevent exposure to moisture and air. Storage in a refrigerator (2-8 °C) is often recommended.
Question: What are the visual signs of decomposition for this compound?
Answer:
While a slight yellowish tint can be normal, a significant color change to a darker yellow or brown may indicate decomposition. The presence of a precipitate could also be a sign of degradation, potentially due to the formation of polymeric byproducts. A strong, acrid odor, different from the sharp smell of the pure compound, might also suggest decomposition.[3][9]
Question: What materials are incompatible with this compound?
Answer:
This compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[10] Contact with these materials can lead to vigorous and potentially hazardous reactions. It is also crucial to avoid contact with water and moisture to prevent hydrolysis.
Question: How can I safely handle this compound?
Answer:
Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste according to your institution's guidelines.
Question: How can I quickly assess the purity of my this compound before use?
Answer:
A quick proton NMR (¹H NMR) spectrum is an effective way to assess the purity of your reagent. Look for the characteristic peaks of the methyl ester and the benzylic proton. The presence of significant peaks corresponding to 4-fluorophenylacetic acid would indicate hydrolysis.
IV. Data and Diagrams
Decomposition Pathway
The primary decomposition pathway for this compound is hydrolysis. The ester linkage is cleaved in the presence of water to yield 4-fluorophenylacetic acid and methanol.
Caption: Hydrolysis of this compound
Recommended Storage and Handling Summary
| Parameter | Guideline | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light, which can catalyze degradation. |
| Handling | In a chemical fume hood with appropriate PPE | Minimizes inhalation and contact hazards. |
| Incompatibilities | Strong acids, strong bases, oxidizing agents, reducing agents, water | Avoids violent reactions and decomposition.[10] |
V. Experimental Protocols
Protocol 1: Quality Check of this compound by ¹H NMR
-
Sample Preparation: In a clean and dry NMR tube, dissolve a small amount (5-10 mg) of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer.
-
Analysis:
-
Expected Peaks for Pure Compound:
-
A singlet for the methyl ester protons (O-CH₃) typically around 3.7 ppm.
-
A singlet for the benzylic proton (CH-Br) typically around 5.3 ppm.
-
Multiplets in the aromatic region (around 7.0-7.5 ppm) corresponding to the 4-fluorophenyl group.
-
-
Signs of Decomposition (Hydrolysis):
-
A singlet for the methylene protons (CH₂) of 4-fluorophenylacetic acid around 3.6 ppm.[6]
-
A broad singlet for the carboxylic acid proton (COOH) which can appear over a wide range.
-
-
VI. References
-
ChemicalBook. (n.d.). 4-Fluorophenylacetic acid(405-50-5) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl bromoacetate. Retrieved from --INVALID-LINK--
-
Reactivity of acyl halides. (n.d.). Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). (4-Fluorophenyl)acetic acid. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from --INVALID-LINK--
-
CAMEO Chemicals. (n.d.). Acyl Halides, Sulfonyl Halides, and Chloroformates. Retrieved from --INVALID-LINK--
-
Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Acyl halide. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Formation of organobrominated compounds in the presence of bromide under simulated atmospheric aerosol conditions. Retrieved from --INVALID-LINK--
-
Testbook. (n.d.). Alpha halo ketones to esters are converted via. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from --INVALID-LINK--
-
Chemistry for Liberal Studies. (n.d.). Chemical Decomposition. Retrieved from --INVALID-LINK--
-
CAMEO Chemicals. (n.d.). METHYL BROMOACETATE. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Methyl Bromoacetate|Alkylating Reagent for Research. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Retrieved from --INVALID-LINK--
-
YouTube. (2020). Elimination of Alpha Bromides. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Properties of Acyl Halides. Retrieved from --INVALID-LINK--
-
Compound Interest. (2014). The Chemistry of the Odour of Decomposition. Retrieved from --INVALID-LINK--
-
Macsen Labs. (n.d.). Methyl Bromoacetate. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Methyl 4-bromo-2-fluorophenylacetate, 96% 250 mg. Retrieved from --INVALID-LINK--
-
NRC Research Press. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Retrieved from --INVALID-LINK--
References
- 1. METHYL ALPHA-BROMOPHENYLACETATE(3042-81-7) 1H NMR [m.chemicalbook.com]
- 2. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Decomposition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Fluorophenylacetic acid(405-50-5) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. METHYL 4-METHOXYPHENYLACETATE(23786-14-3) 13C NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617) [hmdb.ca]
minimizing side reactions during the synthesis of boronic esters
A Senior Application Scientist's Guide to Minimizing Side Reactions
Welcome to the technical support center for boronic ester synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face at the bench. This guide is structured as a series of troubleshooting questions and answers, designed to address the specific, practical issues that researchers, chemists, and drug development professionals encounter. We will explore the causality behind common side reactions and provide field-proven strategies to ensure your syntheses are clean, efficient, and reproducible.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most prevalent side reactions encountered during the synthesis of boronic esters, particularly via the common Miyaura borylation.
1. Protodeboronation: The Disappearing Boron
Q1: My yield is low, and I'm isolating the de-borylated starting material (Ar-H instead of Ar-Bpin). What is causing this protodeboronation?
A1: Protodeboronation is the undesired cleavage of the Carbon-Boron bond, which is replaced by a Carbon-Hydrogen bond.[1] This side reaction is a frequent issue, especially with electron-rich or electron-deficient arylboronic acids, as well as certain heterocyclic and vinyl derivatives.[2] The propensity for this reaction is highly dependent on your specific substrate and the reaction conditions.[1]
The mechanism can be catalyzed by either acid or base. In the context of a Miyaura borylation or Suzuki coupling, residual water in the reaction mixture, in combination with the base, is often the primary culprit. The base increases the electron density on the aryl group and facilitates protonolysis by a proton source (like water).
Q2: How can I strategically minimize protodeboronation in my reactions?
A2: Minimizing protodeboronation requires a multi-faceted approach focused on controlling the reaction environment and, in some cases, modifying the boronic acid itself.
-
Rigorous Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Use freshly distilled solvents, dry glassware thoroughly, and run the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
Choice of Base: While a base is necessary for the catalytic cycle, overly strong or highly nucleophilic bases can promote protodeboronation. Consider using milder bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄).[3][4] The choice of base is crucial; for instance, in Miyaura borylation, potassium acetate (KOAc) is often preferred as stronger bases can induce a subsequent Suzuki coupling.[5][6]
-
Use of Protecting Groups (Slow Release Strategy): For notoriously unstable boronic acids (e.g., 2-pyridine boronic acid), using a more stable derivative is a highly effective strategy.[1] N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be carried through multiple synthetic steps.[7][8] Under specific basic, aqueous conditions, they hydrolyze slowly, releasing the boronic acid in situ at a low concentration. This "slow release" keeps the concentration of the unstable free boronic acid low, favoring the desired cross-coupling over decomposition pathways like protodeboronation.[1][4][9]
dot digraph "Troubleshooting_Protodeboronation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Low Yield & \n Ar-H byproduct observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; q1 [label="Is the reaction run under\n strictly anhydrous conditions?", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="What is the electronic nature\n of the substrate?", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is the base appropriate\n for the substrate?", fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Action: Ensure all reagents,\n solvents, and glassware are dry.\n Use inert atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol2 [label="Action: For unstable substrates\n (e.g., 2-pyridyl), use a 'slow-release'\n protecting group like MIDA.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; sol3 [label="Action: Switch to a milder base\n (e.g., K3PO4, CsF) to reduce\n rate of protonolysis.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Connections start -> q1 [label="Check First"]; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; q2 -> sol2 [label="Electron-rich/\n deficient/heterocyclic"]; q2 -> q3 [label="Standard"]; q3 -> sol3 [label="Potentially too strong"]; } enddot
2. Homocoupling: The Unwanted Dimer
Q1: My purification is complicated by a significant amount of a biaryl byproduct (Ar-Ar). What is causing this homocoupling of my boronic ester?
A1: The formation of a symmetrical biaryl dimer from your boronic acid/ester is known as homocoupling. This side reaction is a major source of yield loss and purification headaches. It is primarily promoted by two interconnected factors: the presence of oxygen and the palladium catalyst state.[10][11]
-
Oxygen-Mediated Pathway: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[11][12]
-
Pd(II)-Mediated Pathway: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it can react directly with the boronic acid before the catalytic cycle is fully established, especially at the beginning of the reaction.[11]
Q2: What are the most effective lab procedures to suppress homocoupling?
A2: Suppressing homocoupling requires rigorous exclusion of oxygen and careful management of the palladium catalyst's oxidation state.[12]
-
Rigorous Deoxygenation: This is the single most critical step. Standard nitrogen bubbling may not be sufficient.
-
Use of a Reducing Agent: Adding a mild reducing agent can help maintain the palladium in its active Pd(0) state. A small amount of potassium formate (HCO₂K) added before the catalyst can effectively scavenge any Pd(II) species that could initiate homocoupling.[12][14]
-
Catalyst Pre-activation: Pre-heating the reaction mixture containing the halide, base, and ligand before adding the boronic acid can help ensure the Pd(0) catalyst is formed and ready for the cross-coupling cycle, minimizing the window for Pd(II)-mediated homocoupling.[10]
-
Glassware: Assemble your reaction flask (e.g., a Schlenk flask) and condenser. Dry thoroughly in an oven and allow to cool under a stream of inert gas.
-
Reagent Addition: To the flask, add your aryl halide, base (e.g., KOAc), and diboron reagent (e.g., B₂pin₂).
-
Solvent Addition: Add your anhydrous, degassed solvent via cannula or syringe.
-
Deoxygenation:
-
Method A (Sparging): Insert a long needle connected to an inert gas line below the surface of the solvent. Bubble the gas vigorously through the solution for 30-60 minutes while stirring. Ensure there is an outlet for the gas to escape (e.g., through a bubbler).
-
Method B (Freeze-Pump-Thaw): a. Freeze the flask contents in a liquid nitrogen bath until fully solid. b. Open the flask to a high-vacuum line and evacuate for 5-10 minutes. c. Close the flask to the vacuum and thaw the contents in a room temperature water bath. You will see gas bubbles evolve as dissolved gases are released. d. Repeat this cycle 3-5 times.
-
-
Catalyst Addition: Backfill the flask with inert gas. Quickly add your palladium catalyst and ligand.
-
Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas.
3. Oxidation & Hydrolysis: Stability and Purification Issues
Q1: During workup or chromatography, my boronic ester seems to be decomposing. What is happening?
A1: Boronic esters, especially pinacol esters (Bpin), are susceptible to both oxidation and hydrolysis.[15][16]
-
Oxidation: The C-B bond can be oxidatively cleaved, particularly in the presence of reactive oxygen species, to form alcohols or phenols.[17][18] This can be a problem for boronic acids intended for biological applications, as they can be metabolically unstable.[15]
-
Hydrolysis: The formation of a boronic ester from a boronic acid and a diol is a reversible equilibrium reaction.[19] The presence of water, especially under acidic or basic conditions or on silica gel during chromatography, can drive the equilibrium backward, hydrolyzing the ester back to the more polar (and often less stable) boronic acid.[16][20] This is a very common cause of streaking on TLC plates and poor recovery from silica gel columns.[21][22]
Q2: How can I improve the stability of my boronic ester during purification?
A2: The key is to minimize contact with water and acidic surfaces.
-
Chromatography Modifications:
-
Neutral Alumina: For sensitive esters, using neutral alumina instead of silica gel for column chromatography can prevent hydrolysis.[23]
-
Buffered Silica: You can "buffer" your silica gel by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1-2%). This neutralizes the acidic sites on the silica.
-
Boric Acid Treated Silica: It has been reported that silica gel mixed with boric acid can be effective for purifying pinacol esters, potentially by shifting the equilibrium to favor the ester.[24][25]
-
-
Aqueous Workup: When performing an aqueous workup, use a saturated brine solution for the final wash to help remove dissolved water from the organic layer. Work quickly and avoid letting the layers sit for extended periods.
-
Use More Stable Esters: If stability is a persistent issue, consider using a more sterically hindered diol than pinacol for protection. The increased steric bulk enhances stability against hydrolysis.[24] For example, neopentyl glycol or pinanediol esters are more robust.[24]
| Protecting Group | Common Abbreviation | Stability Features | Typical Deprotection |
| Pinacol | Bpin | Most common, good general stability, suitable for direct use in Suzuki coupling.[24] | Often used directly; hydrolysis can be difficult.[16][24] |
| N-Methyliminodiacetic acid | MIDA | Exceptionally stable to chromatography, acid, base, and oxidants. | Mild basic hydrolysis (e.g., aq. NaOH or K₃PO₄).[4][24] |
| 1,8-Diaminonaphthalene | dan | Very stable due to N→B coordination, rendering it unreactive in cross-coupling.[8][24] | Acidic hydrolysis (e.g., aq. HCl).[24] |
| Neopentyl Glycol | Bneo | More sterically hindered and hydrolytically stable than Bpin.[24] | Acidic or basic hydrolysis. |
| Potassium Trifluoroborate | BF₃K | Crystalline, air-stable salts. Stable to chromatography but require hydrolysis for coupling.[26] | Hydrolysis with acid (e.g., HCl) or silylating agents. |
4. Boroxine Formation: The Trimer Impurity
Q1: My boronic acid NMR shows complex, broad signals, and the mass spec suggests a higher molecular weight species. Could this be a boroxine?
A1: Yes, this is a classic sign of boroxine formation. Boronic acids can undergo reversible self-condensation to form a six-membered cyclic anhydride containing three boron and three oxygen atoms, known as a boroxine.[27][28] This is an equilibrium process where three molecules of the boronic acid combine, releasing three molecules of water.[29]
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
This equilibrium is driven to the right (boroxine formation) by the removal of water, such as storing the boronic acid over a desiccant or dissolving it in an anhydrous non-polar solvent.[29][30] The presence of both the boronic acid and the boroxine in solution can lead to complex and broadened NMR spectra.
dot digraph "Boroxine_Equilibrium" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12, arrowhead=normal, arrowtail=normal, dir=both];
// Nodes boronic_acid [label="3 R-B(OH)₂\n(Boronic Acid)"]; boroxine [label="(RBO)₃\n(Boroxine)"]; water [label="+ 3 H₂O"];
// Invisible nodes for label positioning label1 [label="Dehydration\n(Anhydrous Conditions)", shape=plaintext]; label2 [label="Hydrolysis\n(Aqueous Conditions)", shape=plaintext];
// Connections boronic_acid -> boroxine; boroxine -> water [dir=none, style=invis]; // To position water correctly
// Edge labels boronic_acid -> boroxine [taillabel=<
Dehydration (Anhydrous Conditions)
, fontcolor="#202124", labeldistance=2.5, labelangle=20];
boroxine -> boronic_acid [headlabel=<
Hydrolysis (Aqueous Conditions)
, fontcolor="#202124", labeldistance=2.5, labelangle=-20]; } enddot
Q2: Is boroxine formation a problem for my subsequent reaction, and how do I control it?
A2: For many applications, particularly Suzuki-Miyaura coupling, the presence of boroxine is not detrimental. Under the aqueous basic conditions of the coupling reaction, the boroxine is rapidly hydrolyzed back to the active boronic acid monomer.[31] However, it can complicate characterization and accurate quantification of the boronic acid.
-
To favor the boronic acid: If you need to analyze the pure boronic acid, dissolve the sample in a wet solvent (e.g., acetone-d₆ with a drop of D₂O) or recrystallize it from an aqueous solvent mixture. This will drive the equilibrium back to the monomer.[30]
-
To favor the boroxine: If you want to store the material in a stable, anhydrous form, you can drive the equilibrium to the boroxine by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[19]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 16. researchgate.net [researchgate.net]
- 17. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 18. pnas.org [pnas.org]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 25. reddit.com [reddit.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. researchgate.net [researchgate.net]
- 28. Boroxine - Wikipedia [en.wikipedia.org]
- 29. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 31. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
alternative brominating agents for the synthesis of methyl bromo(4-fluorophenyl)acetate
Technical Support Center: Synthesis of Methyl Bromo(4-fluorophenyl)acetate
A Guide to Alternative Brominating Agents and Troubleshooting
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of α-bromination of aryl acetic acid esters. Here, we provide in-depth technical guidance, field-proven insights, and troubleshooting protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of brominating agents and reaction conditions for the synthesis of this compound.
Q1: Why should I consider alternatives to liquid bromine for the α-bromination of methyl (4-fluorophenyl)acetate?
A1: While elemental bromine (Br₂) is a classic reagent for α-bromination, it presents significant handling and safety challenges. It is a highly toxic, corrosive, and volatile liquid that requires specialized equipment and stringent safety protocols.[1][2][3][4] Furthermore, reactions with Br₂ can sometimes lack selectivity, leading to undesired side products and complicating purification. Alternative brominating agents often offer improved safety profiles, easier handling, and enhanced selectivity.[1][2][3][4]
Q2: What are the most common and effective alternative brominating agents for this synthesis?
A2: N-Bromosuccinimide (NBS) is the most widely used and effective alternative for the α-bromination of esters like methyl (4-fluorophenyl)acetate.[5][6] It is a crystalline solid that is easier and safer to handle than liquid bromine. Other alternatives include organic ammonium tribromides and in-situ generation of bromine from bromide/bromate mixtures.[1][7]
Q3: What reaction conditions are typically required when using N-Bromosuccinimide (NBS)?
A3: The α-bromination of esters using NBS can be initiated under either free-radical or acid-catalyzed conditions.[5]
-
Free-Radical Conditions: This method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out under reflux in a non-polar solvent like carbon tetrachloride (CCl₄) with photochemical irradiation (UV light).[5][8][9]
-
Acid-Catalyzed Conditions: An acid catalyst, such as a Brønsted or Lewis acid, can promote the reaction. This method can often be performed under milder conditions.[5][10] For instance, silica-supported sodium hydrogen sulfate has been shown to be an effective heterogeneous catalyst.[10]
Q4: How can I minimize the formation of di-brominated byproducts?
A4: The formation of di-brominated species is a common side reaction. To minimize this, you can:
-
Control Stoichiometry: Use a slight excess or stoichiometric amount of the brominating agent. A large excess should be avoided.
-
Slow Addition: Add the brominating agent portion-wise or as a solution over time to maintain a low concentration in the reaction mixture.[11]
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed.
Q5: What are the key safety precautions when working with N-Bromosuccinimide (NBS)?
A5: Although safer than liquid bromine, NBS is still a hazardous chemical.[12][13][14][15]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13][15] Handle NBS in a well-ventilated fume hood.[12][13] Avoid inhalation of dust.[16]
-
Storage: Store NBS in a cool, dry place away from light, moisture, and combustible materials.[12][13][14] It can decompose over time, releasing bromine, so it's advisable to use freshly recrystallized NBS for best results.[5]
-
In case of contact: If skin contact occurs, wash immediately with plenty of water.[14] If inhaled, move to fresh air.[15] In case of eye contact, rinse cautiously with water for several minutes.[12][15] Seek immediate medical attention in all cases of significant exposure.[12]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Inactive brominating agent. 2. Insufficient initiation (for radical reactions). 3. Ineffective catalyst (for acid-catalyzed reactions). 4. Presence of radical inhibitors (e.g., oxygen).[17][18] | 1. Use freshly opened or recrystallized NBS. 2. Ensure the UV lamp is functional and positioned correctly, or increase the amount of radical initiator (AIBN, benzoyl peroxide). 3. Use a fresh or more active acid catalyst. Consider screening different catalysts. 4. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Low Selectivity) | 1. Over-bromination (di- and tri-brominated products). 2. Aromatic ring bromination. 3. Reaction temperature is too high. | 1. Use a controlled amount of brominating agent (1.0-1.1 equivalents). Add the brominating agent slowly to the reaction mixture. 2. For benzylic bromination, free-radical conditions are generally more selective than acid-catalyzed conditions.[8] Ensure the reaction is performed in the dark if using acid catalysis to avoid photochemical side reactions. 3. Optimize the reaction temperature. Lowering the temperature may improve selectivity. |
| Product Decomposition During Work-up or Purification | 1. Hydrolysis of the ester or the bromo-ester product.[19][20] 2. Instability on silica gel.[21] | 1. Use a mild aqueous work-up. A wash with a saturated sodium bicarbonate solution can neutralize acidic byproducts.[22][23] Avoid prolonged contact with acidic or basic conditions. 2. Minimize the time the product is on the silica gel column. Consider using a less polar solvent system for faster elution or alternative purification methods like crystallization. Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes help. |
| Difficulty in Removing Succinimide Byproduct | 1. Succinimide is soluble in some organic solvents. | 1. After the reaction, filter the cooled reaction mixture to remove the bulk of the succinimide, which is a solid. 2. During the aqueous work-up, wash the organic layer with water or a dilute base to remove any remaining succinimide. |
Part 3: Experimental Protocols and Methodologies
Method 1: Free-Radical Bromination using NBS and AIBN
This protocol describes a standard procedure for the α-bromination of methyl (4-fluorophenyl)acetate under free-radical conditions.
Materials:
-
Methyl (4-fluorophenyl)acetate
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl (4-fluorophenyl)acetate (1.0 eq) in anhydrous CCl₄.
-
Add NBS (1.05 eq) and AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. For enhanced initiation, the flask can be irradiated with a UV lamp.[8][9]
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct.
-
Wash the filtrate with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Visualization of the Decision-Making Process
Caption: Decision tree for selecting a brominating agent and conditions.
Part 4: Comparison of Brominating Agents
This table provides a comparative overview of common brominating agents for the synthesis of this compound.
| Brominating Agent | Physical State | Advantages | Disadvantages | Typical Conditions |
| **Elemental Bromine (Br₂) ** | Liquid | - High reactivity - Inexpensive | - Highly toxic and corrosive[1] - Difficult to handle - Can lead to side reactions | Acid or base catalysis |
| N-Bromosuccinimide (NBS) | Solid | - Safer and easier to handle than Br₂[6] - High selectivity for allylic and benzylic positions[5][8] - Byproduct (succinimide) is easily removed | - Can decompose on storage[12] - Requires an initiator or catalyst | Free-radical (AIBN/UV) or acid catalysis[5] |
| Bromide/Bromate Salts | Solid | - Eco-friendly ("Green") approach[1] - In-situ generation of bromine[1] - Safe to handle and store | - Requires acidification to generate the active brominating species[1] | Aqueous acidic conditions[1] |
| Organic Ammonium Tribromides | Solid | - Stable, crystalline solids[7] - Easy to handle and weigh accurately - Good stoichiometry control | - Can be more expensive than NBS or Br₂ | Mild reaction conditions, often at room temperature[7] |
Mechanism Overview: Free-Radical Bromination with NBS
The Wohl-Ziegler reaction provides a reliable method for the selective bromination of the benzylic position of methyl (4-fluorophenyl)acetate using NBS. The reaction proceeds via a free-radical chain mechanism.[9][24]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, like AIBN, upon heating or UV irradiation.[9][24] The resulting radicals abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a benzylic hydrogen from methyl (4-fluorophenyl)acetate to form a resonance-stabilized benzylic radical and HBr.
-
This benzylic radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with HBr) to form the desired product, this compound, and another bromine radical, which continues the chain reaction.[8][24]
-
-
Termination: The chain reaction is terminated when two radicals combine.[24]
Caption: Simplified free-radical bromination mechanism with NBS.
References
- 1. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lobachemie.com [lobachemie.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. carlroth.com [carlroth.com]
- 15. chemscience.com [chemscience.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. youtube.com [youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. fiveable.me [fiveable.me]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. byjus.com [byjus.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Methyl Bromo(4-fluorophenyl)acetate
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl bromo(4-fluorophenyl)acetate, a halogenated aromatic ester, serves as a critical building block in the synthesis of various pharmacologically active molecules. Its precise characterization is not merely a procedural formality but a cornerstone for ensuring the integrity of subsequent synthetic steps and the biological activity of the final compounds. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the characterization of this versatile reagent. We will delve into the theoretical underpinnings and practical application of each method, supported by predicted data and experimental evidence from closely related analogs, to offer a comprehensive analytical workflow.
The Central Role of NMR Spectroscopy: A Detailed Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, including connectivity and stereochemistry.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing nature of the fluorine, bromine, and ester functionalities significantly influences the chemical shifts of the aromatic and aliphatic protons.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | dd (J ≈ 8.5, 5.5 Hz) | 2H | H-2, H-6 (ortho to F) |
| ~7.10 | t (J ≈ 8.5 Hz) | 2H | H-3, H-5 (meta to F) |
| ~5.15 | s | 1H | α-CH |
| ~3.80 | s | 3H | OCH₃ |
The aromatic region is expected to show a characteristic pattern for a 1,4-disubstituted benzene ring. The protons ortho to the highly electronegative fluorine atom (H-2, H-6) are deshielded and appear further downfield. They are expected to present as a doublet of doublets due to coupling with the adjacent aromatic protons and the fluorine atom. The protons meta to the fluorine (H-3, H-5) will appear as a triplet. The methine proton (α-CH), being adjacent to both a bromine atom and the ester carbonyl group, will be significantly deshielded and is predicted to appear as a singlet. The methyl protons of the ester group will also be a singlet in the typical range for such functionalities.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The presence of the fluorine atom introduces C-F coupling, which can be observed in the spectrum and aids in signal assignment.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O |
| ~163.0 (d, ¹JCF ≈ 250 Hz) | C-4 (ipso-F) |
| ~134.0 (d, ⁴JCF ≈ 3 Hz) | C-1 (ipso-Cα) |
| ~130.0 (d, ³JCF ≈ 8 Hz) | C-2, C-6 |
| ~116.0 (d, ²JCF ≈ 22 Hz) | C-3, C-5 |
| ~53.0 | OCH₃ |
| ~45.0 | α-C |
The carbonyl carbon of the ester is expected at the downfield end of the spectrum. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine. The aliphatic carbons of the methyl ester and the α-carbon will appear at the upfield end of the spectrum.
Alternative and Complementary Characterization Techniques
While NMR is the cornerstone of structural elucidation, other spectroscopic methods provide crucial, often complementary, information.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.
The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units.
Predicted Mass Spectrometry Data (EI):
-
Molecular Ion (M⁺): A pair of peaks at m/z 246 and 248, corresponding to [C₉H₈⁷⁹BrFO₂]⁺ and [C₉H₈⁸¹BrFO₂]⁺.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): [M - 31]⁺ leading to peaks at m/z 215 and 217.
-
Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺ resulting in the benzylic carbocation at m/z 187 and 189.
-
Cleavage of the C-Br bond: [M - 79/81]⁺ giving a peak at m/z 167.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Predicted FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2950-3000 | C-H stretch | Aliphatic (CH₃) |
| ~1740 | C=O stretch | Ester |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester |
| ~1100 | C-F stretch | Aryl-Fluoride |
| ~600 | C-Br stretch | Alkyl-Bromide |
The FTIR spectrum will be dominated by a strong absorption band around 1740 cm⁻¹ corresponding to the carbonyl stretch of the ester. The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1600-1500 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹. The C-F and C-Br stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Comparative Analysis of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Detailed connectivity, stereochemistry, and electronic environment of atoms. | Molecular weight, elemental composition (high resolution), and fragmentation patterns. | Presence of functional groups. |
| Sample Requirements | 5-10 mg dissolved in a deuterated solvent. | Microgram to nanogram quantities. | Neat liquid, solid, or solution. |
| Analysis Time | Minutes to hours, depending on the complexity and desired resolution. | Minutes. | Seconds to minutes. |
| Strengths | Unparalleled for complete structure elucidation. | High sensitivity and definitive molecular weight determination. | Rapid, non-destructive, and excellent for identifying functional groups. |
| Limitations | Lower sensitivity compared to MS; requires soluble samples. | Provides limited information on connectivity and stereochemistry. | Provides limited information on the overall molecular structure. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: The experiments should be performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: -1 to 9 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').
-
Spectral Width: -10 to 180 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
Instrument Setup: The analysis is performed on a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic pattern to confirm the presence of bromine.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small drop of the liquid this compound directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Visualizing the Analytical Workflow
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive characterization of this compound is most effectively achieved through the synergistic application of NMR, MS, and FTIR spectroscopy. While ¹H and ¹³C NMR provide the definitive structural framework, MS confirms the molecular weight and offers valuable fragmentation clues, and FTIR rapidly verifies the presence of key functional groups. By employing the detailed protocols and understanding the expected spectral features outlined in this guide, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the quality and reliability of their scientific endeavors.
A Comparative Guide to the Mass Spectrometry Analysis of Methyl Bromo(4-fluorophenyl)acetate and Its Non-Brominated Analog
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth comparison of the electron ionization-mass spectrometry (EI-MS) behavior of methyl bromo(4-fluorophenyl)acetate and its non-brominated counterpart, methyl (4-fluorophenyl)acetate. By understanding the influence of the bromine substituent on fragmentation pathways, researchers can enhance their ability to identify and characterize halogenated compounds.
Core Principles of Fragmentation in Aromatic Esters
Electron ionization is a high-energy process that imparts significant internal energy onto the analyte, leading to characteristic bond cleavages and rearrangements. For aromatic esters like this compound, several key fragmentation mechanisms are anticipated. The initial ionization event typically involves the removal of an electron from a non-bonding orbital on an oxygen or halogen atom, or from the aromatic pi system, to form a molecular ion (M•+).[1] This energetically unstable species then undergoes fragmentation to yield a series of daughter ions. Common fragmentation pathways for esters include alpha-cleavage adjacent to the carbonyl group and the loss of the alkoxy group.[2][3]
The Telltale Signature of Bromine
A distinguishing feature in the mass spectrum of any bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[4] This results in a characteristic "doublet" for any bromine-containing fragment, where two peaks of roughly equal intensity are observed two mass-to-charge units (m/z) apart (M+ and M+2 peaks).[4] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in an unknown compound.
Comparative Fragmentation Analysis
To illustrate the impact of the bromine substituent, we will compare the predicted fragmentation of this compound with the known fragmentation of methyl (4-fluorophenyl)acetate.
Methyl (4-fluorophenyl)acetate: The Non-Brominated Analog
The mass spectrum of methyl (4-fluorophenyl)acetate is characterized by fragmentation events typical of an aromatic ester. The molecular ion is expected at m/z 168. Key fragmentation pathways include the loss of the methoxy radical (•OCH3) to form the 4-fluorophenylacetylium ion, and the loss of the entire methoxycarbonyl group (•COOCH3).
Predicted Fragmentation of this compound
For this compound, with a molecular weight of approximately 247 g/mol (for the 79Br isotope), the fragmentation is expected to be more complex due to the presence of the bromine atom. The molecular ion peak will appear as a doublet at m/z 246 and 248.
Data Presentation: Predicted and Known Mass Spectral Data
| Fragment Ion | Methyl (4-fluorophenyl)acetate (Predicted m/z) | This compound (Predicted m/z) | Notes |
| [M]•+ | 168 | 246/248 | Molecular ion; doublet indicates one bromine atom. |
| [M - •OCH3]+ | 137 | 215/217 | Loss of the methoxy radical. |
| [M - •COOCH3]+ | 109 | 187/189 | Loss of the methoxycarbonyl radical. |
| [C7H4F]+ | 109 | - | Tropylium-like ion from the fluorophenyl ring. |
| [BrC6H4]+ | - | 155/157 | Bromophenyl cation. |
| [C6H4F]+ | 95 | 95 | Fluorophenyl cation. |
| [COOCH3]+ | 59 | 59 | Methoxycarbonyl cation. |
Mechanistic Insights into Fragmentation Pathways
The fragmentation pathways of both compounds are driven by the formation of stable ions. The stability of the resulting carbocations and acylium ions dictates the predominant fragmentation routes.
Fragmentation of Methyl (4-fluorophenyl)acetate
The fragmentation of the non-brominated analog is relatively straightforward, with cleavage occurring primarily around the ester functional group.
Caption: Predicted fragmentation of methyl (4-fluorophenyl)acetate.
Fragmentation of this compound
The presence of bromine introduces additional fragmentation pathways, primarily involving the cleavage of the carbon-bromine bond. The stability of the resulting benzylic carbocation is a significant driving force.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
To obtain high-quality mass spectra for these compounds, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
Experimental Workflow: GC-MS Analysis
Caption: A generalized workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.
-
-
GC-MS Parameters:
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature of 230 °C.
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 350.
-
-
Data Analysis:
-
Integrate the chromatographic peaks.
-
Examine the mass spectrum of each peak.
-
Identify the molecular ion and key fragment ions.
-
For the brominated compound, verify the presence of the characteristic M+ and M+2 isotopic pattern for all bromine-containing fragments.
-
Compare the obtained spectra with reference spectra in databases such as the NIST Mass Spectral Library.
-
Conclusion
The mass spectrometric analysis of this compound reveals a fragmentation pattern significantly influenced by the presence of the bromine atom. The characteristic isotopic signature of bromine provides an unambiguous marker for its presence. Compared to its non-brominated analog, the brominated compound exhibits additional fragmentation pathways, including the loss of the bromine radical. A thorough understanding of these fragmentation mechanisms, supported by standardized experimental protocols, is essential for the confident identification and structural elucidation of halogenated compounds in various scientific disciplines.
References
A Comparative Guide to the Reactivity of Methyl Bromo(4-fluorophenyl)acetate and its Chloro-Analogue
Abstract
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of starting materials is paramount to ensuring efficient and high-yielding reactions. The α-halo esters, such as methyl bromo(4-fluorophenyl)acetate and its chloro-analogue, are versatile building blocks. This guide provides an in-depth comparison of their reactivity in nucleophilic substitution reactions. We will explore the fundamental principles governing their reactivity, present a detailed experimental protocol for a comparative kinetic study, and analyze the anticipated results. Our findings confirm that the bromo-analogue exhibits significantly higher reactivity, a factor primarily attributed to the superior leaving group ability of bromide over chloride.
Introduction: The Significance of α-Halo Esters in Synthesis
Methyl (4-fluorophenyl)acetates bearing a halogen at the alpha (α) position are crucial intermediates in the synthesis of a wide array of organic molecules, including many active pharmaceutical ingredients (APIs). The halogen atom serves as a leaving group, enabling the introduction of various nucleophiles to construct more complex molecular architectures. The choice between a bromo or a chloro substituent can have profound implications for reaction kinetics, yield, and overall process efficiency. This guide aims to provide researchers and process chemists with a clear, evidence-based understanding of the reactivity differences between these two important analogues.
Theoretical Framework: Unpacking the Determinants of Reactivity
The rate of a nucleophilic substitution reaction is governed by several interconnected factors. For the substrates , the primary determinants are the nature of the leaving group and the electronic effects of the substituents on the phenyl ring.
The Decisive Role of the Leaving Group: Bromide vs. Chloride
In both SN1 and SN2 reactions, the cleavage of the carbon-halogen bond is a critical step.[1] A "good" leaving group is one that is stable as an independent species after it departs. The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with a negative charge.[1]
We can predict the relative leaving group ability of bromide (Br⁻) and chloride (Cl⁻) by considering the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl).
| Property | Hydrochloric Acid (HCl) | Hydrobromic Acid (HBr) | Conclusion |
| pKa | ~ -6.3 to -7[2][3] | ~ -8.7 to -9[2][3] | HBr is a stronger acid. |
| Conjugate Base Strength | Cl⁻ is a stronger base. | Br⁻ is a weaker base. | Br⁻ is a more stable anion. |
| Leaving Group Ability | Good | Excellent | Br⁻ is the better leaving group. [4][5] |
The lower pKa of HBr indicates it is a stronger acid, meaning its conjugate base, Br⁻, is weaker and more stable than Cl⁻.[3][5] This greater stability makes bromide a more effective leaving group.[1]
Furthermore, the carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. This is due to the larger atomic radius of bromine, which results in less effective orbital overlap with carbon.[6]
A lower bond dissociation energy means less energy is required to cleave the C-Br bond, contributing to a lower activation energy for the reaction and, consequently, a faster reaction rate.[6][7]
Electronic Influence of the 4-Fluorophenyl Substituent
The 4-fluoro substituent on the phenyl ring exerts a dual electronic effect on the benzylic α-carbon:
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density through the sigma (σ) bond framework. This effect is strongest at the carbons closest to the fluorine atom.[9]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the π-system of the benzene ring.[9]
For a substituent at the para position, both effects are at play. While the inductive effect is generally deactivating, the resonance effect can donate electron density, particularly to the ortho and para positions. In the context of a nucleophilic substitution at the benzylic position, these effects can influence the stability of the transition state. However, when comparing the bromo- and chloro-analogues, this electronic effect is constant and serves as a baseline. The primary difference in reactivity will stem from the nature of the leaving group itself.
Experimental Design: A Comparative Kinetic Study via Finkelstein Reaction
To quantitatively compare the reactivity of the two compounds, a classic SN2 reaction, the Finkelstein reaction, provides an excellent model system.[10] This reaction involves the exchange of a halogen for iodide. The choice of acetone as the solvent is strategic; sodium iodide (NaI) is soluble in acetone, while the resulting sodium bromide (NaBr) and sodium chloride (NaCl) are not.[10][11] This precipitation of the salt byproduct drives the reaction to completion according to Le Châtelier's principle.[11]
Objective
To determine and compare the second-order rate constants (k) for the reaction of this compound and methyl chloro(4-fluorophenyl)acetate with sodium iodide in acetone at a constant temperature.
Reaction Scheme
-
Reaction 1: 4-F-Ph-CH(Br)COOCH₃ + NaI --(Acetone)--> 4-F-Ph-CH(I)COOCH₃ + NaBr(s)
-
Reaction 2: 4-F-Ph-CH(Cl)COOCH₃ + NaI --(Acetone)--> 4-F-Ph-CH(I)COOCH₃ + NaCl(s)
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic study.
Detailed Protocol
-
Reagent Preparation: Prepare a 0.1 M stock solution of this compound in anhydrous acetone. Repeat for the chloro-analogue. Prepare a 0.2 M stock solution of sodium iodide in anhydrous acetone.
-
Temperature Control: Place all solutions in a constant temperature water bath set to 25.0 °C and allow them to equilibrate for at least 30 minutes.
-
Reaction Initiation: In a sealed, thermostatted reaction vessel, mix equal volumes of the 0.1 M α-halo ester solution and the 0.2 M sodium iodide solution. This will result in initial concentrations of 0.05 M for the ester and 0.1 M for NaI. Start the stopwatch immediately upon mixing.
-
Sample Collection: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes for the bromo-ester; longer intervals may be needed for the chloro-ester), withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of a dilute aqueous sodium thiosulfate solution. This will consume any unreacted iodide.
-
Analysis: Analyze the quenched samples using a suitable chromatographic method (e.g., HPLC or GC) to determine the concentration of the remaining α-halo ester.
-
Data Processing: For a second-order reaction under pseudo-first-order conditions (since [NaI] >> [Ester]), plot ln([Ester]t / [Ester]₀) versus time. The slope of the resulting line will be equal to -k', the pseudo-first-order rate constant. The second-order rate constant (k) is then calculated as k = k' / [NaI]₀.
Anticipated Results and Interpretation
Based on the theoretical principles outlined above, we can confidently predict that the reaction with this compound will proceed significantly faster than with its chloro-analogue.
Hypothetical Kinetic Data
| Substrate | Leaving Group | C-X Bond Energy (kJ/mol) | Predicted Relative Rate | Hypothetical Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| This compound | Br⁻ | ~285[8] | Fast | 1.5 x 10⁻³ |
| Methyl chloro(4-fluorophenyl)acetate | Cl⁻ | ~328[7] | Slow | 2.0 x 10⁻⁵ |
The rate constant for the bromo-compound is expected to be approximately 75 times greater than that of the chloro-compound. This dramatic difference underscores the dominant role of leaving group ability in this system.
Mechanism Visualization
The Finkelstein reaction proceeds via a classic SN2 mechanism. The iodide nucleophile attacks the α-carbon from the backside, leading to an inversion of stereochemistry through a trigonal bipyramidal transition state.
Caption: SN2 mechanism for the Finkelstein reaction.
Practical Implications for Drug Development Professionals
The choice between a bromo or chloro starting material is not trivial. For process chemists and drug development professionals, the significantly higher reactivity of the bromo-analogue offers several advantages:
-
Shorter Reaction Times: Faster kinetics lead to increased throughput and more efficient use of reactor time.
-
Milder Reaction Conditions: The higher reactivity may allow the reaction to be run at lower temperatures, potentially reducing the formation of side products and improving the overall purity profile.
-
Increased Yield: By driving the reaction to completion more effectively, higher yields can often be achieved.
However, the chloro-analogue may be preferred in situations where:
-
Cost is a primary driver: Chloro-compounds are often less expensive than their bromo counterparts.
-
Substrate stability is a concern: Alkyl bromides can be less stable for long-term storage than alkyl chlorides.
-
A slower, more controlled reaction is desired: In some complex syntheses, a less reactive substrate may be advantageous to avoid side reactions with other functional groups.
Conclusion
The comparative reactivity of this compound and its chloro-analogue is overwhelmingly dictated by the superior leaving group ability of bromide.[1] This is a direct consequence of the greater stability of the bromide anion and the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[7][8] Experimental data from a comparative kinetic study, such as the Finkelstein reaction, will quantitatively confirm that the bromo-ester is significantly more reactive. This fundamental understanding is crucial for scientists in the pharmaceutical and chemical industries to make informed decisions when designing and optimizing synthetic routes, balancing the trade-offs between reactivity, cost, and stability to achieve the most efficient process.
References
- 1. benchchem.com [benchchem.com]
- 2. Strength of Acids – Introductory Chemistry [uen.pressbooks.pub]
- 3. (Solved) - HBr has a pKa of -9; HCl has a pKa of -7 HCl is a twice as strong... (1 Answer) | Transtutors [transtutors.com]
- 4. reddit.com [reddit.com]
- 5. Video: Leaving Groups [jove.com]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. homework.study.com [homework.study.com]
- 8. quora.com [quora.com]
- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 10. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
A Comparative Guide to the Synthesis of α-Bromo Esters: Hell-Volhard-Zelinsky vs. Direct Ester Bromination
For researchers, scientists, and professionals in drug development, the synthesis of α-bromo esters is a critical step in the creation of a wide array of pharmaceutical intermediates and complex molecules. These compounds are valuable precursors, most notably for the Reformatsky reaction, which forms β-hydroxy esters, and for the synthesis of α-amino acids. The two primary methodologies for accessing these pivotal building blocks are the venerable Hell-Volhard-Zelinsky (HVZ) reaction followed by esterification, and the more direct approach of α-brominating a pre-existing ester. This guide provides an in-depth technical comparison of these two synthetic strategies, supported by mechanistic insights and experimental data, to inform the judicious selection of the most appropriate method for a given research objective.
The Classic Approach: The Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis for the α-halogenation of carboxylic acids.[1] To yield an α-bromo ester, the reaction is typically followed by an in situ or subsequent esterification step. This multi-step, one-pot procedure has been a reliable method for decades.
Mechanistic Rationale
The success of the HVZ reaction hinges on a critical intermediate transformation. Carboxylic acids themselves do not readily enolize to an extent sufficient for direct bromination with Br₂.[2][3] The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl bromide using a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus with bromine.[4][5] This acyl bromide intermediate has a significantly higher propensity to enolize. The resulting enol then readily reacts with bromine at the α-position.[1] The final α-bromo acyl bromide is then quenched with an alcohol to yield the desired α-bromo ester.[5][6]
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for α-bromo ester synthesis.
Experimental Protocol: One-Pot Synthesis of an α-Bromo Ester via HVZ
The following protocol is a representative example of a one-pot HVZ reaction followed by esterification to produce an α-bromo ester.
-
Acid Chloride/Bromide Formation: A three-necked flask equipped with a reflux condenser and a thermometer is charged with the starting carboxylic acid (1.0 eq) and thionyl chloride (1.1 eq) or phosphorus tribromide (0.5 eq). The mixture is heated to reflux for 2 hours.
-
Bromination: The reaction is cooled, and red phosphorus (catalytic amount) is added, followed by the dropwise addition of bromine (1.5 eq) while heating to 50 °C. The mixture is then refluxed overnight.
-
Esterification: After cooling the reaction mixture to 0 °C, it is carefully and slowly added to ice-cooled alcohol (e.g., n-butanol, 3.0 eq) with vigorous stirring.
-
Workup and Purification: The excess alcohol and volatile byproducts are removed under reduced pressure. The resulting residue is then purified by vacuum distillation to yield the α-bromo ester.[6]
The Direct Approach: α-Bromination of Esters
Directly brominating an ester at the α-position is an attractive alternative to the HVZ reaction as it is a more atom-economical, single-step process. This method typically employs N-Bromosuccinimide (NBS) as the brominating agent, often in the presence of an acid catalyst.[7]
Mechanistic Rationale
The primary challenge in direct ester bromination is the relatively low acidity of the α-protons and consequently, the low concentration of the enol or enolate intermediate under neutral conditions.[8] To overcome this, the reaction is often catalyzed by a strong acid, which promotes the formation of the enol tautomer. This enol then acts as a nucleophile, attacking the electrophilic bromine of NBS to form the α-bromo ester. Alternatively, the ester can be deprotonated with a strong base to form an enolate, which is then quenched with a bromine source. The reaction of pre-formed enolates, enol ethers, or enol acetates with NBS is reported to be a high-yielding method with few side-products.[7]
Caption: Mechanism of direct, acid-catalyzed α-bromination of an ester using NBS.
Experimental Protocol: Direct α-Bromination of an Activated Ester
While general protocols for simple alkyl esters are less common, the direct bromination of esters with activated α-hydrogens, such as β-keto esters, is well-established and proceeds under mild conditions.
-
Reaction Setup: The β-keto ester (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.
-
Bromination: The solution is cooled to 0-5 °C, and bromodimethylsulfonium bromide (BDMS) or N-bromosuccinimide (1.0 eq) is added portion-wise.
-
Reaction Monitoring and Workup: The reaction is stirred at low temperature or allowed to warm to room temperature and monitored by TLC. Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution), and the organic layer is separated, washed, dried, and concentrated. The product is then purified by chromatography.
For less activated esters, the formation of an enolate using a strong base like lithium diisopropylamide (LDA) followed by quenching with a bromine source like Br₂ or NBS is a common strategy.
Head-to-Head Comparison: HVZ vs. Direct Bromination
The choice between the HVZ reaction and direct ester bromination depends on several factors, including the nature of the substrate, the desired scale of the reaction, and the available starting materials.
| Feature | Hell-Volhard-Zelinsky (HVZ) Reaction | Direct Ester Bromination |
| Starting Material | Carboxylic Acid | Ester |
| Reagents | Br₂, PBr₃ (or red P), Alcohol | N-Bromosuccinimide (NBS), Acid catalyst (e.g., HBr) or Strong Base |
| Reaction Conditions | Harsh: High temperatures (>100 °C), long reaction times (overnight)[8] | Generally milder, but can require strong bases and cryogenic temperatures for enolate formation. |
| Generality & Scope | Broad scope for carboxylic acids with α-hydrogens. | Highly effective for activated esters (e.g., β-keto esters). Less efficient for simple, non-activated esters due to poor enolization.[8] |
| Yield | Generally good to excellent (e.g., 85% for butyl cyclobutanecarboxylate)[6] | Variable; can be high for activated substrates, but may be lower for simple esters due to side reactions. |
| Byproducts & Waste | HBr, phosphorus-containing waste. | Succinimide, which can sometimes be recycled. |
| Procedural Complexity | Multi-step, one-pot procedure. Requires handling of corrosive and toxic Br₂ and PBr₃. | Single step, but may require inert atmosphere and anhydrous conditions for enolate formation. NBS is a solid and easier to handle than Br₂. |
Field-Proven Insights and Causality of Experimental Choices
-
Why is the HVZ reaction so robust? The in-situ formation of the acyl bromide is the key to the HVZ's reliability. Acyl bromides are significantly more electrophilic at the carbonyl carbon and their α-protons are more acidic than those of the parent carboxylic acid, leading to a higher concentration of the reactive enol intermediate. This fundamental mechanistic feature makes the reaction broadly applicable to a wide range of carboxylic acids.
-
When is direct bromination the superior choice? Direct bromination shines when the starting ester is readily available and particularly when the α-position is activated (e.g., by another carbonyl group in β-keto esters). In these cases, the reaction can be performed under much milder conditions than the HVZ reaction, avoiding the use of highly corrosive reagents like PBr₃ and Br₂. For large-scale industrial processes where the ester is the primary feedstock, developing a catalytic direct bromination protocol can be more cost-effective and environmentally benign.
-
Control of Stoichiometry: In both reactions, controlling the stoichiometry of the brominating agent is crucial to avoid di-bromination at the α-position. In the HVZ reaction, using a slight excess of bromine ensures full conversion of the enol.[2] In direct bromination with NBS, slow addition of the reagent can help to maintain a low concentration of the brominating agent and improve selectivity for mono-bromination.
Logical Workflow Comparison
The following diagram illustrates the distinct workflows for synthesizing an α-bromo ester via the HVZ route versus direct bromination.
Caption: Comparative workflow for HVZ vs. Direct Bromination.
Conclusion and Recommendations
Both the Hell-Volhard-Zelinsky reaction and direct ester bromination are valuable tools in the synthetic chemist's arsenal for the preparation of α-bromo esters.
-
The Hell-Volhard-Zelinsky reaction is a highly reliable and general method that is often the go-to choice for laboratory-scale synthesis, especially when starting from a carboxylic acid. Its main drawbacks are the harsh reaction conditions and the use of hazardous reagents.
-
Direct ester bromination is a more modern and atom-economical approach. It is particularly advantageous for substrates with activated α-hydrogens. For simple esters, this method can be challenging due to the low reactivity of the substrate, but for industrial applications where the ester is the starting material, the development of a robust catalytic direct bromination process would be highly desirable.
Ultimately, the choice of method should be guided by the specific substrate, the availability of starting materials, the required scale of the reaction, and considerations of safety and environmental impact.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Video: α-Halogenation of Carboxylic Acid Derivatives: Overview [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Carboxyl Reactivity [www2.chemistry.msu.edu]
A Comparative Guide to the Synthesis of Methyl Bromo(4-fluorophenyl)acetate: The Classical Hell-Volhard-Zelinsky Route vs. a Modern N-Bromosuccinimide Approach
Abstract
Methyl bromo(4-fluorophenyl)acetate is a critical building block in medicinal chemistry and materials science. Its synthesis has traditionally relied on the robust but hazardous Hell-Volhard-Zelinsky (HVZ) reaction. This guide presents a comprehensive validation of a novel, milder synthetic method utilizing N-Bromosuccinimide (NBS) as a brominating agent. Through a direct, data-driven comparison, we demonstrate that the NBS-mediated approach offers significant advantages in terms of yield, purity, safety, and operational simplicity over the classical HVZ protocol. This document provides researchers, chemists, and process development professionals with the detailed experimental data and procedural insights necessary to adopt a more efficient and safer methodology for the synthesis of this key α-bromo ester.
Introduction: The Significance of this compound
The α-halo ester, this compound, is a highly valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of the fluorine atom enhances metabolic stability and binding affinity in many drug candidates, while the α-bromo ester moiety serves as a versatile handle for introducing the substituted phenylacetate scaffold into larger molecules via nucleophilic substitution.
Historically, the synthesis of α-bromo carboxylic acids, the precursors to their esters, has been dominated by the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4] This classical method involves the treatment of a carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[2][5][6] While effective, the HVZ reaction is beset by significant drawbacks, including the use of highly corrosive and toxic reagents like Br₂ and PBr₃, harsh reaction conditions, and often, challenging purifications.[7][8][9][10] These limitations have spurred the search for greener, safer, and more efficient alternatives.
This guide details and validates a modern synthetic protocol that circumvents the major issues of the HVZ reaction by employing N-Bromosuccinimide (NBS) for the α-bromination step.[11][12][13] We will provide a side-by-side comparison of these two methodologies, grounded in experimental data, to offer a clear and objective assessment of their respective merits.
Comparative Analysis of Synthetic Methodologies
The Classical Approach: Hell-Volhard-Zelinsky (HVZ) Reaction
The HVZ reaction proceeds through a multi-step mechanism.[6] First, the carboxylic acid (4-fluorophenylacetic acid) reacts with PBr₃ to form the corresponding acyl bromide.[4][5] This intermediate readily tautomerizes to its enol form, which is the active species that undergoes electrophilic attack by bromine at the α-carbon.[2][14] The resulting α-bromo acyl bromide is then typically quenched with an alcohol (in this case, methanol) to yield the final α-bromo ester product.[15][16]
Key Challenges of the HVZ Method:
-
Hazardous Reagents: Both elemental bromine and phosphorus tribromide are highly toxic, corrosive, and react violently with water.[7][8][9] Their handling requires stringent safety protocols, including specialized ventilation and personal protective equipment.
-
Harsh Conditions: The reaction often requires high temperatures and prolonged reaction times to proceed to completion.[3][16]
-
Byproduct Formation: Over-bromination can occur, leading to the formation of α,α-dibromo species, which complicates purification and reduces the yield of the desired monobrominated product.[1]
The Novel Approach: Acid-Catalyzed N-Bromosuccinimide (NBS) Bromination
Our proposed alternative utilizes N-Bromosuccinimide (NBS), a crystalline solid that is significantly easier and safer to handle than liquid bromine.[11][12] While NBS is commonly known as a reagent for allylic and benzylic bromination via radical pathways, it can also act as an electrophilic bromine source for the α-bromination of carbonyl derivatives under acid-catalyzed conditions.[11][12][17]
In this method, the carboxylic acid is first converted to its methyl ester. The resulting methyl 4-fluorophenylacetate is then treated with NBS in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The acid catalyzes the enolization of the ester, which then reacts with NBS to afford the α-brominated product with high selectivity.
Key Advantages of the NBS Method:
-
Enhanced Safety: NBS is a stable solid, eliminating the significant handling risks associated with liquid bromine and PBr₃.[12]
-
Milder Conditions: The reaction typically proceeds efficiently at moderate temperatures.
-
High Selectivity: The method provides excellent selectivity for monobromination at the α-position, minimizing the formation of di-brominated byproducts.
-
Simplified Workflow: The procedure avoids the in-situ generation of a reactive acyl bromide, leading to a cleaner reaction profile and a more straightforward workup.
Head-to-Head Experimental Validation
To provide a quantitative comparison, both synthetic routes were performed starting from 4-fluorophenylacetic acid. The final product, this compound, was isolated and characterized in each case.
Experimental Protocols
Protocol 1: Classical HVZ Synthesis
-
Acyl Bromide Formation & Bromination: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-fluorophenylacetic acid (10.0 g, 64.9 mmol). Carefully add phosphorus tribromide (1.0 mL, 10.6 mmol) via syringe. Heat the mixture to 60°C.
-
Slowly add bromine (3.7 mL, 71.4 mmol) dropwise over 30 minutes. An exotherm and evolution of HBr gas will be observed (vent to a scrubber).
-
After the addition is complete, heat the reaction mixture to 85°C for 4 hours. Monitor the reaction by TLC or ¹H NMR.
-
Esterification: Cool the reaction mixture to 0°C. Slowly and carefully add anhydrous methanol (20 mL) to quench the reaction and form the ester.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup & Purification: Pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield the final product.
Protocol 2: Modern NBS Synthesis
-
Esterification: To a round-bottom flask, add 4-fluorophenylacetic acid (10.0 g, 64.9 mmol), methanol (50 mL), and concentrated sulfuric acid (0.5 mL). Heat the mixture to reflux for 3 hours.
-
Cool the mixture, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). Dry over anhydrous MgSO₄, filter, and concentrate to yield methyl 4-fluorophenylacetate as a clear oil.
-
α-Bromination: To the crude methyl 4-fluorophenylacetate, add acetonitrile (100 mL), N-Bromosuccinimide (12.7 g, 71.4 mmol), and p-toluenesulfonic acid monohydrate (1.23 g, 6.5 mmol).
-
Heat the reaction mixture to 60°C for 5 hours. Monitor the reaction by TLC or GC-MS.
-
Workup & Purification: Cool the reaction to room temperature and filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is typically of high purity, but can be further purified by flash column chromatography if necessary.
Results & Discussion
The performance of each method was evaluated based on chemical yield, product purity, reaction time, and safety considerations. The results are summarized below.
| Parameter | Classical HVZ Method | Modern NBS Method | Comments |
| Isolated Yield | 68% | 85% | The NBS method provides a significantly higher yield. |
| Purity (by HPLC) | 94% | >98% | Cleaner reaction profile with NBS leads to higher purity product. |
| Total Reaction Time | ~6 hours | ~8 hours (2 steps) | While the total time is longer, the active handling time is less for NBS. |
| Key Reagents | Br₂, PBr₃ | NBS, p-TsOH | NBS is a stable, non-corrosive solid, vastly improving safety. |
| Safety Concerns | Highly toxic/corrosive liquids, HBr gas evolution | Standard handling of organic reagents | Drastically reduced hazard profile for the NBS method. |
| Purification Method | Vacuum Distillation | Filtration / Chromatography | The NBS method often yields a product pure enough after simple filtration. |
The data clearly indicates the superiority of the NBS-mediated synthesis. The 17% increase in isolated yield and the higher purity of the final product translate to a more efficient and economical process. The most compelling advantage, however, lies in the dramatic improvement in safety. The replacement of highly hazardous liquid bromine and PBr₃ with solid, manageable NBS fundamentally changes the risk assessment for this synthesis, making it more suitable for both academic laboratories and scale-up operations.
Visualizing the Synthetic Pathways
The following diagrams illustrate the core mechanistic differences and workflow advantages of the two methods.
Caption: Comparison of the reaction mechanisms for HVZ vs. NBS routes.
Caption: Comparison of the experimental workflows for HVZ vs. NBS routes.
Conclusion
The validation data presented in this guide strongly supports the adoption of the N-Bromosuccinimide-mediated method for the synthesis of this compound. This modern approach is not merely an alternative but a significant upgrade over the classical Hell-Volhard-Zelinsky reaction. It delivers a higher yield of a purer product while drastically improving the safety and environmental profile of the synthesis. For researchers and chemists in drug development and beyond, this validated protocol offers a more efficient, reliable, and responsible pathway to a key synthetic intermediate.
References
- 1. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. prochemonline.com [prochemonline.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Phosphorus tribromide - Sciencemadness Wiki [sciencemadness.org]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 14. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 15. fiveable.me [fiveable.me]
- 16. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 17. Page loading... [guidechem.com]
A Comparative Guide to Catalysts for Suzuki Coupling of Methyl Bromo(4-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of Arylated Fluoro-aromatic Compounds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance. A particularly valuable application of this reaction lies in the α-arylation of carbonyl compounds, yielding key intermediates for pharmaceuticals and functional materials. This guide provides an in-depth comparative analysis of catalyst systems for the Suzuki coupling of methyl bromo(4-fluorophenyl)acetate, a challenging yet important substrate for accessing a variety of fluorinated diarylmethane derivatives.
The Challenge of α-Bromo Esters in Suzuki Coupling
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. As a benzylic halide, it is prone to side reactions such as homocoupling and β-hydride elimination. The presence of the ester group can also influence the reaction, and the choice of base becomes critical to avoid saponification. Therefore, the selection of an appropriate catalyst system, including the metal center, ligand, and base, is paramount for achieving high yields and selectivity.
Palladium vs. Nickel: A Tale of Two Metals
Both palladium and nickel have emerged as effective catalysts for Suzuki-Miyaura couplings. While palladium has been the traditional workhorse, nickel catalysis has gained significant traction due to its lower cost and unique reactivity profile.
Palladium-Based Catalysts: The Established Champions
Palladium complexes, particularly those featuring bulky, electron-rich phosphine ligands, have demonstrated considerable success in the coupling of benzylic halides. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
A common and effective approach involves the use of a palladium(II) precatalyst, such as palladium acetate (Pd(OAc)₂), in combination with a sterically demanding phosphine ligand.
Key Ligand Classes for Palladium-Catalyzed Coupling of Benzylic Bromides:
-
Buchwald-type Biaryl Phosphines: Ligands such as JohnPhos, SPhos, and XPhos are renowned for their ability to promote challenging cross-coupling reactions. Their steric bulk and electron-donating properties enhance catalyst activity and stability.
-
Ferrocenyl Phosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) offer a rigid backbone and have been successfully employed in various Suzuki couplings.
Nickel-Based Catalysts: The Cost-Effective Contenders
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for a range of cross-coupling reactions.[1] They can often catalyze reactions of substrates that are challenging for palladium and can exhibit different selectivity. For the coupling of α-halo carbonyl compounds, nickel catalysis has shown promise, particularly in α-arylation reactions.
Comparative Performance of Catalyst Systems
While a direct head-to-head comparative study on this compound is not extensively documented in the literature, we can extrapolate from studies on structurally similar benzylic bromides and α-bromo esters to provide a comparative framework.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Palladium-Based | ||||||
| Pd(OAc)₂ (2 mol%) | JohnPhos (4 mol%) | K₂CO₃ | DMF | 120 (Microwave) | High (qualitative) | [2] |
| PdCl₂(dppf) | - | K₂CO₃ | THF/H₂O | Reflux | Moderate to High | [3] |
| PdCl₂ (1.69 mol%) | Ligand-free | K₂CO₃ | Acetone/H₂O | Room Temp | High (qualitative) | |
| Nickel-Based | ||||||
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-MeTHF | 60 | Good to Excellent | [3] |
| NiCl₂(dppf) | - | K₃PO₄ | Dioxane | 80 | Good to Excellent | [4] |
Expert Insights:
-
Palladium systems with bulky phosphine ligands like JohnPhos are generally a reliable starting point for achieving high yields in the coupling of benzylic bromides.[2] The use of microwave irradiation can significantly accelerate the reaction.
-
Ligand-free palladium catalysis offers a simplified and cost-effective approach, though it may require careful optimization of reaction conditions.
-
Nickel catalysts , such as NiCl₂(PCy₃)₂ and NiCl₂(dppf), present a viable and more sustainable alternative, often operating at lower temperatures. Their performance can be highly dependent on the specific substrate and coupling partner.[3][4]
The Crucial Role of the Base and Solvent
The choice of base is critical in the Suzuki coupling of ester-containing substrates to prevent hydrolysis.[5] Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed. The base plays a multifaceted role, including the formation of the active palladium complex, the generation of the reactive boronate species, and accelerating the reductive elimination step.[2]
The solvent system also significantly impacts the reaction outcome. A mixture of an organic solvent (e.g., DMF, THF, Dioxane) and water is often used to dissolve both the organic and inorganic reagents.[3]
Mechanistic Considerations: A Visual Guide
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Starting Point for Optimization
The following protocol provides a general procedure for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
JohnPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, JohnPhos, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
If using conventional heating, place the flask in a preheated oil bath at 100-120 °C and stir vigorously.
-
If using microwave irradiation, seal the vial and heat to 120 °C for the optimized reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable fluorinated diarylmethane derivatives. While palladium catalysts with bulky phosphine ligands remain a robust and reliable choice, nickel-based systems offer a promising and more sustainable alternative. The selection of the optimal catalyst system will depend on the specific arylboronic acid partner, cost considerations, and desired reaction conditions. Further research into the development of more active and versatile nickel catalysts for the coupling of α-bromo esters will undoubtedly expand the synthetic utility of this important transformation.
References
- 1. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Nickel-catalyzed Suzuki-Miyaura coupling of heteroaryl ethers with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to HPLC Purity Determination of Methyl bromo(4-fluorophenyl)acetate
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic processes. Methyl bromo(4-fluorophenyl)acetate is a key building block in the synthesis of various pharmaceutical compounds, making the accurate determination of its purity a critical quality control step. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, offering insights into method development, validation, and a comparative look at alternative analytical technologies. Our focus is on not just the "how," but the fundamental "why" behind the analytical choices, ensuring a scientifically sound approach to purity assessment.
The Critical Role of Purity Analysis
The presence of impurities in a starting material like this compound can have cascading effects on downstream synthetic steps, impacting reaction yields, introducing unwanted by-products, and complicating purification processes. Furthermore, in a regulated drug development environment, a thorough understanding and control of the impurity profile are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This necessitates the use of a precise, accurate, and robust analytical method for purity determination.
Primary Analytical Approach: Reversed-Phase HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is the workhorse of pharmaceutical analysis for non-volatile small molecules.[1][2] Its wide applicability, robustness, and sensitivity make it an ideal choice for the purity analysis of this compound.
The "Why" Behind the Method: Justification of Parameters
The selection of HPLC parameters is not arbitrary; it is a scientifically driven process based on the physicochemical properties of the analyte and potential impurities.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common starting point for RP-HPLC method development due to its hydrophobicity, which provides good retention for a wide range of organic molecules.[3] For halogenated aromatic compounds like our target molecule, a C18 phase offers a good balance of hydrophobic interactions and shape selectivity.
-
Mobile Phase Composition: A mixture of a polar organic solvent (acetonitrile or methanol) and water is used to elute the analytes from the C18 column. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.[3] A small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to control the ionization of any acidic impurities and improve peak shape.
-
Detection Wavelength: this compound contains a substituted benzene ring, which is a chromophore that absorbs UV light. Aromatic compounds typically exhibit significant absorbance in the 220-280 nm range.[4][5][6] A diode array detector (DAD) or photodiode array (PDA) detector is invaluable during method development to determine the optimal detection wavelength that maximizes the signal for the main component and key impurities. For this compound, a wavelength of approximately 254 nm is a logical starting point, as it is a common wavelength for the detection of aromatic compounds.[7]
Experimental Protocol: HPLC-UV Method
Objective: To determine the purity of this compound and separate it from potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD/PDA).
-
Chromatographic data system (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure consistent ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Formic acid maintains consistent pH. |
| Gradient Elution | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B | A gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column to achieve good separation efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds providing good sensitivity. |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Calculate the purity by the area percent method: % Purity = (Area of the main peak / Total area of all peaks) x 100
Method Validation: This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Potential Impurities and Their Separation
Based on the likely synthesis of this compound via Fischer esterification of 4-fluorophenylacetic acid with methanol or the Hell-Volhard-Zelinskii reaction followed by esterification, potential impurities could include:[11][12][13]
-
Starting Materials: 4-fluorophenylacetic acid, methanol.
-
By-products: Isomeric impurities from the starting materials, or products of side reactions.
-
Degradation Products: 4-fluorophenylacetic acid from the hydrolysis of the ester.[14]
The developed RP-HPLC method is designed to separate these potential impurities based on their differing polarities. For instance, the more polar 4-fluorophenylacetic acid would elute earlier than the ester, while less polar by-products would likely have longer retention times.
Comparative Analysis: Alternative Methods
While RP-HPLC is a robust primary method, other techniques offer distinct advantages in certain scenarios.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures. This results in:
-
Faster Analysis Times: Run times can be significantly reduced, often by a factor of 5-10, leading to higher sample throughput.
-
Improved Resolution and Sensitivity: The smaller particles provide higher separation efficiency, leading to sharper and taller peaks. This can be particularly advantageous for resolving closely eluting impurities and for detecting trace-level components.
-
Reduced Solvent Consumption: The shorter run times and lower flow rates lead to a significant reduction in solvent usage, making it a "greener" and more cost-effective technique.
Comparative Summary: HPLC vs. UPLC
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower | Higher |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
For a high-throughput quality control laboratory, the speed and efficiency of UPLC would be a significant advantage. However, the initial capital investment for a UPLC system is higher than for a conventional HPLC system.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC could be a viable alternative, particularly for the analysis of volatile impurities such as residual solvents.
Advantages of GC:
-
High Resolution for Volatile Compounds: GC columns can provide extremely high separation efficiency for volatile analytes.
-
Sensitive Detectors: Detectors such as the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD) offer excellent sensitivity. The ECD is particularly sensitive to halogenated compounds.
Disadvantages of GC:
-
Analyte Volatility: The compound must be thermally stable and sufficiently volatile to be analyzed by GC. While this compound is likely amenable to GC, non-volatile impurities would not be detected.
-
Derivatization: For non-volatile impurities, a derivatization step may be required to make them suitable for GC analysis, which adds complexity to the sample preparation.
In the context of a comprehensive purity assessment, GC would be a complementary technique to HPLC, used specifically for the quantification of residual solvents, rather than a direct replacement for the analysis of non-volatile organic impurities.
Visualizing the Workflow
The process of developing and validating an HPLC method for purity determination can be visualized as a logical workflow.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The purity determination of this compound is a critical step in ensuring the quality of pharmaceutical manufacturing processes. A well-developed and validated reversed-phase HPLC method with UV detection provides a robust and reliable solution for this purpose. The choice of analytical parameters should be scientifically justified based on the properties of the analyte and potential impurities.
For laboratories seeking higher throughput and improved separation efficiency, UPLC presents a compelling alternative, albeit with a higher initial investment. Gas Chromatography serves as a valuable complementary technique for the analysis of volatile impurities. By understanding the principles behind each method and its relative strengths and weaknesses, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of their materials, ultimately contributing to the development of safe and effective medicines.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. wjpmr.com [wjpmr.com]
- 3. A comprehensive review of method development by hplc [wisdomlib.org]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene [docbrown.info]
- 7. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. scienceready.com.au [scienceready.com.au]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
A Comparative Crystallographic Guide to Halogenated Methyl Phenylacetate Derivatives
For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of small organic molecules is paramount. It dictates not only the physical properties of the bulk material, such as solubility and melting point, but also the molecule's ability to interact with biological targets. In the realm of drug discovery and development, the precise arrangement of atoms in a crystal lattice can provide critical insights for lead optimization and formulation.
The derivatives selected for this comparative study are:
-
Methyl (2Z)-2-(4-bromophenyl)-2-[2-(4-methylphenyl)hydrazinylidene]acetate (Compound 1 )
-
Chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate (Compound 2 )
-
Methyl 2-(2-bromophenyl)acetate (Compound 3 )
-
Methyl alpha-bromo-2-chlorophenylacetate (Compound 4 )
The Role of Intermolecular Interactions in Crystal Packing
The crystal structure of a molecule is a delicate balance of various non-covalent interactions. In the case of halogenated phenylacetates, we can anticipate a significant contribution from hydrogen bonds, halogen bonds, and π-interactions. Understanding the interplay of these forces is crucial for predicting and engineering the solid-state properties of these molecules.
Halogen bonding , a non-covalent interaction involving a halogen atom as an electrophilic species, has emerged as a powerful tool in crystal engineering. The strength and directionality of these bonds can significantly influence the supramolecular architecture of the crystal lattice. Similarly, π-π stacking and halogen-π interactions contribute to the overall stability of the crystal packing by leveraging the electron-rich aromatic systems.
Comparative Analysis of Crystal Structures
A detailed comparison of the crystallographic parameters and key intermolecular interactions of our selected analogs reveals the subtle yet significant influence of halogen substitution on their solid-state structures.
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| 1 | C₁₆H₁₅BrN₂O₂ | Monoclinic | C2/c | C—H⋯N hydrogen bonds, C—H⋯π interactions.[1][2] |
| 2 | C₁₅H₁₅Cl₃NO₂ | Monoclinic | P2₁/c | Hydrogen bonds, halogen bonds, halogen-π interactions.[3][4] |
| 3 | C₉H₉BrO₂ | - | - | Data on specific intermolecular interactions not detailed in available search results. |
| 4 | C₉H₈BrClO₂ | - | - | Data on specific intermolecular interactions not detailed in available search results. |
Note: Detailed crystallographic data for compounds 3 and 4 were not available in the initial search results, precluding a detailed analysis of their intermolecular interactions in this guide.
Compound 1 , with its para-bromo substitution, exhibits a packing arrangement dominated by a combination of hydrogen bonding and π-interactions. The molecules form ribbons parallel to the[5] direction, stabilized by C—H⋯N hydrogen bonds and further linked by C—H⋯π interactions.[1][2] This highlights the cooperative nature of these weaker interactions in directing the overall crystal architecture.
In contrast, the more complex structure of Compound 2 showcases a wider array of non-covalent forces. The presence of multiple chlorine atoms leads to the formation of halogen bonds and halogen-π interactions, in addition to conventional hydrogen bonds.[3][4] The interplay of these diverse interactions results in a tightly packed and stable crystal lattice.[3][4] The analysis of this structure, supported by DFT methods, provides a valuable model for understanding the potential for multiple, simultaneous intermolecular interactions in highly halogenated systems.
Experimental Protocols for X-ray Crystal Structure Analysis
The determination of a molecule's crystal structure is a multi-step process that requires careful execution and sophisticated instrumentation. Below is a generalized workflow for the single-crystal X-ray diffraction analysis of small organic molecules like the methyl phenylacetate derivatives discussed herein.
Step-by-Step Experimental Workflow
-
Crystal Growth :
-
Objective : To obtain single crystals of suitable size and quality (typically >0.1 mm in all dimensions) with minimal internal defects.
-
Methodology :
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents to achieve a supersaturated solution.
-
Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the gradual growth of single crystals.
-
Carefully select a well-formed crystal for mounting.
-
-
-
Crystal Mounting and Data Collection :
-
Objective : To mount the crystal and collect diffraction data using an X-ray diffractometer.
-
Methodology :
-
Mount a selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The angles and intensities of the diffracted X-rays are recorded by a detector.
-
-
-
Data Processing and Structure Solution :
-
Objective : To process the raw diffraction data and obtain an initial electron density map.
-
Methodology :
-
Integrate the diffraction spots to determine their intensities.
-
Apply corrections for factors such as absorption and polarization.
-
Determine the unit cell parameters and the space group of the crystal.
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
-
-
Structure Refinement :
-
Objective : To refine the atomic positions and thermal parameters to obtain a final, accurate crystal structure.
-
Methodology :
-
Build an initial molecular model into the electron density map.
-
Perform least-squares refinement to optimize the fit between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms.
-
Analyze the final structure for its geometric parameters and intermolecular interactions.
-
-
Logical Relationships in Structural Analysis
The interpretation of crystallographic data involves a logical progression from the fundamental properties of the molecule to its supramolecular assembly. The chemical composition and connectivity dictate the potential for various intermolecular interactions, which in turn govern the final crystal packing arrangement.
Conclusion
The X-ray crystal structure analysis of methyl bromo(4-fluorophenyl)acetate derivatives, as inferred from the study of its close analogs, underscores the critical role of non-covalent interactions in defining their solid-state architecture. The presence and position of halogen atoms significantly influence the types and strengths of these interactions, leading to diverse crystal packing motifs. This comparative guide highlights the importance of a detailed structural understanding for the rational design of molecules with desired solid-state properties, a cornerstone of modern drug development and materials science. Further research to obtain the crystal structure of this compound itself would be invaluable to complete this comparative analysis and provide a more direct understanding of its solid-state behavior.
References
Navigating the Bioactive Landscape of Compounds Derived from Methyl Bromo(4-fluorophenyl)acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates. The starting material, methyl bromo(4-fluorophenyl)acetate, represents a versatile building block for the synthesis of a diverse array of novel compounds. The presence of the 4-fluorophenyl group, combined with the reactive α-bromo ester functionality, opens avenues for the construction of various heterocyclic and acyclic structures with potential therapeutic applications.
This guide provides a comparative overview of the potential biological activities of compounds synthesized from this compound. While direct, published experimental data on a wide range of specific derivatives from this exact starting material is limited in the readily available scientific literature, we can extrapolate potential activities and compare them to established compounds with similar structural motifs. This guide will focus on key therapeutic areas where such derivatives are anticipated to show promise: anticancer, antimicrobial, and anti-inflammatory activities. We will explore the synthetic rationale, present hypothetical comparative data based on known structure-activity relationships (SAR), and provide detailed experimental protocols for the biological evaluation of these theoretical compounds.
I. The Synthetic Gateway: From this compound to Bioactive Scaffolds
The reactivity of this compound is primarily centered around the α-bromo position, making it an excellent electrophile for reactions with various nucleophiles. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures. A general scheme for the utilization of this starting material involves its reaction with nucleophilic reagents to build key heterocyclic cores known for their biological relevance.
Figure 1: General synthesis workflow from the starting material.
The Hantzsch thiazole synthesis, for instance, would involve the reaction of this compound with a thiourea or thioamide to yield aminothiazole derivatives. Similarly, reactions with amidines or guanidines could lead to imidazole or pyrimidine scaffolds, respectively. These heterocyclic cores are prevalent in a multitude of FDA-approved drugs and are known to interact with a wide range of biological targets.
II. Anticancer Activity: Targeting Proliferation and Survival
The 4-fluorophenyl moiety is a common feature in many successful anticancer agents. It is plausible that derivatives of this compound, particularly those incorporating thiazole or pyrimidine rings, could exhibit significant antiproliferative activity.
Comparative Analysis:
To illustrate a potential comparison, let us consider a hypothetical thiazole derivative synthesized from our starting material, "Compound A," and compare it with a known anticancer drug, Dasatinib, which also contains a thiazole ring.
Table 1: Comparative Anticancer Activity (Hypothetical Data)
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action (Postulated) | Reference Compound | IC50 (µM) |
| Compound A | MCF-7 (Breast) | 8.5 | Tyrosine Kinase Inhibition | Dasatinib | 0.6 |
| A549 (Lung) | 12.3 | Apoptosis Induction | Dasatinib | 1.2 | |
| HCT116 (Colon) | 9.8 | Cell Cycle Arrest at G2/M | Dasatinib | 0.8 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The presence of a halogenated phenyl ring is often associated with antimicrobial properties. Compounds derived from this compound, especially those featuring imidazole or triazole moieties, could be effective against a range of microbial pathogens.
Comparative Analysis:
Here, we compare a hypothetical imidazole derivative, "Compound B," with the standard antibiotic, Ciprofloxacin.
Table 2: Comparative Antimicrobial Activity (Hypothetical Data)
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound B | S. aureus | 16 | C. albicans | 32 | Ciprofloxacin (S. aureus) | 1 |
| E. coli | 32 | A. niger | 64 | Fluconazole (C. albicans) | 4 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5x10⁵ CFU/mL in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Pyrimidine and oxadiazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key enzymes like cyclooxygenase (COX).
Comparative Analysis:
A hypothetical pyrimidine derivative, "Compound C," is compared with the well-known nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.
Table 3: Comparative Anti-inflammatory Activity (Hypothetical Data)
| Compound | In vivo Model (Rat Paw Edema) | % Inhibition at 3h | In vitro Assay (COX-2 Inhibition) | IC50 (µM) | Reference Compound | % Inhibition / IC50 (µM) |
| Compound C | Carrageenan-induced | 65% | COX-2 | 5.2 | Diclofenac | 72% / 1.8 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the synthesized compounds orally or intraperitoneally at a specific dose (e.g., 10 mg/kg) one hour before carrageenan injection. The control group receives the vehicle, and the standard group receives a reference drug (e.g., Diclofenac).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Figure 2: Potential mechanism of anti-inflammatory action.
V. Conclusion and Future Directions
While this guide presents a theoretical framework for the biological activities of compounds derived from this compound, it underscores the significant potential held by this versatile starting material. The fluorophenyl motif is a privileged scaffold in drug discovery, and its incorporation into various heterocyclic systems is a promising strategy for the development of novel therapeutic agents.
Future research should focus on the actual synthesis and rigorous biological evaluation of a library of compounds derived from this compound. Such studies will be crucial to validate the hypotheses presented in this guide and to elucidate the structure-activity relationships that govern their biological effects. The detailed experimental protocols provided herein offer a robust starting point for researchers embarking on this exciting area of medicinal chemistry.
A Comparative Guide to the Synthesis of Methyl Bromo(4-fluorophenyl)acetate: A Cost and Efficiency Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and other fine chemicals, the selection of a synthetic route is a critical decision governed by factors of cost, yield, safety, and scalability. This guide provides an in-depth comparative analysis of two primary synthetic routes to methyl bromo(4-fluorophenyl)acetate, a valuable building block in medicinal chemistry. We will explore the classic Hell-Volhard-Zelinsky reaction followed by esterification, and the direct alpha-bromination of a pre-formed ester using N-bromosuccinimide (NBS). This analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, offering a comprehensive resource for process development and optimization.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Hell-Volhard-Zelinsky & Esterification | Route 2: α-Bromination with NBS |
| Starting Material | 4-Fluorophenylacetic acid | Methyl 4-fluorophenylacetate |
| Key Reagents | Bromine, Phosphorus tribromide, Methanol | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) |
| Estimated Overall Yield | ~70-80% | ~80-90% |
| Estimated Cost per Gram | Lower to Moderate | Moderate |
| Key Safety Concerns | Use of highly corrosive and toxic bromine and PBr₃. | Use of a radical initiator which can be explosive under certain conditions. CCl₄ is a hazardous solvent. |
| Scalability | Good, established industrial reaction. | Good, amenable to scale-up with appropriate safety measures. |
Route 1: Hell-Volhard-Zelinsky Bromination Followed by Esterification
This classical approach involves the alpha-bromination of a carboxylic acid using bromine and a catalytic amount of phosphorus tribromide (PBr₃), followed by the esterification of the resulting α-bromo acid.[1][2][3][4]
Reaction Pathway
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl bromo(4-fluorophenyl)acetate
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical reagents, intermediates, and waste products. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl bromo(4-fluorophenyl)acetate, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
Understanding the Hazards and Regulatory Landscape
This compound is a halogenated organic compound. This classification is of primary importance as it dictates the stringent disposal requirements governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Halogenated organic compounds are presumed to be hazardous waste due to their potential for persistence, bioaccumulation, and toxicity. Improper disposal can lead to significant environmental contamination and health risks.
Key Hazard Considerations:
-
Toxicity: While specific toxicological data for this compound is limited, related bromoacetates are known to be toxic if swallowed or in contact with skin, and can cause severe skin and eye irritation.[3]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[4]
-
Reactivity: While not pyrophoric or explosive under normal conditions, the potential for hazardous reactions with incompatible materials necessitates careful segregation.
Step-by-Step Disposal Protocol
The following protocol provides a comprehensive workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Waste Identification and Segregation
The foundational principle of proper chemical waste management is accurate identification and segregation at the source. This minimizes the volume of hazardous waste and prevents dangerous reactions.
-
Immediate Identification: As soon as a determination is made that a material is waste, it must be identified as such.
-
Segregation of Halogenated Waste: this compound waste must be collected separately from non-halogenated organic waste.[5] This is crucial because the disposal methods for these two streams differ significantly, with halogenated waste often requiring incineration at higher temperatures. Mixing these wastes can complicate and increase the cost of disposal.
-
Compatibility Check: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents. Consult the SDS for similar compounds for a list of incompatible materials.[3]
Step 2: Proper Waste Container Selection and Labeling
The integrity of the waste container and the clarity of its label are critical for safety and regulatory compliance.
-
Container Selection:
-
Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic compounds.
-
The container must be in good condition, with no cracks or leaks, and must have a secure, tight-fitting lid to prevent spills and the release of vapors.[5]
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[6]
-
The label must clearly identify the contents. List the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]
-
If the waste is a mixture, list all components and their approximate percentages.
-
Include the date of waste generation (the date the first drop of waste was added to the container).
-
Provide the name and contact information of the responsible researcher or laboratory.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6]
-
Designated Location: The SAA must be under the control of the operator of the process generating the waste.
-
Container Management:
-
Keep waste containers closed at all times except when adding waste.[5]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Step 4: Arranging for Disposal by a Licensed Professional
The final step in the disposal process is the removal of the hazardous waste by a licensed and reputable hazardous waste management company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with licensed waste vendors. They will provide guidance on scheduling a pickup.
-
Hazardous Waste Manifest: For every off-site shipment of hazardous waste, a Uniform Hazardous Waste Manifest is required.[7] This document tracks the waste from the point of generation to its final disposal facility ("cradle to grave").[2][6] The manifest will be prepared by the waste vendor in conjunction with your EHS department.
-
Record Keeping: Retain a copy of the manifest as a record of proper disposal.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and actions in the disposal process for this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Guideline/Requirement | Rationale |
| Waste Segregation | Halogenated vs. Non-halogenated | Different disposal technologies and costs. Prevents hazardous reactions. |
| Container Headspace | Minimum 10% | Allows for thermal expansion of liquids and prevents spills. |
| SAA Storage Limit | Varies by generator status | Ensures timely removal of waste and minimizes on-site hazards. |
| Manifest Retention | At least 3 years | Required by EPA for tracking and compliance verification. |
Emergency Procedures for Spills
In the event of a spill of this compound, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8] For larger spills, a respirator may be necessary.
-
Containment and Cleanup:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Waste Disposal: The spill cleanup materials are also considered hazardous waste and must be disposed of in the same manner as the original chemical.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Conclusion
The responsible disposal of this compound is a multi-step process that requires careful attention to detail and a thorough understanding of the associated hazards and regulations. By adhering to the principles of proper waste identification, segregation, containment, and by partnering with your institution's EHS department and licensed waste management professionals, you can ensure a safe laboratory environment and protect our ecosystem.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. pca.state.mn.us [pca.state.mn.us]
- 8. lookchem.com [lookchem.com]
Personal protective equipment for handling Methyl bromo(4-fluorophenyl)acetate
An In-Depth Guide to Personal Protective Equipment for Handling Methyl bromo(4-fluorophenyl)acetate
As a Senior Application Scientist, the safe handling of reactive chemical intermediates is paramount. This compound (CAS No. 71783-54-5) is an α-halo ester, a class of compounds known for their utility in synthesis and their potent alkylating nature.[1] This reactivity, however, necessitates a rigorous and well-understood approach to personal protection. This guide moves beyond a simple checklist to provide a causal framework for selecting and using Personal Protective Equipment (PPE), ensuring that every procedural step is a self-validating component of a larger safety system.
Understanding the Hazard: Why This PPE is Necessary
This compound presents a multi-faceted hazard profile. Its primary risks stem from its reactivity as an alkylating agent and its properties as a lachrymator.[2] Contact with skin, eyes, or the respiratory tract can lead to immediate irritation, chemical burns, and potentially sensitization.[3][4] The core directive for handling this compound is to prevent all direct contact.[3]
| Hazard Classification | Description of Risk | Supporting Sources |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged or repeated contact can lead to burns. Harmful if absorbed through the skin.[3][5] | [3][4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially severe damage.[4][6] As a lachrymator, it causes an intense tearing effect.[2] | [2][4][6][7] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. Vapors, mists, or dust can cause respiratory tract irritation.[3][5] | [3][5][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation upon single exposure.[3][4] | [3][4][5] |
The First Line of Defense: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to state that PPE is the last line of defense. The primary methods for protection involve robust engineering and administrative controls.
-
Engineering Controls : All handling of this compound, including weighing, transfers, and reactions, must be conducted within a properly functioning and certified chemical fume hood.[8] This provides essential exhaust ventilation to prevent inhalation of vapors or dust.[7]
-
Administrative Controls : All personnel must be thoroughly trained on the specific hazards of this compound and the emergency procedures before beginning work.[8] Work areas should be clearly demarcated, and access restricted during handling operations.
The Essential PPE Ensemble: A Barrier-Based Approach
The selection of PPE must be deliberate, creating a comprehensive barrier between the researcher and the chemical.
Eye and Face Protection: Preventing Irreversible Damage
Due to the severe eye irritation and lachrymatory properties of this compound, standard safety glasses are insufficient.[8]
-
Mandatory : Chemical splash goggles that conform to ANSI Z87.1 standards are required. Goggles provide a complete seal around the eyes, protecting against splashes, vapors, and dust.
-
Recommended for High-Risk Tasks : For operations involving larger quantities (>5g) or a significant splash potential (e.g., quenching a reaction, large-scale transfers), a full-face shield must be worn in addition to chemical splash goggles.[9][10] The face shield protects the entire face from direct contact.
Hand Protection: The Primary Point of Contact
Gloves must be selected based on chemical resistance and the specific task.
-
Material Selection : Disposable nitrile gloves offer adequate protection for incidental contact (e.g., handling a sealed container, minor splashes).[8][10] However, for prolonged handling or direct immersion, more resistant materials are necessary. Always consult the glove manufacturer's compatibility data.
-
Protocol for Use :
-
Inspect Before Use : Always check gloves for any signs of degradation, punctures, or tears before donning.[7]
-
Double Gloving : For tasks with higher risk, wearing two pairs of nitrile gloves can provide an additional layer of protection and allow for the safe removal of the outer glove if contamination occurs.[10]
-
Proper Removal : Use a proper glove removal technique (without touching the outer surface of the glove with bare skin) to prevent cross-contamination.[7]
-
Immediate Disposal : Dispose of contaminated gloves immediately into the designated hazardous waste container.[7]
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves.[3][7]
-
Body Protection: Shielding Skin from Contact
-
Laboratory Coat : A clean, flame-resistant lab coat with long sleeves and a snap or button front is mandatory.[9] This protects the arms and torso from incidental splashes and contact.
-
Chemical Apron : When handling larger volumes where significant splashes are possible, a chemical-resistant rubber or neoprene apron should be worn over the lab coat.[9]
-
Personal Clothing : Long pants and closed-toe shoes are required at all times in the laboratory.[8][10] Open-toed shoes are strictly prohibited.[8]
Respiratory Protection: A Necessary Precaution for Specific Scenarios
Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, it becomes essential in specific situations:
-
Emergency Response : In the event of a large spill outside of a fume hood.
-
Weighing Powders : If weighing large quantities of the solid material where dust generation is unavoidable and cannot be controlled by local exhaust.
-
Required Equipment : If required, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[11] Personnel must be properly fit-tested and trained in the use and maintenance of the respirator.
Operational Plans: From Preparation to Disposal
A procedural approach ensures safety is integrated into the workflow.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Emergency Protocols
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention without delay.[2][3]
-
Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.[3]
-
Inhalation : Move the affected person to fresh air immediately.[2][7] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[2][5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][12]
-
Spill Cleanup :
-
Evacuate all non-essential personnel from the area.[7]
-
Wearing the full enhanced PPE ensemble including respiratory protection if the spill is large or outside of a hood, contain the spill.
-
Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[12]
-
For solid spills, carefully sweep up the material to avoid generating dust.[7]
-
Collect all contaminated material into a suitable, labeled, and sealed container for hazardous waste disposal.[7][13]
-
Decontaminate the spill area thoroughly.
-
Decontamination and Disposal Plan
Proper disposal is a crucial final step in the safe handling process.
-
PPE Disposal : All disposable PPE (gloves, aprons) contaminated with this compound must be placed in a designated, sealed container for hazardous waste.[7] Do not dispose of this material in the regular trash. Contaminated lab coats should be professionally laundered or disposed of as hazardous waste.[3]
-
Chemical Waste Disposal : Unused or waste this compound, as well as any solutions containing it, must be collected in a clearly labeled, sealed container designated for halogenated organic waste.[3] Disposal must be handled through an authorized hazardous waste collection service in accordance with all local, state, and federal regulations.[6]
-
Equipment Decontamination : Glassware and equipment should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone) in a fume hood. The solvent rinsate must be collected as hazardous waste. Subsequently, wash the equipment with soap and water.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work environment.
References
- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. synzeal.com [synzeal.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. lookchem.com [lookchem.com]
- 8. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 9. wcupa.edu [wcupa.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. nj.gov [nj.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. matrixscientific.com [matrixscientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
